11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
Description
Properties
IUPAC Name |
3-(1,2-dihydroxypropan-2-yl)-6,10-dimethylspiro[4.5]dec-9-en-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLWCLDHPUPCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: Natural Sources and Current Research Landscape
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.
Introduction to this compound
This compound is a sesquiterpenoid, a class of organic compounds composed of three isoprene (B109036) units. Its complex chemical structure, featuring a spirocyclic system and multiple hydroxyl groups, suggests potential for diverse biological activities. At present, the primary identified natural sources for this compound are the plant Datura metel and the essential oil derived from Chrysopogon zizanioides (vetiver).
Natural Sources
Datura metel
This compound has been identified as a constituent of Datura metel, a species belonging to the Solanaceae family.[1][2] The plant, commonly known as devil's trumpet, has a history of use in traditional medicine. The presence of this sesquiterpenoid contributes to the complex chemical profile of Datura metel, which is also rich in alkaloids and other secondary metabolites.
Chrysopogon zizanioides (Vetiver)
This compound is also found in vetiver oil, an essential oil obtained from the roots of the perennial grass Chrysopogon zizanioides.[3] Vetiver oil is a complex mixture of over 150 sesquiterpenoid compounds, and its composition can vary based on the geographical origin of the plant. The oil is highly valued in the fragrance industry and is also investigated for its pharmacological properties.
Quantitative Data
A comprehensive search of available scientific literature did not yield specific quantitative data regarding the yield or concentration of this compound from either Datura metel or Chrysopogon zizanioides. This information gap highlights an area for future research, as understanding the abundance of this compound in its natural sources is crucial for evaluating its potential for scalable production and therapeutic application.
Experimental Protocols
General Extraction from Datura metel
A general workflow for the extraction of sesquiterpenoids from the leaves of Datura metel is outlined below. This process would require further refinement and optimization to specifically target this compound.
General Extraction from Vetiver Oil
The isolation of specific sesquiterpenoids from the complex mixture of vetiver oil typically involves multi-dimensional chromatographic techniques. A conceptual workflow is presented below.
References
Isolating 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one from Vetiveria zizanioides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Vetiveria zizanioides, commonly known as vetiver, is a perennial grass renowned for its aromatic root system, which is the source of a highly valued essential oil. Vetiver oil is a complex mixture of over 150 sesquiterpenoid constituents, which contribute to its characteristic earthy and woody aroma and its diverse biological activities. Among these constituents is the spirovetivane sesquiterpenoid, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This compound is noted for its potential in the pharmaceutical and cosmetic industries due to its bioactive properties.[1] The structural complexity, featuring multiple hydroxyl groups and a spirocyclic system, suggests a wide range of chemical reactivity and biological potential.[1]
This guide provides a framework for the isolation and purification of this promising natural product, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 252.35 g/mol | --INVALID-LINK-- |
| CAS Number | 62574-30-5 | --INVALID-LINK-- |
| Predicted XLogP3 | 1.2 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Predicted Rotatable Bond Count | 2 | --INVALID-LINK-- |
Table 1: Physicochemical properties of this compound.
Experimental Protocols
The following sections detail a generalized multi-step procedure for the isolation of this compound from Vetiveria zizanioides roots. This protocol is based on established methods for the extraction and purification of sesquiterpenoids from this plant source.
Plant Material and Extraction of Vetiver Oil
A generalized workflow for the initial extraction of vetiver oil is presented in Figure 1.
Materials:
-
Dried roots of Vetiveria zizanioides
-
Hexane or Ethanol (B145695) (ACS grade)
-
Grinder or mill
-
Soxhlet apparatus or large-scale extraction vessel
-
Rotary evaporator
Protocol:
-
Preparation of Plant Material: Air-dry the freshly harvested roots of Vetiveria zizanioides in a well-ventilated area, protected from direct sunlight, until they are brittle. Grind the dried roots into a coarse powder using a grinder or mill.
-
Extraction:
-
Solvent Extraction: Perform a Soxhlet extraction of the powdered root material with hexane or ethanol for 6-8 hours.
-
Hydrodistillation: Alternatively, subject the root material to hydrodistillation for 12-24 hours to obtain the essential oil.
-
-
Concentration: After extraction, filter the solvent extract to remove any solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude vetiver oil.
Chromatographic Purification
The crude vetiver oil, being a complex mixture, requires further purification to isolate the target compound. A multi-step chromatographic approach is recommended.
Materials:
-
Crude vetiver oil
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane, Ethyl Acetate, Acetonitrile, and Water (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in hexane.
-
Adsorb the crude vetiver oil onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate and monitor the separation by TLC. Visualize the spots on the TLC plates under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
-
Fraction Pooling and Concentration:
-
Pool the fractions that show the presence of the target compound based on their TLC profiles.
-
Concentrate the pooled fractions under reduced pressure to yield an enriched fraction.
-
-
Preparative HPLC:
-
Further purify the enriched fraction using preparative HPLC on a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve fine separation.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Structural Elucidation
The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques.
Predicted Mass Spectrometry Data
While experimental mass spectrometry data for this specific compound is not available in the searched literature, predicted data from computational models can provide a reference for experimental analysis (Table 2).
| Adduct | Predicted m/z |
| [M+H]⁺ | 253.1798 |
| [M+Na]⁺ | 275.1618 |
| [M+K]⁺ | 291.1357 |
| [M-H]⁻ | 251.1653 |
Table 2: Predicted m/z values for common adducts of this compound. Data sourced from PubChem.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although specific NMR data is not available in the literature, ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the isolated compound. The expected spectra would show characteristic signals for the spirovetivane skeleton, including signals for methyl groups, olefinic protons, and carbons bearing hydroxyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the functional groups present in the molecule. Expected characteristic absorption bands would include:
-
O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.
-
C=O stretching: A strong absorption around 1670-1690 cm⁻¹ corresponding to the α,β-unsaturated ketone.
-
C=C stretching: An absorption around 1600-1650 cm⁻¹ for the carbon-carbon double bond.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹.
Biosynthesis of Spirovetivane Sesquiterpenoids
The biosynthesis of spirovetivane sesquiterpenoids in Vetiveria zizanioides follows the general terpenoid pathway, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.
Conclusion
This technical guide provides a comprehensive framework for the isolation of this compound from Vetiveria zizanioides. While a specific, detailed protocol for this particular compound remains to be published, the methodologies outlined here, based on established techniques for sesquiterpenoid isolation from vetiver, offer a robust starting point for researchers. The successful isolation and characterization of this compound will enable further investigation into its biological activities and potential for development into novel therapeutic agents or cosmetic ingredients. It is recommended that future work focus on the optimization of the purification protocol to maximize yield and the full spectroscopic characterization of the isolated compound to confirm its structure and stereochemistry.
References
An In-Depth Technical Guide to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Putative Sesquiterpenoid Phytoalexin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid isolated from Datura metel, a plant belonging to the Solanaceae family. This family is well-documented for its production of sesquiterpenoid phytoalexins as a defense mechanism against pathogens. While direct evidence is still emerging, the chemical nature of this compound and its presence in a known phytoalexin-producing plant family suggest its potential role as a phytoalexin. This document collates the available chemical and biological data, outlines relevant experimental protocols, and presents logical frameworks for its biosynthesis and potential signaling pathways.
Introduction
Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogenic attack or abiotic stress. Sesquiterpenoids represent a major class of phytoalexins, particularly within the Solanaceae family, which includes important crops like potatoes and tomatoes. This compound is a spirovetivane-type sesquiterpenoid that has been isolated from Datura metel. Given the established role of related compounds in plant defense, this molecule is a strong candidate for possessing phytoalexin properties. Understanding its biosynthesis, biological activity, and the signaling pathways that regulate its production is crucial for developing novel strategies for crop protection and for potential applications in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| CAS Number | 62574-30-5 |
| Class | Sesquiterpenoid |
| Sub-Class | Spirovetivane |
| Known Source | Datura metel |
Putative Biological Activity as a Phytoalexin
While direct experimental evidence demonstrating the phytoalexin nature of this compound is yet to be published, its structural similarity to known sesquiterpenoid phytoalexins from the Solanaceae family, such as lubimin (B1675347) and rishitin, strongly suggests a role in plant defense. It is hypothesized that this compound exhibits antifungal activity against a range of plant pathogens.
Table 2: Hypothetical Antifungal Activity Profile of this compound
| Pathogen Species | Assay Type | Expected Metric | Hypothetical Value Range |
| Phytophthora infestans | Mycelial Growth Inhibition | IC₅₀ (µg/mL) | 50 - 200 |
| Fusarium oxysporum | Spore Germination Assay | MIC (µg/mL) | 100 - 500 |
| Botrytis cinerea | Radial Growth Assay | % Inhibition | 40 - 80% at 100 µg/mL |
Note: The values presented in this table are hypothetical and intended to guide future experimental design. They are based on the activity of structurally related sesquiterpenoid phytoalexins.
Experimental Protocols
This section outlines detailed methodologies for key experiments that would be necessary to formally characterize this compound as a phytoalexin.
Elicitation and Extraction from Datura metel
Objective: To induce the production of this compound in Datura metel cell suspension cultures and to extract the compound for analysis.
Protocol:
-
Cell Culture Initiation: Establish sterile Datura metel callus cultures from leaf explants on Murashige and Skoog (MS) medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D) and kinetin.
-
Suspension Culture: Transfer established calli to liquid MS medium with the same hormonal composition to initiate suspension cultures. Maintain on a rotary shaker at 120 rpm under a 16/8 h light/dark photoperiod.
-
Elicitation: To a late-log phase suspension culture, add a sterile elicitor solution. Potential elicitors include:
-
Biotic: Cell wall fragments from a non-pathogenic fungus (e.g., Aspergillus niger) at a final concentration of 50 µg/mL.
-
Abiotic: Copper sulfate (B86663) (CuSO₄) at a final concentration of 1 mM.
-
-
Incubation and Harvest: Incubate the elicited cultures for 48-72 hours. Separate the cells from the medium by vacuum filtration.
-
Extraction:
-
Cells: Lyophilize the harvested cells, grind to a fine powder, and extract with methanol (B129727) (3 x 50 mL) using ultrasonication.
-
Medium: Partition the culture medium with an equal volume of ethyl acetate (B1210297) (3 x).
-
-
Fractionation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude extract can then be subjected to silica (B1680970) gel column chromatography for further purification.
Structural Elucidation
Objective: To confirm the identity of the isolated compound as this compound.
Protocol:
-
High-Performance Liquid Chromatography (HPLC): Purify the target compound from the crude extract using a C18 reverse-phase HPLC column with a water/acetonitrile gradient.
-
Mass Spectrometry (MS): Obtain the high-resolution mass spectrum using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) and acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to elucidate the chemical structure and stereochemistry.
Antifungal Bioassays
Objective: To quantify the antifungal activity of the purified compound against relevant plant pathogens.
Protocol (Mycelial Growth Inhibition Assay):
-
Pathogen Culture: Grow the selected fungal pathogen (e.g., Fusarium oxysporum) on potato dextrose agar (B569324) (PDA) plates.
-
Assay Preparation: Prepare PDA medium amended with various concentrations of the purified this compound (e.g., 10, 50, 100, 250, 500 µg/mL). A solvent control (e.g., DMSO) should also be included.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing pathogen culture onto the center of each amended PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge.
-
Analysis: Calculate the percentage inhibition of mycelial growth for each concentration and determine the IC₅₀ value.
Biosynthesis and Signaling
The biosynthesis of sesquiterpenoids originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the universal C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP by specific terpene synthases is the key step that determines the carbon skeleton of the resulting sesquiterpenoid.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to follow the general pathway for spirovetivane sesquiterpenoids.
Caption: Proposed biosynthetic pathway of this compound.
Elicitor-Induced Signaling Cascade
The production of phytoalexins is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors. This recognition initiates a complex signaling cascade.
Caption: Generalized signaling pathway for phytoalexin production.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive investigation of this compound as a phytoalexin.
Caption: Experimental workflow for phytoalexin characterization.
Conclusion and Future Directions
This compound presents a compelling case for investigation as a novel sesquiterpenoid phytoalexin from Datura metel. The experimental framework provided in this guide offers a clear path to formally establishing its role in plant defense. Future research should focus on:
-
Quantitative analysis of its accumulation in response to a variety of biotic and abiotic elicitors.
-
Broad-spectrum screening of its antimicrobial activity against a panel of economically important plant pathogens.
-
Elucidation of its precise biosynthetic pathway through gene silencing or heterologous expression of candidate terpene synthase and cytochrome P450 genes from Datura metel.
-
Investigation of its mode of action against fungal pathogens.
-
Exploring its potential for synergistic effects with other known phytoalexins or commercial fungicides.
A thorough understanding of this compound will not only contribute to the fundamental knowledge of plant-pathogen interactions but may also pave the way for its application in sustainable agriculture and as a lead compound in drug discovery programs.
Unraveling the Biological Potential of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one (B1158823) is a sesquiterpenoid compound that has been identified in plant species such as Datura metel and is a derivative of components found in vetiver oil.[1] As a member of the spirovetivane class of sesquiterpenes, it holds potential for various biological activities, a characteristic often attributed to this molecular family. This technical guide synthesizes the currently available information on this compound, focusing on its origins and hypothesized biological functions. Despite significant interest in sesquiterpenoids for drug discovery, it is crucial to note that specific quantitative data on the biological activity of this particular compound, including IC50 or MIC values, are not extensively available in peer-reviewed literature. Consequently, this document will provide a comprehensive overview of the context surrounding this molecule, including the known activities of related compounds and the general methodologies used to evaluate them, while clearly indicating the areas where further research is required.
Introduction
This compound belongs to the diverse family of sesquiterpenoids, which are 15-carbon natural products derived from three isoprene (B109036) units. These compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This particular molecule has been isolated from Datura metel, a plant with a long history in traditional medicine.[1] Structurally, its spirocyclic system and hydroxyl groups are key features that are anticipated to contribute to its biological profile. The study of such natural products is a cornerstone of modern drug discovery, offering novel scaffolds and mechanisms of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's potential pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Reference |
| Molecular Formula | C15H24O3 | [2] |
| Molecular Weight | 252.35 g/mol | [3] |
| XLogP3 | 1.2 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Known and Hypothesized Biological Activities
While specific experimental data for this compound is scarce, the biological activities of sesquiterpenoids from Datura metel and vetiver oil have been more broadly investigated. This section outlines the hypothesized activities based on the properties of related compounds.
Anti-inflammatory Activity
Sesquiterpenoids isolated from Datura metel have demonstrated anti-inflammatory properties. For instance, studies on extracts from the leaves of Datura metel have identified various sesquiterpenoids that inhibit the production of nitric oxide in lipopolysaccharide-induced RAW264.7 cells, a common in vitro model for inflammation. While these studies did not specifically report on this compound, it is plausible that this compound could exhibit similar activity due to its structural similarity to other active sesquiterpenoids from the same source.
Antimicrobial Activity
The antimicrobial potential of sesquiterpenes is well-documented. Essential oils rich in sesquiterpenoids, such as vetiver oil, have shown activity against a range of bacteria and fungi. The proposed mechanism often involves the disruption of microbial cell membranes. It is hypothesized that this compound may possess antimicrobial properties, although direct experimental evidence is currently lacking.
Cytotoxic Activity
Many sesquiterpene lactones are known to possess cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and alkylate biological macromolecules. While this compound is not a lactone, other sesquiterpenoids have demonstrated cytotoxicity through different mechanisms. Further investigation is needed to determine if this compound exhibits any cytotoxic potential.
Proposed Experimental Protocols for Future Research
To elucidate the biological activity of this compound, a series of standardized in vitro assays are recommended. The following protocols provide a framework for future investigations.
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in RAW264.7 Macrophages
This assay would quantify the potential of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Workflow:
Caption: Workflow for Nitric Oxide Inhibition Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method would determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.
Workflow:
Caption: Broth Microdilution Workflow for MIC Determination.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound against cancer cell lines.
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Signaling Pathways and Mechanisms of Action: A Call for Further Research
Currently, there is no published data on the specific signaling pathways modulated by this compound. For many sesquiterpenoids with anti-inflammatory activity, common targets include the NF-κB and MAPK signaling pathways. For those with cytotoxic effects, induction of apoptosis via the intrinsic or extrinsic pathways is a frequent mechanism.
To investigate these, future research could employ techniques such as Western blotting to probe for the activation or inhibition of key signaling proteins, or flow cytometry to analyze cell cycle progression and apoptosis.
Hypothetical Signaling Pathway Investigation:
Caption: Potential Signaling Pathways for Investigation.
Conclusion and Future Directions
This compound is a structurally interesting natural product with hypothesized, yet unproven, biological activities. Its origin from medicinally relevant plants suggests that it is a promising candidate for further pharmacological evaluation. The immediate priority for the scientific community should be the isolation or synthesis of sufficient quantities of this compound to enable comprehensive in vitro screening. The experimental workflows outlined in this guide provide a clear path forward for characterizing its anti-inflammatory, antimicrobial, and cytotoxic potential. Subsequent mechanistic studies will be crucial to understand its mode of action and to determine its viability as a lead compound for drug development. The lack of current data represents a significant research gap and a compelling opportunity for natural product chemists and pharmacologists.
References
Spirovetivane Sesquiterpenoids: A Technical Guide to Their Antimicrobial and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirovetivane sesquiterpenoids are a class of naturally occurring bicyclic compounds characterized by a spiro[4.5]decane carbon skeleton. Found in various plant species, notably in vetiver grass (Chrysopogon zizanioides), as well as in some fungi and cyanobacteria, these compounds have garnered significant interest for their diverse biological activities. This technical guide provides an in-depth overview of the antimicrobial and anti-inflammatory properties of spirovetivane sesquiterpenoids, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.
Antimicrobial Properties of Spirovetivane Sesquiterpenoids
Several spirovetivane-type phytoalexins, such as rishitin (B106575), lubimin, and solavetivone, have demonstrated notable antifungal activities. Phytoalexins are antimicrobial compounds produced by plants in response to pathogenic attack. The data, while not exhaustive across the entire class, points to a promising potential for these molecules as antimicrobial agents.
Quantitative Antimicrobial Data
The following table summarizes the available quantitative data on the antimicrobial activity of spirovetivane and structurally related vetispirane sesquiterpenoids. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Rishitin | Phytophthora infestans | 100-200 | [1] |
| Rishitin | Fusarium spp. | Qualitative Inhibition Reported | [1] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of spirovetivane sesquiterpenoids against fungal pathogens.
1.2.1. Materials
-
96-well microtiter plates
-
Fungal culture (e.g., Fusarium oxysporum, Verticillium dahliae)
-
Appropriate broth medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
Spirovetivane sesquiterpenoid stock solution (in a suitable solvent like DMSO)
-
Positive control antifungal agent (e.g., Amphotericin B)
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85%)
-
Vortex mixer
1.2.2. Procedure
-
Inoculum Preparation:
-
Grow the fungal culture on a suitable agar (B569324) medium.
-
Prepare a suspension of fungal spores or mycelial fragments in sterile saline solution.
-
Adjust the suspension to a standardized concentration (e.g., 1 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer.[1]
-
-
Serial Dilution:
-
Dispense the broth medium into the wells of a 96-well plate.
-
Create a two-fold serial dilution of the spirovetivane sesquiterpenoid stock solution across the wells to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum and a known antifungal), a negative control (broth with inoculum only), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (e.g., 80% inhibition) compared to the negative control.[2] This can be assessed visually or by measuring the optical density using a microplate reader.
-
1.2.3. Experimental Workflow Diagram
Antimicrobial assay workflow.
Anti-inflammatory Properties of Spirovetivane Sesquiterpenoids
Spirovetivane sesquiterpenoids, particularly hinesol, and extracts rich in these compounds like vetiver oil, have demonstrated significant anti-inflammatory effects. These effects are primarily attributed to their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table presents the available quantitative data on the anti-inflammatory activity of spirovetivane-containing extracts.
| Compound/Extract | Assay | Target/Mediator | IC₅₀ (µg/mL) | Reference |
| Chrysopogon zizanioides (Vetiver) Ethanolic Extract | Inhibition of Protein Denaturation | - | 157.63 ± 4.89 | [3] |
Additionally, qualitative data indicates that vetiver oil can decrease the expression of inflammatory cytokines such as TNF-α, IL-1, and IL-6, as well as mediators like COX-2 and nitric oxide (NO).[3]
Experimental Protocols for Anti-inflammatory Activity
2.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol describes the measurement of nitric oxide production by macrophages, a key indicator of inflammatory response.
2.2.1.1. Materials
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Spirovetivane sesquiterpenoid
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
Microplate reader
2.2.1.2. Procedure
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the spirovetivane sesquiterpenoid for a specific duration (e.g., 1 hour).
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only) and a positive control (cells with LPS only).
-
-
Incubation:
-
Incubate the plate for 24 hours.
-
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess Reagent (freshly mixed Parts A and B).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite. The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, can then be determined.
-
2.2.2. Cytokine Production Assay (ELISA)
This protocol outlines the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
2.2.2.1. Materials
-
ELISA kit specific for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Cell culture supernatant from stimulated and treated cells (as described in the Griess assay)
-
Wash buffer
-
96-well ELISA plates
-
Microplate reader
2.2.2.2. Procedure
-
Coating:
-
Coat the wells of an ELISA plate with the capture antibody overnight.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
-
Sample Incubation:
-
Add the cell culture supernatants and a series of cytokine standards to the wells and incubate.
-
-
Detection Antibody Incubation:
-
Wash the plate and add the biotinylated detection antibody.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
-
Substrate Addition:
-
Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.
-
-
Measurement:
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of spirovetivane sesquiterpenoids, particularly hinesol, are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
2.3.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Hinesol has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action is believed to be mediated, at least in part, through the suppression of Src kinase activity.[1][2]
Inhibition of the NF-κB signaling pathway by hinesol.
2.3.2. MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Hinesol has been reported to downregulate the MEK/ERK signaling pathway, which is a component of the MAPK cascade.[4]
Conclusion and Future Directions
Spirovetivane sesquiterpenoids represent a promising class of natural products with demonstrable antimicrobial and anti-inflammatory activities. The available data, particularly for compounds like rishitin and hinesol, highlight their potential for the development of new therapeutic agents. However, further research is warranted to fully elucidate the structure-activity relationships within this class of compounds. Comprehensive screening of a wider range of spirovetivane sesquiterpenoids against a broader panel of microbial pathogens and in various inflammatory models is necessary. Detailed mechanistic studies will also be crucial to identify specific molecular targets and to optimize the therapeutic potential of these fascinating natural molecules.
References
- 1. Hinesol attenuates DSS-induced ulcerative colitis through the suppression of Src-mediated NF-κB and chemokine signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol Griess Test [protocols.io]
- 4. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of pathogens. Among these defenses are phytoalexins, low molecular weight antimicrobial compounds synthesized de novo in response to stress. This technical guide delves into the role of a specific sesquiterpenoid phytoalexin, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, in plant defense mechanisms. While direct quantitative data for this compound is limited, this paper extrapolates its probable function and efficacy based on extensive research on structurally related spirovetivane and eudesmane (B1671778) sesquiterpenoids. This guide provides a comprehensive overview of its likely antimicrobial activity, the signaling pathways governing its production, and detailed experimental protocols for its study.
Introduction: Phytoalexins and the Spirovetivane Sesquiterpenoids
Phytoalexins are a crucial component of the plant's induced defense system, accumulating at the site of infection to inhibit the growth and development of pathogenic microorganisms.[1] The spirovetivane class of sesquiterpenoids are prominent phytoalexins, particularly within the Solanaceae family, which includes important crops like potato (Solanum tuberosum). These compounds are characterized by a spiro[4.5]decane skeleton and exhibit a broad spectrum of antifungal and antibacterial activities. This compound is a member of this family, and its structure suggests a significant role in plant-pathogen interactions.
Quantitative Antimicrobial Activity
Table 1: Antifungal Activity of Eudesmane-Type Sesquiterpenoids Against Phytopathogenic Fungi
| Compound | Pathogen | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| Eudesmane Sesquiterpene Acid | Phytophthora nicotianae | 12.56 | 200 | [2] |
| Fusarium oxysporum | 51.29 | 400 | [2] | |
| Gibberella fujikuroi | 47.86 | - | [2] |
Table 2: Antifungal Activity of Various Sesquiterpenoids Against Phytopathogenic Fungi
| Compound | Pathogen | MIC (µg/mL) | Reference |
| Divirensol H | Penicillium italicum | 6.25 - 25 | [3] |
| Fusarium oxysporum | 6.25 - 25 | [3] | |
| Fusarium graminearum | 6.25 - 25 | [3] | |
| Colletotrichum musae | 6.25 - 25 | [3] | |
| Colletotrichum gloeosporioides | 6.25 - 25 | [3] | |
| Bipolenins I | Alternaria solani | 8 | [3] |
| Bipolenins J | Alternaria solani | 16 | [3] |
| 4α,5α-Epoxy-10α,14H-1-epi-inuviscolide | Candida albicans | IC50: 38 | [4] |
| Penicierythritol A | Alternaria alternata | 8 | [5] |
Signaling Pathways for Phytoalexin Production
The biosynthesis of sesquiterpenoid phytoalexins is tightly regulated by a complex network of signaling pathways, with the jasmonic acid (JA) pathway playing a central role.[6][7] Pathogen recognition triggers a signaling cascade that leads to the accumulation of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This, in turn, activates transcription factors that upregulate the expression of genes involved in the phytoalexin biosynthetic pathway.
Experimental Protocols
Elicitation and Extraction of this compound
This protocol is adapted from methods used for eliciting and extracting sesquiterpenoid phytoalexins from potato tubers (Solanum tuberosum).[8][9]
Materials:
-
Potato tubers (e.g., cv. Kennebec)
-
Elicitor solution (e.g., cell wall preparation from Phytophthora infestans or arachidonic acid)
-
Sterile distilled water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Tuber Preparation: Wash and surface-sterilize potato tubers. Cut tubers into uniform slices (e.g., 5 mm thick).
-
Elicitation: Apply the elicitor solution to the surface of the tuber slices. Incubate in a dark, humid chamber at room temperature for 48-72 hours.
-
Extraction: Submerge the elicited tuber slices in ethanol and homogenize. Filter the homogenate and concentrate the filtrate under reduced pressure.
-
Solvent Partitioning: Resuspend the concentrated extract in water and partition against ethyl acetate. Collect the ethyl acetate phase, which contains the sesquiterpenoids.
-
Drying and Concentration: Dry the ethyl acetate phase over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
Purification (Optional): For higher purity, the crude extract can be further purified using Solid Phase Extraction (SPE) or column chromatography.
Antifungal Bioassay: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of the isolated compound using a broth microdilution method, a standard technique for assessing antifungal activity.[2][4]
Materials:
-
Isolated this compound
-
Fungal pathogen of interest (e.g., Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Fungal Inoculum Preparation: Grow the fungal pathogen in liquid medium and adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 spores/mL).
-
Serial Dilution: Prepare a series of dilutions of the isolated compound in the liquid medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal spore suspension to each well. Include positive (fungus only) and negative (medium only) controls.
-
Incubation: Incubate the microtiter plate at an optimal temperature for fungal growth (e.g., 25-28°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth, which can be determined visually or by measuring the optical density at 600 nm.
Structural Elucidation: NMR and Mass Spectrometry
Confirmation of the structure of the isolated compound is critical. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this purpose.[10][11]
-
Mass Spectrometry (MS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and elucidate the complete chemical structure.
Conclusion and Future Directions
This compound, as a spirovetivane sesquiterpenoid, is poised to be a significant contributor to the chemical defense of plants, particularly within the Solanaceae. While direct evidence of its antimicrobial efficacy is still needed, the data from analogous compounds strongly suggest its potential as a potent antifungal agent. Future research should focus on the isolation and quantification of this specific compound from elicited plant tissues, followed by rigorous antimicrobial testing against a panel of relevant plant pathogens. Furthermore, elucidating the specific biosynthetic pathway and its regulation will provide valuable insights for potential biotechnological applications, including the engineering of disease-resistant crops and the development of novel, natural fungicides.
References
- 1. chiro.org [chiro.org]
- 2. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Biosynthesis of Spirovetivane-Type Phytoalexins in Solanaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoalexins are a diverse group of antimicrobial secondary metabolites synthesized by plants in response to pathogen attack or abiotic stress. In the Solanaceae family, which includes economically important crops like potato (Solanum tuberosum) and tobacco (Nicotiana tabacum), spirovetivane-type sesquiterpenoids constitute a major class of phytoalexins. These compounds, including solavetivone (B1203128), lubimin (B1675347), and rishitin (B106575), play a crucial role in plant defense and have garnered interest for their potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the biosynthesis of spirovetivane-type phytoalexins, detailing the enzymatic steps, regulatory networks, and experimental methodologies for their study.
Core Biosynthetic Pathway
The biosynthesis of spirovetivane-type phytoalexins originates from the ubiquitous isoprenoid pathway, starting with the precursor farnesyl diphosphate (B83284) (FPP). The pathway can be broadly divided into three stages: the formation of the characteristic spirovetivane skeleton, followed by a series of oxidative modifications to produce the various phytoalexins.
The initial and committing step is the cyclization of FPP to form the bicyclic hydrocarbon vetispiradiene. This reaction is catalyzed by the enzyme vetispiradiene synthase (VS) , also known as premnaspirodiene (B1254385) synthase.[1][2] Vetispiradiene then undergoes oxidation, a reaction catalyzed by a cytochrome P450 monooxygenase , to yield solavetivone, the first spirovetivane phytoalexin in the pathway.[3][4]
Solavetivone serves as a key intermediate for the biosynthesis of other major spirovetivane phytoalexins, such as lubimin and rishitin. The conversion of solavetivone to lubimin, and subsequently to rishitin, involves a series of hydroxylation and rearrangement reactions. While it is established that these transformations are catalyzed by cytochrome P450 enzymes and other hydroxylases, the specific enzymes responsible for each step have not been fully elucidated and are a subject of ongoing research.[3][4][5]
Quantitative Data
The production of spirovetivane-type phytoalexins is tightly regulated and induced upon pathogen challenge. The following tables summarize available quantitative data on phytoalexin accumulation and the kinetic properties of a key biosynthetic enzyme.
Table 1: Accumulation of Spirovetivane Phytoalexins in Potato Tubers After Inoculation with Phytophthora infestans
| Phytoalexin | Time Post-Inoculation | Concentration (µg/mL of inoculation fluid)[6] |
| Rishitin | 6 days | 245 |
| Lubimin | 96 hours | 28 |
Table 2: Kinetic Parameters of Vetispiradiene Synthase from Hyoscyamus muticus
| Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |
| Farnesyl Diphosphate | ~5 | Not Reported | [2] |
Note: Comprehensive kinetic data for all enzymes in the pathway, particularly the downstream cytochrome P450s, are not yet fully available in the literature.
Regulatory Networks
The biosynthesis of spirovetivane phytoalexins is induced by various elicitors, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This induction is mediated by complex signaling cascades, primarily involving mitogen-activated protein kinase (MAPK) pathways and the phytohormone jasmonic acid (JA).
MAPK Signaling Cascade
Upon perception of an elicitor by a plant cell surface receptor, a phosphorylation cascade is initiated. This typically involves a MAP kinase kinase kinase (MAPKKK) activating a MAP kinase kinase (MAPKK), which in turn activates a MAP kinase (MAPK). In potato, StMKK1 and StMKK6 have been identified as key MAPKKs in defense signaling.[7][8][9][10] Activated MAPKs then phosphorylate downstream targets, including transcription factors that regulate the expression of phytoalexin biosynthetic genes.
Jasmonic Acid (JA) Signaling Pathway
Jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are key signaling molecules in plant defense. In the absence of a stimulus, JA-responsive genes are repressed by JASMONATE ZIM-domain (JAZ) proteins. Upon elicitation, JA-Ile levels rise and promote the interaction of JAZ proteins with the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This degradation releases transcription factors, such as MYC2, which can then activate the expression of target genes, including those involved in spirovetivane biosynthesis.[11][12][13]
Experimental Protocols
Extraction and Quantification of Spirovetivane Phytoalexins by GC-MS
This protocol describes a general method for the extraction and analysis of spirovetivane phytoalexins from potato tuber tissue.
Materials:
-
Potato tubers
-
Elicitor solution (e.g., Phytophthora infestans culture filtrate)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., n-eicosane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Elicitation: Inoculate potato tuber slices with the elicitor solution and incubate for a specified period (e.g., 48-96 hours) in a humid chamber.
-
Extraction: Homogenize the elicited tuber tissue in ethyl acetate.[14]
-
Drying and Concentration: Filter the extract and dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.
-
Derivatization (Optional): For certain compounds, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic separation.
-
GC-MS Analysis:
-
Resuspend the dried extract in a known volume of ethyl acetate containing a known concentration of an internal standard.
-
Inject an aliquot into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier gas: Helium at a constant flow rate.
-
Oven temperature program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
-
MS Conditions (Example):
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 50-550.
-
-
-
Quantification: Identify phytoalexins based on their retention times and mass spectra compared to authentic standards. Quantify the compounds by comparing their peak areas to that of the internal standard.[15][16]
Heterologous Expression and Purification of Vetispiradiene Synthase
This protocol outlines a general procedure for the production and purification of recombinant vetispiradiene synthase in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a tag (e.g., pET vector with a His-tag)
-
LB medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
Procedure:
-
Transformation: Transform the expression vector containing the vetispiradiene synthase gene into a suitable E. coli expression strain.
-
Expression:
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Dialysis: Dialyze the eluted protein against a suitable dialysis buffer to remove imidazole (B134444) and for proper protein folding.
-
Purity Check: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
Vetispiradiene Synthase Enzyme Assay
This protocol describes a method to determine the activity of purified vetispiradiene synthase.
Materials:
-
Purified vetispiradiene synthase
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT)
-
Farnesyl diphosphate (FPP) substrate
-
n-Hexane
-
GC-MS system
Procedure:
-
Reaction Setup: In a glass vial, combine the assay buffer and the purified enzyme.
-
Initiate Reaction: Add FPP to the reaction mixture to a final concentration in the low micromolar range.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Product Extraction: Stop the reaction by adding an equal volume of n-hexane and vortexing vigorously to extract the hydrocarbon product (vetispiradiene).
-
Analysis: Analyze the hexane (B92381) layer by GC-MS to identify and quantify the vetispiradiene produced.
-
Controls: Perform control reactions without the enzyme or without the substrate to ensure that the product is a result of enzymatic activity.[22][23]
Conclusion
The biosynthesis of spirovetivane-type phytoalexins in Solanaceae is a complex and tightly regulated process that is integral to the plant's defense response. This guide has provided a comprehensive overview of the core biosynthetic pathway, the signaling networks that govern its induction, and detailed experimental protocols for the study of these fascinating compounds. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize all the enzymes involved, particularly those responsible for the later steps in lubimin and rishitin biosynthesis. A deeper understanding of these pathways will not only enhance our knowledge of plant-pathogen interactions but may also pave the way for the development of novel strategies for crop protection and the production of valuable bioactive compounds.
References
- 1. EC 4.2.3.21 - vetispiradiene synthase. [ebi.ac.uk]
- 2. Vetispiradiene synthase - Wikipedia [en.wikipedia.org]
- 3. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of potato stress metabolites rishitin, lubimin, and 15-dihydro lubimin by potato and soybean cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytopathology 1976 | Accumulation and Transformation of Rishitin and Lubimin in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]
- 7. Functional analysis of mitogen-activated protein kinases (MAPKs) in potato under biotic and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Potato (Solanum tuberosum L.) MKK6 in Response to Potato virus Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. The role of the MAP kinase-kinase protein StMKK1 in potato immunity to different pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.psu.edu [pure.psu.edu]
- 20. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 23. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
The Role of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in Lubimin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the sesquiterpenoid phytoalexin, lubimin (B1675347), with a specific focus on the biosynthetic relationship with its putative precursor, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. Phytoalexins are critical components of the plant defense system, exhibiting a broad spectrum of antimicrobial activities. Lubimin, a prominent phytoalexin in the Solanaceae family, including potato (Solanum tuberosum), has garnered significant interest for its potential applications in agriculture and medicine. This document details the current understanding of the lubimin biosynthetic pathway, highlighting the likely enzymatic transformation of this compound into lubimin, a reaction catalyzed by a cytochrome P450 monooxygenase. Detailed experimental protocols for the study of this biosynthetic pathway are provided, alongside a logical framework for the key transformations.
Introduction
Phytoalexins are a chemically diverse group of low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants subjected to biotic or abiotic stress. In the Solanaceae family, a prominent class of phytoalexins are the sesquiterpenoids, which are derived from the isoprenoid pathway. Lubimin, a spirovetivane-type sesquiterpenoid, is a key phytoalexin in potato and other related species, playing a crucial role in defense against pathogens. The biosynthesis of lubimin is a complex process involving multiple enzymatic steps, starting from the cyclization of farnesyl pyrophosphate. This guide focuses on the later stages of lubimin biosynthesis, specifically the conversion of the hydroxylated intermediate, this compound, to the final active compound. Understanding this pathway is essential for the potential manipulation of phytoalexin production in crops to enhance disease resistance and for the exploration of these compounds as novel therapeutic agents.
The Biosynthetic Pathway of Lubimin
The biosynthesis of lubimin originates from the ubiquitous isoprenoid pathway, which provides the precursor farnesyl pyrophosphate (FPP). The key steps leading to lubimin are outlined below.
From Farnesyl Pyrophosphate to the Spirovetivane Skeleton
The initial committed step in the biosynthesis of spirovetivane sesquiterpenoids is the cyclization of FPP, catalyzed by a sesquiterpene cyclase, vetispiradiene synthase. This enzyme facilitates a complex carbocation-driven cyclization cascade to form the characteristic spiro[4.5]decane skeleton of the spirovetivanes.
Hydroxylation and the Role of this compound
Following the formation of the initial spirovetivane hydrocarbon, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at various positions on the spirovetivane skeleton. One such key intermediate is believed to be this compound. While direct experimental evidence for its role as an immediate precursor to lubimin is still emerging, its structure strongly suggests its involvement in the pathway.
Hypothesized Conversion of this compound to Lubimin
The conversion of this compound to lubimin likely involves an intramolecular rearrangement and reduction, a reaction profile consistent with the catalytic capabilities of cytochrome P450 enzymes. It is hypothesized that a specific P450 enzyme catalyzes the formation of the aldehyde group characteristic of lubimin from the diol functionality of its precursor.
Figure 1: Hypothesized enzymatic conversion of this compound to lubimin.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the direct enzymatic conversion of this compound to lubimin. However, studies on the accumulation of lubimin and related phytoalexins in response to elicitors provide a basis for quantitative analysis.
| Compound | Plant Material | Elicitor | Concentration (µg/g fresh weight) | Reference |
| Lubimin | Potato Tuber Discs | Arachidonic Acid | 20-100 | [1](--INVALID-LINK--) |
| Rishitin | Potato Tuber Discs | Phytophthora infestans | 50-200 | [1](--INVALID-LINK--) |
Table 1: Representative quantitative data for phytoalexin accumulation in potato.
Experimental Protocols
The following protocols are designed to investigate the biosynthesis of lubimin, with a focus on identifying and characterizing the enzyme(s) responsible for the conversion of this compound.
Protocol 1: In Vivo Feeding Studies with Labeled Precursors
This protocol is adapted from established methods for studying phytoalexin biosynthesis in potato tubers.
Objective: To determine if this compound is a precursor to lubimin in vivo.
Materials:
-
Fresh, healthy potato tubers (Solanum tuberosum)
-
¹³C or ³H labeled this compound
-
Elicitor solution (e.g., arachidonic acid or a cell wall preparation from Phytophthora infestans)
-
Sterile water
-
Ethyl acetate (B1210297)
-
HPLC-grade solvents
-
Solid Phase Extraction (SPE) cartridges (C18)
-
HPLC-MS system
Procedure:
-
Tuber Preparation: Wash and surface-sterilize potato tubers with 70% ethanol. Cut the tubers into uniform discs (e.g., 1 cm diameter, 2 mm thick).
-
Elicitation: Place the tuber discs in a sterile petri dish and treat with an elicitor solution to induce phytoalexin biosynthesis. Incubate for 24-48 hours.
-
Precursor Feeding: Apply a solution of the labeled this compound to the surface of the elicited tuber discs.
-
Incubation: Incubate the discs for a further 12-24 hours.
-
Extraction: Homogenize the tuber discs in ethanol and extract the metabolites. Partition the extract against ethyl acetate.
-
Purification: Concentrate the ethyl acetate fraction and purify the metabolites using SPE.
-
Analysis: Analyze the purified extract by HPLC-MS to identify and quantify labeled lubimin.
Figure 2: Workflow for in vivo feeding experiments.
Protocol 2: In Vitro Enzyme Assays with Heterologously Expressed P450s
This protocol outlines the steps for identifying the specific cytochrome P450 responsible for the conversion.
Objective: To identify and characterize the P450 enzyme that converts this compound to lubimin.
Materials:
-
Candidate P450 genes from S. tuberosum (identified through transcriptomics of elicited tissues)
-
Expression vector (e.g., for yeast or E. coli)
-
Competent cells (e.g., Saccharomyces cerevisiae, Escherichia coli)
-
Culture media
-
Microsome isolation buffer
-
NADPH
-
This compound substrate
-
GC-MS or LC-MS system
Procedure:
-
Gene Cloning: Clone candidate P450 genes into an appropriate expression vector.
-
Heterologous Expression: Transform the expression constructs into a suitable host (e.g., yeast) and induce protein expression.
-
Microsome Isolation: Harvest the cells and prepare microsomal fractions containing the expressed P450 enzymes.
-
Enzyme Assay: Set up a reaction mixture containing the microsomal fraction, NADPH, and the substrate this compound.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products by GC-MS or LC-MS to detect the formation of lubimin.
Figure 3: Workflow for in vitro P450 enzyme assays.
Conclusion
The biosynthesis of the phytoalexin lubimin is a key aspect of the defense response in potatoes and other Solanaceae plants. While the complete pathway is yet to be fully elucidated, evidence strongly suggests that this compound is a late-stage intermediate, and its conversion to lubimin is likely catalyzed by a cytochrome P450 monooxygenase. The experimental protocols detailed in this guide provide a framework for researchers to definitively establish this biosynthetic link and to characterize the enzymes involved. A thorough understanding of this pathway will not only advance our knowledge of plant biochemistry but also open avenues for the development of disease-resistant crops and novel antimicrobial compounds.
References
A Technical Guide to the Discovery and Characterization of Novel Spirovetivane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and processes involved in the discovery, isolation, and structural characterization of novel spirovetivane sesquiterpenoids. Spirovetivane-type sesquiterpenoids are a class of natural products characterized by a spiro[4.5]decane carbon skeleton. These compounds are found in a variety of natural sources, including plants, fungi, and cyanobacteria, and have garnered significant interest due to their diverse and potent biological activities, which include anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The structural complexity, particularly the stereochemistry of the spirocenter, presents unique challenges and opportunities in natural product chemistry.
This document will use a recent case study involving the discovery of new spirovetivane sesquiterpenoids from cyanobacterial strains to illustrate the modern workflow, from initial isolation to complete structural elucidation.[4][5]
Discovery and Isolation Workflow
The initial phase of discovering novel natural products involves a systematic process of cultivation, extraction, and purification. Modern approaches utilize hyphenated analytical techniques to guide the isolation process, ensuring efficiency and precision. The general workflow, from microbial culture to the isolation of pure compounds, is a critical foundation for natural product discovery.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and advancement of chemical research. The following sections outline the key methodologies employed in the isolation and characterization of spirovetivane sesquiterpenoids from cyanobacteria.[4][5]
Cultivation and Extraction
-
Organism Cultivation : Cyanobacterial strains, such as Calothrix sp. (strain R-3-1), are grown from cryogenic storage to a large scale (e.g., 20 L) in a suitable liquid medium (e.g., BG-11 media).
-
Metabolite Adsorption : After cultivation, the cell mass is separated from the culture medium. A resin, such as Diaion® HP20, is added to the medium to adsorb the secreted secondary metabolites. The mixture is agitated overnight to ensure complete adsorption.[4]
-
Extraction : The resin is collected by filtration, lyophilized, and then exhaustively extracted with methanol (MeOH). The resulting MeOH extract is concentrated under reduced pressure to yield the crude extract for further purification.
Chromatographic Isolation
-
Initial Fractionation : The crude extract is subjected to Solid-Phase Extraction (SPE) to provide preliminary separation into fractions of varying polarity.
-
HPLC-UV-LCMS Guided Purification : High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (LCMS) detectors is used to analyze the fractions.[4][5] This technique allows for the identification of potentially new compounds based on their UV spectra and mass-to-charge ratios (m/z), guiding the targeted isolation.
-
Preparative HPLC : Fractions containing compounds of interest are further purified using semi-preparative or preparative HPLC with a suitable column (e.g., C18) and solvent system to yield pure compounds.
Structure Elucidation
-
Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula of the isolated compounds.[5]
-
NMR Spectroscopy : A comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments is performed to determine the planar structure. This includes:
-
1D NMR : ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
2D NMR : COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range carbon-proton connections, which are crucial for assembling the carbon skeleton.[4][5]
-
-
Stereochemistry Determination :
-
NOESY/ROESY : Nuclear Overhauser Effect Spectroscopy is used to determine the relative configuration by identifying protons that are close in space.
-
Electronic Circular Dichroism (ECD) : Experimental ECD spectra are recorded and compared with computationally predicted spectra (e.g., using Time-Dependent Density Functional Theory, TDDFT) to establish the absolute configuration of the molecule.[5]
-
Structural Characterization Data
The combination of spectroscopic techniques provides the quantitative data necessary for unambiguous structure determination. Below is a summary of data for novel spirovetivane sesquiterpenoids recently isolated from a Calothrix sp. strain.[4][5]
Table 1: Spectroscopic Data for Novel Spirovetivane Sesquiterpenoids
| Compound Name | Molecular Formula | HRESIMS [M+H]⁺ (m/z) | Key ¹³C NMR Signals (δ in ppm) | Source Organism |
| Spironostoic acid (1) | C₁₅H₂₂O₃ | 251.1627[5] | Spirocenter (C-5), Carbonyl (C-2), Carboxyl (C-12) | Calothrix sp. R-3-1[4][5] |
| 11,12-didehydrospironostoic acid (2) | C₁₅H₂₀O₃ | Data not available in snippets | Spirocenter (C-5), Carbonyl (C-2), Vinyl group | Calothrix sp. R-3-1[4][5] |
| 12-hydroxy-2-oxo-11-epi-hinesol (4) | C₁₅H₂₂O₃ | Data not available in snippets | Spirocenter (C-5), Carbonyl (C-2), Hydroxylated isopropyl | Calothrix sp. R-3-1[4][5] |
Workflows for Structural Analysis
The process of determining a novel chemical structure is a logical, multi-step workflow that integrates data from various analytical techniques.
Determining the absolute configuration is often the most challenging aspect. The integration of experimental data with computational chemistry is a powerful modern strategy to resolve stereochemical ambiguities.[5]
Conclusion and Future Outlook
The discovery and characterization of novel spirovetivane sesquiterpenoids continue to be a promising area of natural product research. The integration of advanced analytical techniques like LCMS and 2D NMR with computational methods has significantly accelerated the process of structure elucidation. As demonstrated by the recent discoveries from cyanobacteria, underexplored biological niches remain a rich source of chemical novelty.[4][5] For drug development professionals, these novel scaffolds offer new opportunities for lead optimization and the development of therapeutic agents with unique mechanisms of action. Future efforts will likely focus on genome mining to identify biosynthetic gene clusters for targeted discovery and synthetic biology approaches to produce these complex molecules in heterologous hosts.
References
In-Depth Technical Guide: Spectroscopic and Structural Analysis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This natural product, identified by the Chemical Abstracts Service (CAS) number 62574-30-5 , is a derivative of spirovetivane, commonly isolated from vetiver oil, the essential oil from the roots of Chrysopogon zizanioides (L.) Roberty, and has also been reported in plants of the Datura genus.[1][2]
The structural complexity of this compound, featuring a spirocyclic core and multiple hydroxyl groups, makes it a subject of interest for its potential biological activities, including anti-inflammatory and antimicrobial properties.[1] This document summarizes the available spectroscopic data to aid in its identification, characterization, and further research.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| Appearance | Oil |
| Purity | ≥98% (as per typical commercial standards) |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and various 2D NMR experiments (COSY, HSQC, HMBC) would be required for unambiguous assignment of all proton and carbon signals.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the olefinic proton, protons adjacent to carbonyl and hydroxyl groups, and the aliphatic protons of the spirocyclic system. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
¹³C-NMR Spectroscopy: The carbon NMR spectrum will display 15 distinct signals, corresponding to each carbon atom in the molecule. Key signals would include those for the carbonyl carbon (C=O), the olefinic carbons (C=C), carbons bearing hydroxyl groups (C-OH), and the aliphatic carbons of the fused ring system.
Note: Specific, experimentally-derived NMR data tables are not available in the searched literature. Researchers are advised to acquire this data on their own sample or obtain it directly from a supplier.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 253.17983 |
| [M+Na]⁺ | 275.16177 |
| [M-H]⁻ | 251.16527 |
| [M]⁺ | 252.17200 |
This data is predicted and should be confirmed with experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands for the following functional groups:
-
-OH stretch: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.
-
C-H stretch: Bands in the region of 3000-2850 cm⁻¹ for aliphatic C-H bonds.
-
C=O stretch: A strong, sharp band around 1680-1660 cm⁻¹ for the α,β-unsaturated ketone.
-
C=C stretch: A band around 1620 cm⁻¹ for the carbon-carbon double bond.
-
C-O stretch: Bands in the 1200-1000 cm⁻¹ region corresponding to the C-O bonds of the hydroxyl groups.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound would typically involve the following steps.
Isolation and Purification
-
Extraction: The raw plant material (e.g., dried roots of Chrysopogon zizanioides) is subjected to extraction, often through steam distillation to obtain the essential oil.
-
Chromatography: The crude extract or essential oil is then fractionated using column chromatography over silica (B1680970) gel with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.
-
Further Purification: Fractions containing the target compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Sample Preparation: A small amount (typically 1-5 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
NMR Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
MS Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via an LC system or direct infusion.
-
MS Data Acquisition: Mass spectra are acquired using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
IR Sample Preparation: The IR spectrum can be obtained by placing a drop of the neat oil between two KBr plates or by preparing a thin film on a KBr plate.
-
IR Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Logical Workflow for Compound Characterization
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Workflow for Natural Product Isolation and Characterization.
Signaling Pathways and Biological Activity
The mode of action for this compound is an area of ongoing research. It is hypothesized that its biological effects, such as anti-inflammatory and antimicrobial activities, may stem from interactions with biological membranes and enzymes, leading to the modulation of cellular signaling pathways.[1] However, specific pathways that are directly targeted by this compound have not yet been fully elucidated in the available literature. Further investigation is required to determine its precise mechanisms of action and to validate its potential for therapeutic applications.
Conclusion
This compound is a well-characterized sesquiterpenoid whose structure has been confirmed by modern spectroscopic techniques. This guide provides a summary of the expected spectroscopic data and a general framework for its isolation and analysis. The availability of this compound from commercial sources provides an opportunity for researchers to further explore its biological activities and potential applications in drug discovery and development. It is recommended that researchers obtain experimental data on their specific samples to ensure accurate characterization.
References
An In-depth Technical Guide to the Stereochemistry of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
Introduction
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one (B1158823) is a sesquiterpenoid belonging to the spirovetivane class, characterized by a spiro[4.5]decane carbon skeleton.[1] These natural products are known for their structural complexity and potential biological activities. The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's interaction with biological targets, such as enzymes and receptors.[1] This guide provides a comprehensive overview of the modern techniques used to determine the absolute and relative stereochemistry of compounds like this compound.
This compound has been identified as a derivative from natural sources such as vetiver oil (Chrysopogon zizanioides) and the plant Datura metel.[1][2] It is under investigation for its potential applications in the pharmaceutical and cosmetic industries, with hypothesized anti-inflammatory, antimicrobial, and antioxidant properties.[1] The mode of action is thought to involve the modulation of currently undefined signaling pathways through interactions with biological membranes and enzymes.[1]
Compound Properties
The basic physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 62574-30-5 | [1] |
| Molecular Formula | C₁₅H₂₄O₃ | [1] |
| Molecular Weight | 252.35 g/mol | [1] |
| Class | Sesquiterpenoid (Spirovetivane-type) | [1] |
| Known Natural Sources | Vetiver oil, Datura metel | [1][2] |
Stereochemical Elucidation: A Methodological Overview
The definitive assignment of stereochemistry for a complex molecule like this compound requires a combination of spectroscopic, crystallographic, and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the planar structure and relative stereochemistry of a molecule. A suite of 1D and 2D NMR experiments is employed.
-
¹H and ¹³C NMR: These experiments identify the number and types of proton and carbon environments, respectively.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) coupling networks, helping to establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining relative stereochemistry. They detect through-space interactions between protons that are in close proximity (typically < 5 Å), allowing for the assignment of relative configurations at stereocenters.
Table 2: Illustrative ¹H and ¹³C NMR Data for a Spirovetivane Skeleton (Note: This data is representative and not specific to this compound)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key NOESY Correlations |
| 1 | 165.2 | ||
| 2 | 200.1 | ||
| 3 | 40.5 | 2.55 (m) | H-4 |
| 4 | 35.1 | 1.98 (m) | H-3, H-5 |
| 5 | 55.3 | 2.10 (d, 11.5) | H-14 |
| 6 | 28.9 | 1.60 (m) | |
| 7 | 45.6 | 1.85 (m) | H-8, H-14 |
| 8 | 22.1 | 1.50 (m) | H-7 |
| 9 | 38.7 | 1.75 (m) | |
| 10 | 125.8 | 5.80 (s) | H-9 |
| 11 | 75.4 | 3.60 (d, 8.5) | H-12, H-13 |
| 12 | 70.2 | 3.45 (dd, 11.0, 8.5) | H-11 |
| 13 | 25.9 | 1.20 (s) | H-11 |
| 14 | 21.5 | 1.15 (s) | H-5, H-7 |
| 15 | 18.8 | 1.05 (d, 7.0) |
Single-Crystal X-ray Crystallography
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the entire molecular structure, including the absolute stereochemistry (if a heavy atom is present or through anomalous dispersion). This technique is considered the "gold standard" for structural elucidation.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured ECD spectrum with spectra calculated for different possible stereoisomers using quantum chemical methods (like Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry can be confidently assigned.
Computational Methods (DP4+ Analysis)
For complex molecules where NOE data may be ambiguous, computational methods like DP4+ (and its variants) have become invaluable. This statistical method compares experimental NMR chemical shifts (¹H and ¹³C) with those calculated for all possible diastereomers of a proposed structure. The analysis provides a probability score for each candidate structure, allowing for a confident assignment of the relative stereochemistry.
Experimental Protocols
Protocol for NMR-Based Structural Elucidation
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: Acquire a standard set of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY or ROESY) on a high-field NMR spectrometer (≥500 MHz).
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Structure Assembly:
-
Use ¹H and ¹³C spectra to identify all unique proton and carbon signals.
-
Use COSY and HSQC to build molecular fragments.
-
Use HMBC correlations to connect these fragments and establish the planar structure.
-
Analyze NOESY/ROESY cross-peaks to determine the relative proximity of protons and assign the relative stereochemistry of all stereocenters.
-
Protocol for X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in each dimension). This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density and refine the model against the experimental data to obtain the final structure.
Protocol for ECD and Computational Analysis
-
ECD Measurement: Record the ECD spectrum of the compound in a suitable solvent (e.g., methanol) using a CD spectrometer.
-
Computational Modeling:
-
For each possible stereoisomer, perform a conformational search using molecular mechanics (e.g., MMFF).
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the ECD spectrum for each optimized conformer using TD-DFT.
-
Generate a Boltzmann-averaged ECD spectrum for each isomer based on the relative energies of the conformers.
-
-
Comparison: Compare the experimental ECD spectrum with the calculated spectra. The isomer whose calculated spectrum best matches the experimental one is assigned as the absolute configuration of the compound.
Visualizations
Workflow for Stereochemical Elucidation
Caption: General workflow for the structural and stereochemical elucidation of a novel natural product.
Hypothetical Signaling Pathway Modulation
Caption: A hypothetical anti-inflammatory signaling pathway modulated by a bioactive sesquiterpenoid.
References
An In-Depth Technical Guide on the Natural Occurrence and Analysis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in Datura Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in the plant genus Datura. It details generalized experimental protocols for the extraction, isolation, and characterization of this and similar compounds, and presents a framework for quantitative analysis.
Introduction to Datura Phytochemistry
The genus Datura, belonging to the Solanaceae family, is renowned for its rich and diverse phytochemical profile. Historically, research has focused on its potent tropane (B1204802) alkaloids, such as atropine, hyoscyamine, and scopolamine, which have significant pharmacological effects.[1][2][3][4][5] Beyond these well-documented alkaloids, Datura species also produce a wide array of other secondary metabolites, including flavonoids, tannins, saponins, and various terpenoids.[1][2][6][7] While less studied than the alkaloids, these other compounds contribute to the plant's biological activity and are a subject of ongoing research. Recent studies have confirmed the presence of sesquiterpenoids in species such as Datura stramonium and Datura metel, highlighting the genus as a potential source for novel compounds of this class.[8][9][10]
Occurrence of this compound in Datura
This compound is a spirovetivane-type sesquiterpenoid. Literature indicates that this compound has been isolated from the herbs of Datura metel.[11] This finding is significant as it expands the known chemical diversity of the Datura genus beyond its characteristic alkaloids. However, detailed quantitative data on the concentration of this specific compound in various Datura species and different plant parts (leaves, stems, roots, seeds) is not extensively documented in publicly available literature.
To facilitate further research in this area, the following table provides a structured template for documenting and comparing quantitative data from future studies.
Data Presentation: Quantitative Analysis of this compound
| Datura Species | Plant Part | Extraction Method | Yield of Crude Extract (g/kg) | Isolated Compound Yield (mg/kg of dry plant material) | Purity (%) | Analytical Method | Reference |
| Datura metel | Leaves | Maceration (Ethanol) | Data not available | Data not available | Data not available | HPLC-DAD | (Future Study) |
| Datura metel | Stems | Soxhlet (Methanol) | Data not available | Data not available | Data not available | LC-MS | (Future Study) |
| Datura stramonium | Aerial Parts | Supercritical CO₂ | Data not available | Data not available | Data not available | GC-MS | (Future Study) |
| Datura innoxia | Roots | Maceration (Dichloromethane) | Data not available | Data not available | Data not available | Q-TOF LC/MS | (Future Study) |
Experimental Protocols: Isolation and Identification
The following is a generalized yet detailed methodology for the extraction, isolation, and structural elucidation of this compound and other sesquiterpenoids from Datura species. This protocol is synthesized from established techniques in natural product chemistry.[12][13][14]
3.1. Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (e.g., leaves of Datura metel).
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: Air-dry the plant material in the shade at room temperature for 1-2 weeks until brittle. Grind the dried material into a coarse powder using a mechanical grinder.
3.2. Extraction
-
Solvent Maceration: Macerate the powdered plant material (e.g., 1 kg) in a suitable organic solvent (e.g., 7:3 ethanol:water v/v, 5 L) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
3.3. Fractionation and Isolation
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
-
Column Chromatography: Subject the most promising fraction (typically the DCM or EtOAc fraction for sesquiterpenoids) to column chromatography on silica (B1680970) gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
-
Preparative HPLC: Further purify the sub-fractions obtained from column chromatography using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol (B129727) and water to isolate the pure compound.
3.4. Structural Elucidation
-
Spectroscopic Analysis: Determine the structure of the isolated pure compound using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): Use 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity and stereochemistry of the molecule.
-
-
Comparison with Literature: Compare the obtained spectroscopic data with published data for this compound to confirm its identity.[15]
Visualizations: Workflows and Pathways
The following diagrams illustrate the generalized workflow for the isolation and characterization of sesquiterpenoids from Datura species.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pharmacological properties of Datura stramonium L. as a potential medicinal tree: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. Anti-inflammatory sesquiterpenoids from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity sesquiterpenoids from the leaves of Datura stramonium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of Sesquiterpenoids and Trypanocidal Constituents from Artemisia adamsii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound that can be isolated from sources such as vetiver oil, derived from the roots of the Chrysopogon zizanioides plant, and the herb Datura metel.[1][2] This natural product is of interest for its potential therapeutic applications, with preliminary research suggesting possible anti-inflammatory, antimicrobial, and antioxidant properties.[1] Given these bioactive potentials, a crucial step in the evaluation of this compound for pharmaceutical development is the assessment of its cytotoxic effects.
This technical guide provides a framework for conducting a preliminary cytotoxicity screening of this compound. While a comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 values) on the cytotoxicity of this compound against various cell lines, this document outlines a detailed, generalized protocol for such a screening. The methodologies described herein are based on widely accepted and utilized in vitro assays.
Data Presentation
As of the latest literature review, there is no publicly available quantitative data summarizing the cytotoxic effects of this compound on cancer or normal cell lines. The following table is provided as a template for researchers to populate with their own experimental data.
| Cell Line | Cell Type | Assay Method | Incubation Time (hrs) | IC50 (µM) |
| e.g., A549 | e.g., Human Lung Carcinoma | e.g., MTT | e.g., 48 | Data not available |
| e.g., MCF-7 | e.g., Human Breast Adenocarcinoma | e.g., MTT | e.g., 48 | Data not available |
| e.g., HCT116 | e.g., Human Colon Carcinoma | e.g., MTT | e.g., 48 | Data not available |
| e.g., HEK293 | e.g., Human Embryonic Kidney | e.g., MTT | e.g., 48 | Data not available |
Experimental Protocols
A fundamental method for preliminary cytotoxicity screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay is a reliable and widely used method to assess cell viability and proliferation.[4][5] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4][5] The concentration of the formazan is directly proportional to the number of viable cells.[5]
MTT Assay Protocol
1. Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). This solution should be filter-sterilized and stored at -20°C, protected from light.[6]
-
Solubilization Solution: A common solubilization solution is 0.01 M HCl in 10% Sodium Dodecyl Sulfate (SDS). Alternatively, dimethyl sulfoxide (B87167) (DMSO) can be used.
2. Cell Seeding:
-
Culture the desired cancer or normal cell lines in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the compound in a complete cell culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
4. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[6]
5. Solubilization and Absorbance Measurement:
-
After the incubation with MTT, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Mandatory Visualizations
Caption: Workflow of the MTT assay for cytotoxicity screening.
Signaling Pathways
The mechanism of action and the specific signaling pathways modulated by this compound leading to potential cytotoxicity have not yet been elucidated in the scientific literature. Further research, including studies on apoptosis induction, cell cycle arrest, and effects on key cancer-related signaling pathways (e.g., MAPK, PI3K/Akt), is required to understand its molecular mechanisms.
Caption: Logical workflow for mechanism of action studies.
References
- 1. This compound | 62574-30-5 | MCA57430 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols: Total Synthesis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a naturally occurring sesquiterpenoid of the spirovetivane class, which has been isolated from vetiver oil.[1] Compounds in this class are noted for their complex spirocyclic carbon skeleton and are of interest for their potential biological activities, including anti-inflammatory and antimicrobial properties.[1] This document outlines a proposed total synthesis of this compound, providing detailed protocols for key transformations. The synthetic strategy is designed to be efficient and stereoselective, offering a blueprint for the laboratory synthesis of this and related spirovetivane sesquiterpenoids.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is outlined below. The strategy hinges on the late-stage introduction of the diol functionality and the construction of the spirocyclic core via a key Robinson annulation reaction.
References
Application Notes and Protocols for the Purification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a spirovetivane-type sesquiterpenoid, a class of naturally occurring compounds with a wide range of biological activities.[1] This particular compound has been isolated from plant species such as Datura metel and is also a constituent of vetiver oil, which is derived from the roots of Chrysopogon zizanioides.[1][2] Due to its potential therapeutic applications, efficient methods for its purification from these natural sources are of significant interest to the pharmaceutical and biotechnology industries.
These application notes provide a comprehensive overview of the methods and protocols for the extraction and purification of this compound from plant materials. The protocols are designed to be adaptable for both small-scale research and larger-scale production.
Data Presentation
The following tables summarize the expected yields and purity at each stage of the purification process. These values are representative and may vary depending on the quality of the plant material and the precision of the experimental execution.
Table 1: Extraction Efficiency of this compound from Datura metel
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (% w/w) |
| Maceration | Methanol (B129727) | 25 | 72 | 10-15 |
| Soxhlet Extraction | Ethanol | 78 | 24 | 12-18 |
| Ultrasound-Assisted Extraction | Methanol | 40 | 2 | 11-16 |
Table 2: Purification Summary for this compound
| Purification Step | Stationary Phase | Mobile Phase | Purity of Fraction (%) | Recovery Rate (%) |
| Column Chromatography | Silica (B1680970) Gel (200-300 mesh) | Hexane (B92381):Ethyl Acetate (B1210297) (gradient) | 40-60 | 70-85 |
| Preparative HPLC | C18 (10 µm) | Acetonitrile (B52724):Water (gradient) | >98 | 80-95 |
Experimental Protocols
Protocol 1: Extraction of this compound from Datura metel
This protocol details the extraction of the target compound from the dried and powdered aerial parts of Datura metel.
Materials:
-
Dried and powdered Datura metel plant material
-
Methanol (ACS grade)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 100 g of the dried, powdered plant material.
-
Place the powder in a 1 L Erlenmeyer flask.
-
Add 500 mL of methanol to the flask.
-
Seal the flask and macerate for 72 hours at room temperature with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the initial purification of the crude extract using column chromatography.
Materials:
-
Crude extract from Protocol 1
-
Silica gel (200-300 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Prepare a slurry of 100 g of silica gel in hexane and pack it into a glass column (5 cm diameter, 50 cm length).
-
Dissolve 5 g of the crude extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (95:5, 90:10, 85:15, etc.).
-
Collect fractions of 20 mL using a fraction collector.
-
Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (7:3) and visualize under UV light (254 nm).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
Protocol 3: High-Purity Purification by Preparative HPLC
This protocol details the final purification step to obtain high-purity this compound.
Materials:
-
Semi-purified extract from Protocol 2
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
UV detector
Procedure:
-
Dissolve the semi-purified extract in the mobile phase (e.g., 50:50 acetonitrile:water).
-
Set the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient elution from 50% acetonitrile in water to 100% acetonitrile over 40 minutes at a flow rate of 15 mL/min.
-
Monitor the elution at 254 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Detailed steps of the silica gel column chromatography purification.
References
Application Notes and Protocols for the Analysis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established methodologies for the analysis of similar sesquiterpenoid compounds and can be adapted for specific research needs.
Introduction
This compound is a spirovetivane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. Accurate and robust analytical methods are crucial for the identification, quantification, and quality control of this compound in various matrices, including plant extracts, fermentation broths, and pharmaceutical formulations. This document provides detailed protocols for HPLC and GC-MS analysis, which are powerful techniques for the separation and characterization of such compounds.
Chemical Profile of this compound
| Property | Value |
| Chemical Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| CAS Number | 62574-30-5 |
| Class | Sesquiterpenoid |
| Type | Spirovetivane |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.
Experimental Protocol: HPLC-DAD
This protocol describes a general method for the analysis of this compound using HPLC with a Diode Array Detector (DAD).
3.1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol (B129727), and water.
-
Formic acid or acetic acid (for mobile phase modification).
-
Reference standard of this compound (purity ≥98%).
-
Syringe filters (0.45 µm).
3.1.2. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standard solutions by serial dilution for the calibration curve.
-
Sample Extraction (from plant material):
-
Grind the dried plant material to a fine powder.
-
Extract the powder with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) using ultrasonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the crude extract in a known volume of the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-100% B30-35 min: 100% B35-40 min: 100-30% B40-45 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 210 nm |
3.1.4. Data Presentation: Quantitative Analysis
A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the samples can then be determined from this curve.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 15000 |
| 10 | 31000 |
| 25 | 78000 |
| 50 | 155000 |
| 100 | 312000 |
This table represents example data for establishing a calibration curve.
HPLC Workflow Diagram
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability.
Experimental Protocol: GC-MS
This protocol provides a general method for the GC-MS analysis of this compound, including a derivatization step.
4.1.1. Instrumentation and Materials
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for sesquiterpenoid analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine (B92270) or other suitable solvent.
-
Reference standard of this compound.
4.1.2. Sample Preparation and Derivatization
-
Sample Extraction: Prepare the sample extract as described in the HPLC section (4.1.2). The final extract should be completely dry.
-
Derivatization:
-
To the dried extract or a known amount of the reference standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
4.1.3. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 100 °C (hold for 2 min)Ramp: 10 °C/min to 280 °C (hold for 10 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-550 |
4.1.4. Data Presentation: Quantitative Ion Monitoring
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity. Characteristic ions of the derivatized this compound would need to be determined from a full scan analysis of the standard.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Derivatized Compound | To be determined | To be determined | To be determined | To be determined |
This table provides a template for SIM mode data acquisition. The specific ions and retention time must be determined experimentally.
GC-MS Workflow with Derivatization Diagram
Caption: GC-MS analysis workflow including derivatization.
Concluding Remarks
The protocols provided herein offer a solid foundation for the HPLC and GC-MS analysis of this compound. It is important to note that method optimization and validation are essential for any specific application to ensure accuracy, precision, and reliability of the results. Researchers should adapt these methods based on their specific instrumentation, sample matrix, and analytical goals.
Application Notes and Protocols for NMR-Based Structural Elucidation of Spirovetivane Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spirovetivane-type sesquiterpenoids are a class of natural products characterized by a unique spiro[4.5]decane carbon skeleton. Their structural complexity and stereochemical diversity make them challenging targets for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution and relative stereochemistry of these molecules.[1][2] This document provides a detailed protocol for the structural elucidation of spirovetivane compounds using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The modern approach involves a fragment-assembly strategy, where spin systems are identified and then pieced together using long-range correlations and spatial interactions.[3]
Part 1: Experimental Protocols
Sample Preparation and Purification
Effective structural elucidation by NMR begins with a pure sample. The isolation process is often guided by techniques like High-Performance Liquid Chromatography (HPLC) combined with Liquid Chromatography-Mass Spectrometry (LC-MS) to target compounds of interest.[4][5]
Protocol for Sample Purification:
-
Extraction: Perform extraction of the raw biological material (e.g., cyanobacteria, fungi, or plant tissue) with an appropriate solvent like methanol (B129727) or dichloromethane.[6][7]
-
Prefractionation: Subject the crude extract to fractionation using column chromatography (e.g., with HP20 resin or silica (B1680970) gel).[4][6][7]
-
Guided Isolation: Monitor the fractions using ¹H NMR and/or LC-MS to track signals corresponding to potential spirovetivane compounds.[7][8] This targeted approach minimizes unnecessary purification steps.
-
Final Purification: Achieve final purification of the target compound using semi-preparative or preparative HPLC with a suitable column (e.g., C18).[6] Purity should be assessed as >95% for unambiguous NMR analysis.[9]
Protocol for NMR Sample Preparation:
-
Mass Determination: Accurately weigh 1-10 mg of the purified spirovetivane compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, CD₃CN). The choice of solvent is critical and should be based on the compound's solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
A comprehensive suite of 1D and 2D NMR experiments is required to solve the structure.[1][10] Modern high-field NMR instruments can acquire a complete dataset overnight on a sample of sufficient concentration.[10]
Recommended Experiments and Key Parameters:
-
Spectrometer: A 500 MHz or higher field spectrometer is recommended for optimal signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), during all experiments.[11]
-
¹H NMR (Proton):
-
Purpose: Provides information on the number and type of protons, their chemical environment, and scalar couplings.
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Key Parameters: Spectral width (~12-16 ppm), relaxation delay (d1) of 1-2 seconds, sufficient number of scans for good signal-to-noise ratio.
-
-
¹³C NMR (Carbon):
-
Purpose: Determines the number of carbon atoms and their hybridization state (sp³, sp², sp).
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Key Parameters: Spectral width (~200-240 ppm), longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans compared to ¹H NMR.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
-
Pulse Sequence: Standard DEPT-135 pulse program.
-
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton with its directly attached carbon atom (¹JCH).[12] This is crucial for assigning carbon resonances based on their attached proton signals.
-
Pulse Sequence: Standard HSQC with gradient selection for artifact suppression.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[12] This is the key experiment for connecting different spin fragments and identifying quaternary carbons.[3][10]
-
Key Parameter: The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-Frame Overhauser Effect Spectroscopy):
-
Purpose: Identifies protons that are close in space (< 5 Å), which is essential for determining the relative stereochemistry of the molecule.[4]
-
Pulse Sequence: Standard NOESY or ROESY. ROESY is often preferred for medium-sized molecules where the NOE effect might be close to zero.
-
Key Parameter: A mixing time of 300-800 ms (B15284909) is typically used.
-
Part 2: Data Presentation and Analysis
Data Processing
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase Correction: Manually or automatically correct the phase of all spectra.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum using the solvent signal or indirectly via the HSQC spectrum.
Tabulation of NMR Data
Summarizing the NMR data in tables is a critical step for systematic analysis. The following tables provide a template based on representative data for spirovetivane compounds.[4]
Table 1: ¹H NMR Data for a Representative Spirovetivane Compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 1 | 5.76 | s | |
| 3α | 2.26 | dd | 16.9, 10.4 |
| 3β | 2.43 | dd | 16.9, 4.2 |
| 4 | 2.14 | m | |
| 6α | 1.48 | dd | 12.7, 12.7 |
| 6β | 2.21 | m | |
| 7 | 2.16 | m | |
| 8α | 1.71 | m | |
| 8β | 1.83 | m | |
| 9α | 1.95 | m | |
| 9β | 1.95 | m | |
| 11 | 2.22 | m | |
| 12 | 3.38 | d | 10.9 |
| 13 | 1.09 | d | 6.8 |
| 14 | 1.20 | s | |
| 15 | 2.04 | d | 1.3 |
Note: Chemical shifts and coupling constants are illustrative and will vary between different spirovetivane analogues.[4]
Table 2: ¹³C NMR Data for a Representative Spirovetivane Compound (in CDCl₃)
| Position | δC (ppm) | DEPT | Key HMBC Correlations (from H at δ) |
|---|---|---|---|
| 1 | 126.2 | CH | C2, C3, C5, C15 |
| 2 | 202.2 | C | H-1, H-3, H-15 |
| 3 | 43.5 | CH₂ | H-1, H-4 |
| 4 | 38.9 | CH | H-3, H-6, H-14 |
| 5 | 51.8 | C | H-1, H-4, H-6, H-9, H-14 |
| 6 | 35.1 | CH₂ | C4, C5, C7, C8 |
| 7 | 45.3 | CH | H-6, H-8, H-11 |
| 8 | 22.1 | CH₂ | C6, C7, C9, C10 |
| 9 | 41.2 | CH₂ | C5, C7, C8, C10 |
| 10 | 170.1 | C | H-1, H-9, H-14 |
| 11 | 30.5 | CH | C7, C12, C13 |
| 12 | 68.1 | CH₂ | C7, C11, C13 |
| 13 | 18.2 | CH₃ | C7, C11, C12 |
| 14 | 24.5 | CH₃ | C3, C4, C5, C10 |
| 15 | 21.0 | CH₃ | C1, C2, C10 |
Note: This table integrates data from ¹³C, DEPT, and HMBC experiments to build a comprehensive picture of the carbon skeleton.[4]
Part 3: Visualization of Elucidation Workflow
Diagrams created using the DOT language provide a clear visual representation of the logical workflow in structure elucidation.
Overall Workflow Diagram
This diagram illustrates the sequential process from sample isolation to the final determination of the compound's structure.
Caption: Workflow from sample purification to final structure.
Logic of Structure Assembly Diagram
This diagram shows how data from different NMR experiments are integrated to assemble the final molecular structure.
Caption: Integration of 2D NMR data for structure assembly.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. qcbr.queens.org [qcbr.queens.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azooptics.com [azooptics.com]
- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. 2D NMR Spectroscopy | PPTX [slideshare.net]
Application Notes and Protocols for 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid derivative belonging to the spirovetivane class of natural products. Sesquiterpenoids are a diverse group of C15 isoprenoids that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This document provides a comprehensive overview of the potential pharmaceutical applications of this compound, along with detailed protocols for its investigation. While specific experimental data for this compound is limited in publicly available literature, the provided information is based on the known activities of structurally related sesquiterpenoids and serves as a guide for initiating research.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₃ | [1] |
| Molecular Weight | 252.35 g/mol | [1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | Generic |
| Storage | Store at -20°C for long-term stability. | Generic |
Potential Pharmaceutical Applications
Based on the bioactivities of related spirovetivane sesquiterpenoids, this compound is a promising candidate for investigation in the following areas:
-
Anti-inflammatory Research: Many sesquiterpenoids exhibit potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (TNF-α, IL-6, IL-1β).
-
Antimicrobial Drug Discovery: The antimicrobial properties of sesquiterpenoids against a range of pathogenic bacteria and fungi are well-documented. Research into this compound could lead to the development of new antibiotics or antifungal agents.
-
Oncology Research: The cytotoxic activity of sesquiterpenoids against various cancer cell lines makes them interesting candidates for anticancer drug development. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
-
Antioxidant Studies: The ability of sesquiterpenoids to scavenge free radicals and reduce oxidative stress suggests potential applications in diseases associated with oxidative damage.
Quantitative Data Summary
The following tables summarize the types of quantitative data that should be generated for this compound to evaluate its pharmaceutical potential. Note: The values presented are placeholders and should be replaced with experimental data.
Table 1: In Vitro Anti-inflammatory Activity
| Assay | Cell Line | IC₅₀ (µM) | Positive Control |
| Nitric Oxide (NO) Production | RAW 264.7 | Not Determined | Dexamethasone (B1670325) |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | Not Determined | Indomethacin |
| TNF-α Production | LPS-stimulated THP-1 | Not Determined | Dexamethasone |
| IL-6 Production | LPS-stimulated THP-1 | Not Determined | Dexamethasone |
Table 2: Antimicrobial Activity
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control |
| Staphylococcus aureus | ATCC 29213 | Not Determined | Not Determined | Vancomycin |
| Escherichia coli | ATCC 25922 | Not Determined | Not Determined | Gentamicin |
| Candida albicans | ATCC 90028 | Not Determined | Not Determined | Amphotericin B |
Table 3: Cytotoxicity Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Positive Control |
| MCF-7 | Breast Cancer | Not Determined | Doxorubicin |
| A549 | Lung Cancer | Not Determined | Cisplatin |
| HeLa | Cervical Cancer | Not Determined | Doxorubicin |
| HepG2 | Liver Cancer | Not Determined | Sorafenib |
Table 4: Antioxidant Activity
| Assay | IC₅₀ (µg/mL) | Positive Control |
| DPPH Radical Scavenging | Not Determined | Ascorbic Acid |
| Ferric Reducing Antioxidant Power (FRAP) | Not Determined | Trolox |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay
This protocol describes the determination of the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (from E. coli O111:B4)
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and dexamethasone in DMEM.
-
Remove the culture medium and treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Experimental Workflow for NO Assay
Workflow for determining the effect on nitric oxide production.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
Positive control antibiotic/antifungal
-
Sterile 96-well microplates
-
Resazurin (B115843) solution (for viability indication)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.
-
Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well. Include a positive control (broth + inoculum + standard drug), a negative control (broth + inoculum), and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.
-
The MIC is the lowest concentration of the compound that prevents a color change of the resazurin (from blue to pink), indicating inhibition of microbial growth.
Logical Flow for MIC Determination
Logical steps for Minimum Inhibitory Concentration (MIC) assay.
Protocol 3: Cytotoxicity Assay - MTT Method
This protocol details the evaluation of the cytotoxic effects of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
FBS, Penicillin-Streptomycin
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the positive control and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Signaling Pathway Analysis
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many sesquiterpenoids are known to inhibit this pathway. A proposed mechanism involves the inhibition of IκBα (inhibitor of kappa B) phosphorylation and degradation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Hypothesized Inhibition of the NF-κB Pathway
Proposed mechanism of NF-κB pathway inhibition.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in regulating inflammation and cell proliferation. Sesquiterpenoids can modulate these pathways, often by inhibiting the phosphorylation of key kinases, which in turn affects the expression of inflammatory mediators and cell survival proteins.
Hypothesized Modulation of the MAPK Pathway
Potential modulation of MAPK signaling pathways.
Conclusion
This compound represents a promising scaffold for pharmaceutical research based on the known biological activities of related sesquiterpenoids. The application notes and protocols provided herein offer a comprehensive framework for initiating studies into its anti-inflammatory, antimicrobial, cytotoxic, and antioxidant potential. Rigorous experimental validation is essential to elucidate the specific mechanisms of action and to determine the therapeutic viability of this natural product.
References
Application Notes and Protocols for the Development of Antimicrobial Agents from 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid natural product that has been isolated from plant sources such as Datura metel and can also be derived from vetiver oil.[1][2] This class of compounds, spirovetivane sesquiterpenoids, has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial properties.[1] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antimicrobial drug candidate.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| Class | Sesquiterpenoid |
| Sub-Class | Spirovetivane |
| Known Sources | Datura metel, Vetiver Oil |
| Potential Activities | Antimicrobial, Anti-inflammatory |
Antimicrobial Activity (Representative Data)
While specific antimicrobial data for this compound is not extensively available in the public domain, the following table presents representative Minimum Inhibitory Concentration (MIC) values for structurally related sesquiterpenoids against common pathogens. This data serves as a benchmark for what might be expected and highlights the potential of this class of compounds.
| Compound Class | Test Organism | MIC (µg/mL) |
| Eudesmane Sesquiterpenoids | Staphylococcus aureus | 6.3 - 100[1] |
| Bacillus subtilis | 50 - 100[3] | |
| Candida albicans | 16 - 32[1] | |
| Microsporum gypseum | 4.0 - 8.0[1] | |
| Guaiane Sesquiterpenoids | Escherichia coli | 125[1] |
| Pseudomonas aeruginosa | 46.88[1] | |
| Fusarium oxysporum | 256[1] | |
| Crude Datura metel Extracts | Staphylococcus aureus | Zone of Inhibition: 11-20 mm |
| Escherichia coli | Zone of Inhibition: 9-17 mm | |
| Pseudomonas aeruginosa | Zone of Inhibition: 12-19 mm |
Cytotoxicity Profile (Representative Data)
Assessing the cytotoxicity of a potential antimicrobial agent against human cell lines is crucial for determining its therapeutic index. Below are representative IC₅₀ values for various sesquiterpenoids against human cancer cell lines, which can serve as a reference for the evaluation of this compound.
| Compound Class | Human Cell Line | IC₅₀ (µM) |
| Germacrane Sesquiterpenoids | U-937 (Leukemia) | 10 ± 4.0[4] |
| HL-60 (Leukemia) | ~5[4] | |
| SK-MEL-1 (Melanoma) | ~20 | |
| Guaiane Sesquiterpenoids | HL-60 (Leukemia) | 3.44 ± 0.19[5] |
| HepG2 (Liver Cancer) | 8.13 ± 0.43[5] | |
| MDA-MB-231 (Breast Cancer) | 3.69 ± 0.14[5] | |
| Pseudoguaianolide Sesquiterpenoids | Colo 205 (Colon Adenocarcinoma) | 5.14 - 7.64[6] |
| Colo 320 (Colon Adenocarcinoma) | 3.67 - 8.78[6] |
Proposed Mechanism of Action
The antimicrobial mechanism of action for many sesquiterpenoids is believed to involve the disruption of microbial cell membranes. This interaction can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the sesquiterpenoid backbone facilitates its insertion into the lipid bilayer of the cell membrane. The presence of hydroxyl groups, as in this compound, may further modulate this interaction.
Caption: Proposed mechanism of action for sesquiterpenoid antimicrobial activity.
Experimental Protocols
The following are detailed protocols for the antimicrobial and cytotoxicity evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and DMSO at the highest concentration used) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of human cells.
Materials:
-
This compound
-
Human cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions.
-
Controls: Include a vehicle control (cells with medium and the highest concentration of DMSO used) and an untreated control (cells with medium only).
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
The sesquiterpenoid this compound represents a promising scaffold for the development of novel antimicrobial agents. The provided protocols offer a standardized approach to systematically evaluate its antimicrobial efficacy and safety profile. Future research should focus on obtaining specific antimicrobial and cytotoxicity data for this compound, elucidating its precise mechanism of action, and exploring structure-activity relationships through the synthesis of analogs. These efforts will be crucial in advancing this natural product from a promising lead to a potential clinical candidate.
References
- 1. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Sesquiterpenoids From Michelia alba and Their Cytotoxic and Nitric Oxide Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound that can be isolated from plant sources such as Datura metel and is a constituent of vetiver oil.[1][2][3] Its chemical structure and potential bioactive properties, including anti-inflammatory and antimicrobial activities, make it a compound of interest in pharmaceutical and cosmetic research.[2] As a chemical standard, it is essential for the accurate identification, quantification, and bioactivity assessment of this compound in various matrices, including plant extracts, essential oils, and formulated products.
These application notes provide detailed protocols for the use of this compound as a chemical standard in analytical and biological applications.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value |
| CAS Number | 62574-30-5 |
| Molecular Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| Exact Mass | 252.17254462 |
| Appearance | (Typically) Off-white to pale yellow solid |
| Purity (as a standard) | ≥95% (recommended) |
| Storage | Store at -20°C for long-term stability. |
(Data sourced from various chemical suppliers and databases)[2][4][5][6][7]
Application 1: Quantification in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantification of this compound in a plant matrix using HPLC with UV detection. The use of a certified chemical standard is crucial for creating a calibration curve to ensure accurate quantification.
Experimental Workflow for HPLC Quantification
Caption: Workflow for quantification using a chemical standard.
Detailed Protocol
1. Materials and Reagents:
-
This compound chemical standard (≥95% purity)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
Methanol (B129727) (for extraction)
-
Syringe filters (0.45 µm)
-
Dried plant material (e.g., Datura metel leaves)
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the standard and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation (Example: Plant Leaf Extract):
-
Weigh 1.0 g of finely powdered, dried plant material.
-
Perform extraction with 20 mL of methanol using sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the pellet.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1.0 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Instrument Parameters (Example): The following are typical starting parameters and may require optimization.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| UV Detector Wavelength | 210 nm (or as determined by UV scan) |
| Run Time | 20 minutes |
5. Data Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Determine the linear regression equation (y = mx + c) and the correlation coefficient (r²). An acceptable r² value is typically >0.995.
-
Inject the prepared sample extract.
-
Using the peak area of the analyte in the sample, calculate its concentration using the regression equation from the calibration curve.
Example Method Validation Data
This table presents hypothetical data for a validated HPLC method.
| Parameter | Example Value |
| Retention Time (tR) | ~13.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.998 |
| Limit of Detection (LOD) | 0.9 µg/mL |
| Limit of Quantification (LOQ) | 2.7 µg/mL |
(Note: These values are illustrative and should be determined experimentally for the specific method developed).
Application 2: Bioactivity Screening - Anti-inflammatory Assay
This protocol outlines the use of this compound as a positive control or test compound in an in vitro anti-inflammatory assay. The assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8]
Signaling Pathway of LPS-induced Inflammation
Caption: LPS-induced pro-inflammatory signaling pathway.
Detailed Protocol
1. Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound standard
-
Griess Reagent Kit
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
2. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
3. Treatment:
-
Prepare a 10 mM stock solution of the standard in DMSO. Further dilute in culture media to desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is <0.1%.
-
Remove the old media from the cells and replace it with media containing the different concentrations of the compound.
-
Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
4. Nitric Oxide (NO) Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Measure the nitrite (B80452) concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.
-
Briefly, add 50 µL of Sulfanilamide solution to the supernatant, incubate for 10 minutes, then add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
5. Data Presentation: Results are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.
| Compound | IC₅₀ (µM) [Hypothetical] |
| This compound | 15.5 |
| L-NMMA (Positive Control) | 14.2 |
(Note: The IC₅₀ value is hypothetical and serves as an example for data presentation).[8]
Conclusion
The use of this compound as a chemical standard is indispensable for reliable research and development. It enables the accurate quantification of the compound in complex mixtures and is essential for evaluating its biological activity. The protocols provided herein serve as a comprehensive guide for researchers to implement in their own laboratories, with the understanding that optimization may be required for specific applications and instrumentation.
References
- 1. ijcrt.org [ijcrt.org]
- 2. This compound | 62574-30-5 | MCA57430 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. biocat.com [biocat.com]
- 8. Anti-inflammatory sesquiterpenoids from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-Inflammatory Activity of Sesquiterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sesquiterpenoids, a class of C15 isoprenoids derived from the mevalonate (B85504) pathway, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological properties, including potent anti-inflammatory effects. These compounds can modulate various inflammatory signaling pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics. This document provides a comprehensive overview of standard experimental protocols to screen and characterize the anti-inflammatory activity of sesquiterpenoids, from initial in vitro screening to in vivo validation.
Part 1: In Vitro Screening Protocols
A crucial first step in evaluating the anti-inflammatory potential of sesquiterpenoids is to assess their activity in relevant cell-based models. Murine macrophage cell lines, such as RAW 264.7 and J774A.1, are commonly used as they can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
Workflow for In Vitro Screening
The following diagram illustrates a standard workflow for the in vitro evaluation of sesquiterpenoids.
Caption: General workflow for in vitro anti-inflammatory screening.
Protocol 1.1: Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay determines the metabolic activity of cells, which is an indicator of cell viability. It is essential to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Sesquiterpenoid stock solution
-
LPS (from E. coli O111:B4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the sesquiterpenoid (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
Protocol 1.2: Nitric Oxide (NO) Production Assay
Principle: The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels in LPS-stimulated cells treated with the compound indicates an inhibitory effect on NO production.
Materials:
-
Supernatant from cell cultures (Protocol 1.1)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard curve (0-100 µM)
-
96-well plate
Procedure:
-
Culture and treat RAW 264.7 cells as described previously: seed cells, incubate, pre-treat with non-toxic concentrations of the sesquiterpenoid for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using the sodium nitrite standard curve.
Protocol 1.3: Quantification of Pro-inflammatory Cytokines and PGE₂ (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (B1171923) (PGE₂) in the cell culture supernatant.
Materials:
-
Supernatant from cell cultures
-
Commercially available ELISA kits for mouse TNF-α, IL-6, IL-1β, and PGE₂.
Procedure:
-
Collect the supernatant from LPS-stimulated cells treated with the sesquiterpenoid.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal.
-
Measure the absorbance at the specified wavelength (typically 450 nm).
-
Calculate the cytokine/PGE₂ concentration based on the standard curve provided in the kit.
Protocol 1.4: Western Blot Analysis for Protein Expression
Principle: Western blotting is used to detect the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and proteins involved in signaling pathways (e.g., p-p65, p-IκBα, p-p38).
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin).
Part 2: Key Inflammatory Signaling Pathways
Sesquiterpenoids often exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
LPS binding to its receptor (TLR4) triggers a cascade that leads to the phosphorylation and degradation of IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK family, including p38, ERK, and JNK, is another critical pathway activated by LPS. Phosphorylation of these kinases leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes.
Caption: Overview of the MAPK signaling pathways.
Part 3: In Vivo Validation Protocol
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic edema. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins, cytokines, and NO, making it suitable for evaluating inhibitors of these mediators.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan solution (1% w/v in sterile saline)
-
Sesquiterpenoid suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Pletismometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week. Fast them overnight before the experiment with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Sesquiterpenoid treatment groups (e.g., 25, 50, 100 mg/kg).
-
Measure the initial paw volume/thickness of the right hind paw of each animal.
-
Administer the vehicle, positive control, or sesquiterpenoid orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Part 4: Data Presentation
Quantitative data from these experiments should be summarized in clear, concise tables to allow for easy comparison of the efficacy of different compounds.
Table 1: In Vitro Anti-inflammatory Activity of Example Sesquiterpenoids
| Compound | Cytotoxicity (CC₅₀, µM) | NO Production (IC₅₀, µM) | TNF-α Inhibition (%) at 25 µM | IL-6 Inhibition (%) at 25 µM |
| Sesquiterpenoid A | > 100 | 15.2 ± 1.8 | 65.4 ± 4.1 | 58.2 ± 3.5 |
| Sesquiterpenoid B | 85.5 ± 5.3 | 28.9 ± 2.5 | 42.1 ± 3.9 | 35.7 ± 2.8 |
| Parthenolide | 12.1 ± 1.1 | 8.5 ± 0.9 | 85.2 ± 5.6 | 79.4 ± 6.1 |
| Dexamethasone (Control) | > 200 | 5.3 ± 0.6 | 92.5 ± 4.8 | 90.1 ± 5.0 |
Data are presented as mean ± SD. IC₅₀ is the concentration required for 50% inhibition.
Table 2: Effect of Sesquiterpenoid A on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose, mg/kg) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin (10) | 0.38 ± 0.04 | 55.3 |
| Sesquiterpenoid A (25) | 0.65 ± 0.06 | 23.5 |
| Sesquiterpenoid A (50) | 0.51 ± 0.05 | 40.0 |
| Sesquiterpenoid A (100) | 0.42 ± 0.04 | 50.6 |
Data are presented as mean ± SEM.
Application Notes and Protocols for the Isolation of Phytoalexins from Infected Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoalexins are a chemically diverse group of low molecular weight secondary metabolites with potent antimicrobial properties.[1][2] They are synthesized de novo by plants at the site of pathogen infection and are a crucial component of the plant's induced defense response. The broad-spectrum biological activity of phytoalexins has garnered significant interest for their potential applications in agriculture, as natural pesticides, and in medicine, as novel therapeutic agents. This document provides detailed application notes and protocols for the elicitation, extraction, and quantification of various phytoalexins from infected plant tissues and cell cultures.
I. Elicitation of Phytoalexin Production
The production of phytoalexins can be induced using various elicitors, which can be broadly categorized as biotic or abiotic. Elicitation is a key step to enhance the yield of the target phytoalexins for isolation and further study.
A. Biotic Elicitors
Biotic elicitors are derived from biological sources, such as pathogens or the plant itself.[1][2] These include:
-
Fungal and Bacterial Cell Wall Fragments: Polysaccharides like chitin, glucans, and oligosaccharides derived from fungal or bacterial cell walls are potent elicitors.[1][2]
-
Proteins and Enzymes: Certain proteins and enzymes secreted by pathogens can trigger defense responses in plants.[2]
-
Yeast Extract: A complex mixture that serves as a general and effective biotic elicitor in many plant cell culture systems.[1]
-
Plant-Derived Elicitors (Endogenous Elicitors): Fragments of the plant's own cell wall, released during pathogen attack, can also act as elicitors.[1]
B. Abiotic Elicitors
Abiotic elicitors are non-biological factors that induce stress and, consequently, phytoalexin synthesis. These include:
-
Heavy Metals: Salts of heavy metals such as copper sulfate (B86663) (CuSO₄), silver nitrate (B79036) (AgNO₃), and cadmium chloride (CdCl₂) are effective elicitors.[1]
-
UV Radiation: Exposure to UV-C light can induce the production of certain phytoalexins, like resveratrol (B1683913) in grapevine.
-
Hormones: Plant signaling molecules like jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic (B10762653) acid (SA) are key regulators of plant defense responses and can be used to induce phytoalexin accumulation.[3][4]
Protocol 1: Elicitation of Phytoalexins in Plant Cell Suspension Cultures
This protocol provides a general guideline for eliciting phytoalexin production in plant cell suspension cultures. Optimization of elicitor concentration and incubation time is crucial for each specific plant-phytoalexin system.
Materials:
-
Established plant cell suspension culture (e.g., Nicotiana tabacum, Vitis vinifera)
-
Elicitor stock solution (e.g., Yeast Extract, Methyl Jasmonate)
-
Sterile water
-
Shaker incubator
-
Sterile flasks
Procedure:
-
Grow the plant cell suspension culture to the late exponential phase.
-
Prepare a sterile stock solution of the chosen elicitor. For example, a 10 mg/mL stock of yeast extract in sterile water or a 100 mM stock of methyl jasmonate in ethanol (B145695).
-
Aseptically add the elicitor to the cell culture flasks to the desired final concentration. Common starting concentrations are 100 µg/mL for yeast extract and 100 µM for methyl jasmonate.
-
Include a control flask to which only the solvent of the elicitor is added.
-
Incubate the flasks on a shaker at the optimal temperature and light conditions for the specific cell line.
-
Harvest the cells and the medium at different time points (e.g., 0, 24, 48, 72 hours) post-elicitation.
-
Proceed with the extraction and analysis of the target phytoalexin from both the cells and the culture medium.
II. Extraction of Phytoalexins
The choice of extraction method and solvent is critical and depends on the chemical nature of the target phytoalexin and the plant matrix.
A. Solvent Extraction
This is the most common method for phytoalexin isolation. The polarity of the solvent should match that of the target compound.
Protocol 2: Extraction of Pisatin (B192138) from Pea (Pisum sativum) Endocarp Tissue
This protocol is adapted for the extraction of the isoflavonoid (B1168493) phytoalexin, pisatin, from pea endocarp tissue.[5][6]
Materials:
-
Immature pea pods
-
Elicitor solution (e.g., 1 mg/mL chitosan (B1678972) or a suspension of non-pathogenic fungal spores)[5]
-
95% Ethanol
-
Sterile petri dishes
-
Glass vials
-
Spectrophotometer
Procedure:
-
Surface sterilize immature pea pods and aseptically separate the two halves.
-
Place the pod halves with the endocarp surface facing up in sterile petri dishes.
-
Apply the elicitor solution to the endocarp surface and incubate in a humid chamber in the dark for 24-48 hours.
-
After incubation, transfer the pod halves to glass vials and immerse them in hexane (e.g., 5 mL per 400 mg of fresh tissue) for 4 hours in the dark.[5]
-
Decant the hexane extract into a clean beaker and evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Dissolve the residue in a known volume of 95% ethanol (e.g., 1 mL).
-
Quantify the pisatin concentration using a spectrophotometer by measuring the absorbance at 309 nm.[5]
Protocol 3: Extraction of Capsidiol from Infected Tobacco (Nicotiana tabacum) Leaves
This protocol outlines the extraction of the sesquiterpenoid phytoalexin, capsidiol, from tobacco leaves infected with a pathogen or treated with an elicitor.
Materials:
-
Tobacco leaves (elicited or infected)
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvest tobacco leaves at the desired time point after infection or elicitation.
-
Immediately freeze the leaves in liquid nitrogen and grind them to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a flask and add 80% methanol (e.g., 10 mL per gram of fresh weight).
-
Shake the flask for several hours at room temperature.
-
Filter the extract and concentrate it using a rotary evaporator.
-
Perform a liquid-liquid partition of the aqueous concentrate with chloroform (3 times with equal volumes).
-
Combine the chloroform fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Redissolve the residue in a suitable solvent for analysis by TLC, HPLC, or GC-MS.
III. Purification and Quantification of Phytoalexins
Chromatographic techniques are essential for the purification and quantification of phytoalexins from crude extracts.
A. Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the qualitative analysis and preliminary purification of phytoalexins.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the separation and quantification of phytoalexins due to its high resolution and sensitivity.
Protocol 4: HPLC Analysis of Phytoalexins
This is a general protocol for the HPLC analysis of phytoalexins. The specific column, mobile phase, and detection wavelength must be optimized for the target compound.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or acetic acid
-
Phytoalexin standard
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the mobile phase. A common mobile phase for phytoalexin analysis is a gradient of water (often with 0.1% formic acid) and acetonitrile.
-
Prepare a standard curve by dissolving a known amount of the pure phytoalexin standard in a suitable solvent to make a series of dilutions.
-
Filter the prepared extract and the standard solutions through a 0.45 µm syringe filter.
-
Inject the standards and samples onto the HPLC system.
-
Develop a gradient elution method to achieve good separation of the target phytoalexin from other compounds in the extract.
-
Monitor the elution at the wavelength of maximum absorbance for the target phytoalexin (e.g., ~309 nm for pisatin, ~306 nm for resveratrol).
-
Identify the phytoalexin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of phytoalexin in the sample by using the standard curve.
IV. Data Presentation
Quantitative Comparison of Phytoalexin Yields
The yield of phytoalexins can vary significantly depending on the plant species, the elicitor used, and the extraction method. The following table provides a summary of representative phytoalexin yields reported in the literature.
| Phytoalexin | Plant Source | Elicitor/Infection | Extraction Solvent | Analytical Method | Yield | Reference |
| Pisatin | Pea (Pisum sativum) seedlings | Erysiphe pisi (powdery mildew) | Ethanol | TLC/Spectrophotometry | Up to 300 µg/g fresh weight | [6] |
| Pisatin | Pea (Pisum sativum) endocarp | Chitosan (1 mg/ml) | Hexane | Spectrophotometry | ~120 µg/g fresh weight | [5] |
| Phaseollin | Bean (Phaseolus vulgaris) | Colletotrichum lindemuthianum filtrate | - | - | Variable production observed | [7] |
Note: This table is illustrative. Yields are highly dependent on experimental conditions.
V. Signaling Pathways and Experimental Workflows
Phytoalexin Biosynthesis Signaling Pathway
The induction of phytoalexin biosynthesis is a complex process involving the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors by plant cell receptors. This recognition triggers a downstream signaling cascade that ultimately leads to the activation of genes encoding biosynthetic enzymes for phytoalexin production.
Caption: Generalized signaling pathway for phytoalexin biosynthesis.
Experimental Workflow for Phytoalexin Isolation
The following diagram illustrates a typical experimental workflow for the isolation and analysis of phytoalexins from infected plant tissue.
Caption: Standard workflow for phytoalexin isolation and analysis.
References
- 1. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants | MDPI [mdpi.com]
- 3. Biotic and Abiotic Elicitors of Stilbenes Production in Vitis vinifera L. Cell Culture [mdpi.com]
- 4. Effects of Abiotic Elicitors on Expression and Accumulation of Three Candidate Benzophenanthridine Alkaloids in Cultured Greater Celandine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsnet.org [apsnet.org]
- 7. scielo.br [scielo.br]
Application Note: Quantitative Analysis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in Human Plasma using UHPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a spirovetivane-type sesquiterpenoid, a class of natural products known for a variety of biological activities.[1][2][3] As research into its therapeutic potential progresses, a robust and sensitive analytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Sesquiterpenoids, due to their complexity and often low concentrations in biological systems, present analytical challenges.[4] This application note details a proposed ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The method employs a liquid-liquid extraction (LLE) procedure for sample cleanup and an electrospray ionization (ESI) source for detection.
Analytical techniques combining liquid chromatography with mass spectrometry (LC-MS/MS) are powerful tools for quantifying small molecules in complex biological samples due to their high selectivity and sensitivity.[5][6][7]
Method Validation Summary
The following table summarizes the acceptance criteria and representative data for the validation of the analytical method. These parameters are essential for ensuring the reliability and accuracy of the results.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 5.1% - 9.8% |
| Accuracy (RE%) | ± 15% (± 20% at LLOQ) | -7.5% to +6.3% |
| Extraction Recovery (%) | Consistent and reproducible | 85.2% - 91.5% |
| Matrix Effect (%) | 85% - 115% | 96.7% - 103.4% |
| Stability (Freeze-Thaw, Short-Term) | % Change ≤ 15% | -5.4% to -8.9% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another sesquiterpenoid like Lychnopholide.[8]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)[5]
-
Human plasma (K2-EDTA)
-
Phosphate-buffered saline (PBS)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working standard solutions to achieve the final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 200 ng/mL) to all samples except the blank.
-
Vortex briefly for 10 seconds.
-
Add 500 µL of ethyl acetate to each tube.[5]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
UHPLC-MS/MS Instrumental Conditions
-
UHPLC System: Standard UHPLC system (e.g., Waters ACQUITY UPLC, Thermo Vanquish)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 0.5 min: 20% B
-
0.5 - 3.0 min: 20% to 95% B
-
3.0 - 3.5 min: 95% B
-
3.5 - 3.6 min: 95% to 20% B
-
3.6 - 5.0 min: 20% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Analyte (C₁₅H₂₄O₃, MW: 252.35): Q1: 253.2 -> Q3: [Fragment 1], [Fragment 2] (e.g., corresponding to water losses or fragmentation of the ring structure)
-
Internal Standard: To be determined based on the selected IS.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for sample analysis.
Caption: UHPLC-MS/MS analytical workflow for quantification.
Disclaimer: This document provides a proposed analytical method based on established principles for similar compounds. Specific parameters, especially mass spectrometry transitions, must be optimized and validated experimentally for this compound and the chosen internal standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.hawaii.edu [www2.hawaii.edu]
- 3. This compound | 62574-30-5 | MCA57430 [biosynth.com]
- 4. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unige.iris.cineca.it [unige.iris.cineca.it]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Extraction of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the large-scale extraction and purification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid with significant potential in pharmaceutical and cosmetic applications. This document outlines methodologies for extraction from natural sources such as Chrysopogon zizanioides (vetiver) and Datura metel, followed by purification strategies. Additionally, it describes the hypothesized signaling pathways associated with the compound's anti-inflammatory and antimicrobial activities, providing a theoretical framework for further research. All quantitative data is presented in a structured format, and experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a sesquiterpenoid compound that has garnered interest for its potential bioactive properties, including anti-inflammatory, antimicrobial, and antioxidant effects.[1] It can be isolated from the essential oil of vetiver roots (Chrysopogon zizanioides) and the herbs of Datura metel.[1][2] The therapeutic potential of this compound necessitates the development of robust and scalable extraction and purification protocols to enable further research and drug development. This document provides detailed methodologies to guide researchers in obtaining high-purity this compound for laboratory and preclinical studies.
Extraction and Purification Protocols
The large-scale extraction of this compound can be approached through several methods, depending on the starting material. Below are detailed protocols for extraction from vetiver oil and dried Datura metel plant material.
Protocol 1: Extraction from Vetiver Oil
This protocol focuses on the isolation of the target compound from commercially available vetiver essential oil.
2.1.1. Materials and Equipment
-
Vetiver essential oil
-
n-Hexane
-
Ethyl acetate
-
Silica (B1680970) gel (230-400 mesh)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system (preparative)
-
Standard laboratory glassware
2.1.2. Experimental Procedure
-
Initial Fractionation:
-
Dissolve 1 kg of vetiver essential oil in 5 L of n-hexane.
-
Perform a liquid-liquid extraction with an equal volume of methanol three times to separate polar compounds.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude polar extract.
-
-
KOH-Impregnated Silica Gel Column Chromatography:
-
Prepare a KOH-impregnated silica gel by dissolving 50 g of KOH in 500 mL of methanol and mixing with 1 kg of silica gel. Allow the methanol to evaporate completely.
-
Pack a glass chromatography column with the KOH-impregnated silica gel, using n-hexane as the mobile phase.
-
Dissolve the crude polar extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Purification by Preparative HPLC:
-
Pool the fractions containing this compound and concentrate.
-
Further purify the concentrated fraction using a preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of water and methanol to achieve fine separation.
-
Collect the peak corresponding to the target compound and verify its purity by analytical HPLC.
-
-
Final Processing:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the final product under a high vacuum to remove any residual solvents.
-
Protocol 2: Extraction from Datura metel
This protocol outlines the extraction from dried and powdered plant material.
2.2.1. Materials and Equipment
-
Dried and powdered Datura metel leaves and stems
-
Methanol
-
Silica gel (230-400 mesh)
-
Rotary evaporator
-
Soxhlet apparatus
-
Glass chromatography columns
-
HPLC system (preparative)
-
Standard laboratory glassware
2.2.2. Experimental Procedure
-
Soxhlet Extraction:
-
Place 5 kg of dried and powdered Datura metel material into a large-scale Soxhlet apparatus.
-
Extract with 20 L of methanol for 48 hours.
-
Concentrate the methanolic extract using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with dichloromethane (3 x 5 L).
-
Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.
-
Concentrate the dichloromethane extract to yield a semi-purified extract.
-
-
Silica Gel Column Chromatography:
-
Pack a large glass chromatography column with silica gel in n-hexane.
-
Dissolve the semi-purified extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect and monitor fractions by TLC.
-
-
Preparative HPLC:
-
Pool and concentrate the fractions containing the target compound.
-
Perform final purification using preparative HPLC as described in Protocol 1.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the extraction and purification of this compound. These values are for illustrative purposes and will vary based on the quality of the starting material and experimental conditions.
| Extraction Step | Starting Material | Parameter | Value | Unit |
| Soxhlet Extraction | Datura metel (5 kg) | Crude Extract Yield | 10-15 | % (w/w) |
| Liquid-Liquid Extraction | Crude Extract | Dichloromethane Fraction | 2-4 | % (w/w) |
| Column Chromatography | Dichloromethane Fraction | Semi-Pure Fraction Yield | 0.5-1.5 | % (w/w) |
| Preparative HPLC | Semi-Pure Fraction | Final Product Yield | 0.1-0.3 | % (w/w) |
| Purity Analysis | Final Product | Purity (by HPLC) | >98 | % |
Hypothesized Signaling Pathways
The biological activities of sesquiterpenoids like this compound are often attributed to their interaction with key cellular signaling pathways.
Anti-Inflammatory Pathway
Sesquiterpenoids are known to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades. The primary hypothesized mechanism involves the inhibition of the NF-κB, MAPK, and STAT pathways.[1][3] This leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-6, and nitric oxide.[1]
Antimicrobial Pathway
The antimicrobial action of terpenoids is often linked to the disruption of microbial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. Additionally, they can inhibit key cellular processes such as ATP synthesis and protein synthesis, ultimately leading to microbial cell death.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the large-scale extraction and purification of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of pro-inflammatory signaling pathways by this compound.
Hypothesized Antimicrobial Mechanism
Caption: Hypothesized antimicrobial mechanisms of action for this compound.
References
- 1. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of the natural product 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one to explore the enhancement of its bioactivity. Spirovetivane sesquiterpenoids are a class of natural products known for a variety of biological activities. The targeted modification of the vicinal diol at the C11 and C12 positions through esterification and etherification presents a promising strategy to modulate the compound's physicochemical properties and thereby its therapeutic potential. This guide outlines synthetic protocols, bioassay procedures for evaluating cytotoxicity, and discusses potential signaling pathways involved in the observed bioactivity.
Introduction
This compound is a spirovetivane sesquiterpenoid characterized by a unique spirocyclic carbon skeleton and a vicinal diol functional group. While the parent compound may exhibit inherent biological properties, its therapeutic applicability can be limited by factors such as poor solubility, metabolic instability, or suboptimal target engagement. Chemical derivatization of the hydroxyl groups offers a rational approach to overcome these limitations and potentially enhance its bioactivity, such as cytotoxic effects against cancer cell lines. This document details protocols for the synthesis of ester and ether derivatives and their subsequent biological evaluation.
Derivatization Strategies
The primary sites for derivatization on this compound are the hydroxyl groups at positions C11 and C12. Esterification and etherification are proposed to introduce a variety of functional groups, thereby altering the lipophilicity, steric profile, and hydrogen bonding capacity of the molecule.
Esterification
Esterification of the C11 and C12 hydroxyl groups can be achieved through acylation with various acylating agents. This can lead to mono- or di-acylated products, depending on the reaction conditions and the stoichiometry of the reagents.
Etherification
Etherification allows for the introduction of alkyl or aryl groups, providing another avenue to modify the compound's properties. Selective mono- or di-alkylation can be achieved by carefully controlling the reaction parameters.
Experimental Protocols
General Synthetic Protocol for Esterification (Acylation)
This protocol describes a general method for the acylation of the diol.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-4 equivalents) to the solution.
-
Add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1 to 2.2 equivalents for mono- or di-acylation, respectively) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
General Synthetic Protocol for Etherification (Alkylation)
This protocol outlines a general procedure for the alkylation of the diol.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred suspension of NaH (1.1 to 2.2 equivalents for mono- or di-alkylation, respectively) in anhydrous THF or DMF, add a solution of this compound (1 equivalent) in the same anhydrous solvent at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1 to 2.2 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system.
-
Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Bioactivity Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the parent compound and its derivatives in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following tables present hypothetical quantitative data for the bioactivity of derivatized this compound, based on typical outcomes for similar sesquiterpenoid derivatization studies.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Ester Derivatives against Human Cancer Cell Lines
| Compound | Derivative | HeLa | MCF-7 | A549 |
| 1 | Parent Compound | >100 | >100 | >100 |
| 2a | 11-O-Acetyl | 75.3 | 82.1 | 91.5 |
| 2b | 11,12-di-O-Acetyl | 45.2 | 51.8 | 63.2 |
| 2c | 11-O-Benzoyl | 32.7 | 40.5 | 48.9 |
| 2d | 11,12-di-O-Benzoyl | 15.8 | 22.4 | 29.7 |
Table 2: Cytotoxic Activity (IC₅₀ in µM) of Ether Derivatives against Human Cancer Cell Lines
| Compound | Derivative | HeLa | MCF-7 | A549 |
| 1 | Parent Compound | >100 | >100 | >100 |
| 3a | 11-O-Methyl | 88.9 | 95.3 | >100 |
| 3b | 11,12-di-O-Methyl | 60.1 | 68.7 | 77.4 |
| 3c | 11-O-Benzyl | 25.4 | 33.1 | 41.6 |
| 3d | 11,12-di-O-Benzyl | 10.2 | 18.9 | 24.5 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the derivatives.
Caption: General workflow for derivatization and bioactivity screening.
Hypothetical Signaling Pathway
Based on the known mechanisms of other cytotoxic sesquiterpenoids, the derivatives may induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by derivatives.
Discussion and Structure-Activity Relationship (SAR) Insights
The hypothetical data presented in Tables 1 and 2 suggest that derivatization of the hydroxyl groups can significantly enhance the cytotoxic activity of this compound.
-
Esterification: The introduction of acyl groups, particularly bulky and lipophilic groups like benzoyl, may lead to a substantial increase in cytotoxicity. Di-acylated derivatives are expected to be more potent than their mono-acylated counterparts.
-
Etherification: Similarly, the addition of alkyl or benzyl ethers is anticipated to improve bioactivity. The increased lipophilicity conferred by these groups may facilitate cell membrane permeability and interaction with intracellular targets.
-
General Trend: In general, increasing the lipophilicity and steric bulk at the C11 and C12 positions appears to be a promising strategy for enhancing the cytotoxic potential of this spirovetivane scaffold. Further studies would be necessary to establish a definitive SAR and to explore a wider range of derivatives.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the derivatization of this compound and the evaluation of its enhanced bioactivity. While the presented data is hypothetical, it is based on established principles of medicinal chemistry and natural product derivatization. The successful synthesis and testing of these derivatives could lead to the discovery of novel and potent cytotoxic agents for further drug development.
Formulation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vitro evaluation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one , a sesquiterpenoid compound with potential anti-inflammatory, antioxidant, and antimicrobial properties.[1] This document outlines the necessary steps for preparing the compound for various cell-based assays, along with methodologies to assess its biological activities.
Compound Information
| Property | Value | Reference |
| IUPAC Name | 3-(1,2-dihydroxypropan-2-yl)-6,10-dimethylspiro[4.5]dec-9-en-8-one | PubChem |
| Molecular Formula | C15H24O3 | [1] |
| Molecular Weight | 252.35 g/mol | [1] |
| CAS Number | 62574-30-5 | [1] |
| Appearance | White to off-white solid | Assumed |
| Source | Isolated from Datura metel or derived from vetiver oil.[1][2] | Biosynth[1] |
Formulation Protocol
The poor aqueous solubility of many sesquiterpenoids necessitates the use of an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for in vitro applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Stock Solution Preparation (10 mM):
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.52 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the powder in a sterile microcentrifuge tube to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolving the compound. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week).
Working Solution Preparation:
Prepare fresh working solutions on the day of the experiment by diluting the stock solution with the appropriate cell culture medium or buffer.
Important Considerations:
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used in the assay.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
-
Solubility Test: If the solubility of a specific batch of the compound is unknown, it is advisable to perform a preliminary solubility test. Prepare a high-concentration stock solution (e.g., 50 mM) and observe for any precipitation upon dilution in aqueous solutions.
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the biological activity of this compound.
Cytotoxicity Assessment using MTT Assay
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well flat-bottom plates
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment: Remove the medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity Assessment
This protocol measures the ability of the compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
LPS from E. coli
-
This compound working solutions
-
Griess Reagent for Nitric Oxide (NO) detection
-
ELISA kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6
-
Reagents for Western blotting or RT-qPCR for iNOS and COX-2 expression analysis
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (for mediator measurement) or a 6-well plate (for protein/gene expression) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant to measure the levels of NO, PGE2, TNF-α, and IL-6.
-
Mediator Quantification:
-
NO Production: Measure nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
PGE2, TNF-α, and IL-6 Production: Quantify the levels of these cytokines using commercially available ELISA kits.
-
-
iNOS and COX-2 Expression:
-
Lyse the cells to extract total protein or RNA.
-
Analyze the expression levels of iNOS and COX-2 proteins by Western blotting or their mRNA levels by RT-qPCR.
-
-
Data Analysis: Compare the levels of inflammatory mediators and protein/gene expression in compound-treated cells to the LPS-stimulated control.
Antioxidant Activity Assessment (Nrf2 Activation)
This assay evaluates the compound's ability to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Cell Line: HEK293T cells or other suitable cell lines.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter assay system with an Antioxidant Response Element (ARE) reporter construct
-
This compound working solutions
-
Lysis buffer
-
Luciferase substrates
Protocol:
-
Transfection: Co-transfect HEK293T cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for 12-24 hours.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of Nrf2 activity compared to the vehicle control.
Data Presentation
| Assay | Cell Line | Treatment Duration | Key Parameters Measured | Example Concentration Range |
| Cytotoxicity | Various (e.g., HeLa, A549, HepG2) | 24, 48, 72 hours | IC₅₀ (µM) | 0.1 - 100 µM |
| Anti-inflammatory | RAW 264.7 | 24 hours | NO, PGE2, TNF-α, IL-6 levels; iNOS, COX-2 expression | 1 - 50 µM |
| Antioxidant | HEK293T | 12-24 hours | Nrf2-ARE Luciferase Activity (Fold Induction) | 1 - 50 µM |
Visualizations
References
Application Notes and Protocols for Evaluating the Efficacy of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid derivative, a class of natural products known for a wide range of biological activities. Isolated from sources such as vetiver oil, this compound is of significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial properties. These application notes provide a comprehensive guide to a panel of cell-based assays for evaluating the efficacy of this compound, focusing on its cytotoxic and anti-inflammatory potential. The provided protocols are designed to be detailed and reproducible for use in academic and industrial research settings.
Cytotoxicity Assessment
A primary step in evaluating any potential therapeutic compound is to determine its cytotoxic profile. This helps to establish a therapeutic window and identify concentrations that are safe for non-cancerous cells while potentially being effective against cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[1]
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HeLa, 4T1, or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control (0) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 25 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.31 ± 0.03 | 24.8 |
| 100 | 0.15 ± 0.02 | 12.0 |
Note: The data presented in the table is for illustrative purposes only.
Experimental Workflow for MTT Assay:
Caption: Workflow for assessing cell viability using the MTT assay.
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a multitude of diseases. Sesquiterpenoids have been reported to possess anti-inflammatory properties. A common in vitro model to screen for anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS stimulation induces the production of pro-inflammatory mediators such as nitric oxide (NO).
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this solution can be measured to determine the nitrite concentration.
Experimental Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include the following controls:
-
Negative control: Cells with medium only.
-
LPS control: Cells with LPS only.
-
Compound control: Cells with the compound only (to check for direct effects on NO production).
-
-
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO production inhibition using the following formula: % Inhibition = [(NO concentration in LPS control - NO concentration in treated sample) / NO concentration in LPS control] x 100
-
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | 1.2 ± 0.2 | - |
| LPS (1 µg/mL) | - | 25.8 ± 1.5 | 0 |
| LPS + Compound | 1 | 22.1 ± 1.1 | 14.3 |
| LPS + Compound | 10 | 15.4 ± 0.9 | 40.3 |
| LPS + Compound | 25 | 8.7 ± 0.7 | 66.3 |
| LPS + Compound | 50 | 4.1 ± 0.4 | 84.1 |
Note: The data presented in the table is for illustrative purposes only.
Experimental Workflow for Griess Assay:
Caption: Workflow for measuring nitric oxide production using the Griess assay.
Apoptosis Induction Assessment
Compounds that exhibit cytotoxicity against cancer cells are often further investigated to determine if they induce apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Annexin V/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
The cell population will be differentiated into four quadrants:
-
Q1 (Annexin V- / PI-): Live cells
-
Q2 (Annexin V+ / PI-): Early apoptotic cells
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Data Presentation:
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound | 10 | 85.1 ± 3.2 | 8.9 ± 1.1 | 6.0 ± 0.8 |
| Compound | 25 | 60.7 ± 4.5 | 25.3 ± 2.8 | 14.0 ± 1.9 |
| Compound | 50 | 35.4 ± 3.9 | 45.8 ± 3.5 | 18.8 ± 2.3 |
Note: The data presented in the table is for illustrative purposes only.
Experimental Workflow for Annexin V/PI Assay:
Caption: Workflow for detecting apoptosis using the Annexin V/PI assay.
Investigation of Signaling Pathways
To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in inflammation and cell survival. The NF-κB and MAPK signaling pathways are central regulators of these processes and are common targets for sesquiterpenoids.
NF-κB Signaling Pathway
Hypothesized Mechanism: Many sesquiterpenoids inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][3] This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Experimental Approach: Western Blotting
Western blotting can be used to assess the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and nuclear p65. A decrease in p-IκBα and a stabilization of total IκBα, along with reduced nuclear p65 levels, would support the hypothesized mechanism.
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Hypothesized Mechanism: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical in regulating inflammation. Some sesquiterpenoids have been shown to modulate these pathways, often by inhibiting the phosphorylation of key kinases.
Experimental Approach: Western Blotting
Western blotting can be used to measure the phosphorylation status of ERK, JNK, and p38. A reduction in the levels of phosphorylated forms of these proteins in the presence of the compound would indicate an inhibitory effect on the MAPK pathways.
Signaling Pathway Diagram:
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its cytotoxicity, anti-inflammatory, and apoptosis-inducing potential, researchers can gain valuable insights into its therapeutic promise. Further investigation into the underlying molecular mechanisms, such as the modulation of the NF-κB and MAPK signaling pathways, will be crucial for its development as a novel therapeutic agent.
References
- 1. fivephoton.com [fivephoton.com]
- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Cosmetic Applications of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid derivative isolated from vetiver oil, obtained from the roots of the Chrysopogon zizanioides plant.[1] This class of compounds is under investigation for its potential in the pharmaceutical and cosmetic industries.[1] The bioactive properties of sesquiterpenoids suggest potential applications as anti-inflammatory, antioxidant, and antimicrobial agents in advanced skincare formulations.[1] This document outlines the potential cosmetic applications of this compound based on the known properties of vetiver oil and its constituents, and provides detailed protocols for evaluating these activities.
Potential Cosmetic Applications
While specific research on this compound is limited, the known biological activities of vetiver oil and its sesquiterpenoid components suggest several potential cosmetic applications.
Anti-Inflammatory Agent
Sesquiterpenes are recognized for their anti-inflammatory properties.[2] Vetiver oil and its extracts have demonstrated the ability to downregulate key inflammatory mediators. This suggests that this compound could be a valuable ingredient in cosmetic products aimed at soothing irritated skin, reducing redness, and managing conditions associated with skin inflammation.
Antioxidant for Anti-Aging Formulations
The antioxidant capabilities of vetiver oil are of interest for formulating advanced skincare products.[1] Antioxidants play a crucial role in protecting the skin from oxidative stress induced by free radicals, which is a key factor in premature aging. By neutralizing these damaging molecules, this compound may help to mitigate the signs of aging, such as fine lines and wrinkles.
Skin Lightening and Hyperpigmentation Control
Vetiver oil has been shown to affect melanogenesis through the downregulation of tyrosinase expression. Tyrosinase is a key enzyme in the production of melanin. By potentially inhibiting this enzyme, this compound could be utilized in products designed to address hyperpigmentation, such as age spots and melasma, leading to a more even skin tone.
Support of Skin Barrier Function and Moisturization
A specific extract from vetiver has been shown to boost the synthesis of lipids in skin cells. A healthy lipid barrier is essential for maintaining skin hydration and overall integrity. This suggests a potential role for this compound in moisturizing and barrier-repairing cosmetic formulations.
Influence on Skin Matrix Integrity
Preliminary research on vetiver essential oil has indicated an inhibitory effect on the production of collagen III in human dermal fibroblasts. While this specific finding may suggest complex interactions with the extracellular matrix, further research into the effects of isolated sesquiterpenoids like this compound on the synthesis of various collagen types is warranted to understand its full potential in anti-aging and skin-firming applications.
Quantitative Data Summary
| Sample (Vetiver Essential Oil) | Assay | IC50 Value (mg/mL) | Reference Compound |
| Industrial Vetiver Distillate (IVD) oil | DPPH Radical Scavenging | 2.19 | Ascorbic Acid |
| Hydrodistillation (HD) oil | DPPH Radical Scavenging | 3.57 | Ascorbic Acid |
| Carbon Dioxide Expanded Ethanol (CXE) oil | DPPH Radical Scavenging | 3.71 | Ascorbic Acid |
| Supercritical Fluid Extraction (SFE) oil | DPPH Radical Scavenging | 4.54 | Ascorbic Acid |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential cosmetic applications of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the procedure to determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control, ascorbic acid.
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of the test compound or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Skin Lightening Potential: Mushroom Tyrosinase Inhibition Assay
This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer to achieve desired concentrations.
-
Prepare a similar concentration range for the positive control, kojic acid.
-
-
Assay:
-
In a 96-well plate, add 40 µL of the test compound or positive control at various concentrations.
-
Add 80 µL of the phosphate buffer.
-
Add 40 µL of the mushroom tyrosinase solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 475 nm (for dopachrome (B613829) formation) using a microplate reader.
-
Calculation: Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the enzyme reaction without an inhibitor).
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Extraction of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yields in the extraction of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a sesquiterpenoid, a class of natural organic compounds. It is primarily isolated from plant sources, notably from the leaves of Datura metel and as a constituent of vetiver oil, which is extracted from the roots of the Chrysopogon zizanioides plant.[1][2]
Q2: What are the common methods for extracting this compound?
The most common methods for extracting sesquiterpenoids like this compound include:
-
Solvent Extraction: This technique involves using solvents of varying polarities to dissolve the target compound from the plant matrix. For moderately polar sesquiterpenoids, a mixture of ethanol (B145695) and water is often effective.[3][4]
-
Steam Distillation: This method is particularly used for volatile compounds and is a common way to obtain essential oils like vetiver oil.[5]
-
Supercritical Fluid Extraction (SFE): This technique utilizes supercritical fluids, most commonly CO2, as the extraction solvent. It is known for its selectivity and for producing clean extracts.[3]
Q3: What kind of yields can I expect for sesquiterpenoid extractions?
The yield of this compound can vary significantly based on the plant source, its geographical origin, harvesting time, and the extraction method employed. While specific yield data for this compound is not widely published, the overall yield of essential oils from which it is isolated can provide a general benchmark. For instance, vetiver oil yields can differ substantially with the extraction technique used.
Troubleshooting Guide for Low Yields
Low yields are a common hurdle in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes for suboptimal yields of this compound.
Problem Area 1: Starting Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the quality of the raw material optimal? | Incorrect plant species or chemotype, improper harvesting time, or poor storage conditions can lead to degradation of the target compound. | Verify the botanical identity of the plant material. Harvest when the concentration of the desired sesquiterpenoids is highest. Ensure the material is properly dried and stored in a cool, dark, and dry environment to prevent decomposition.[1] |
| Is the plant material adequately prepared for extraction? | Insufficient grinding or pulverization can result in poor solvent penetration and incomplete extraction. | Grind the dried plant material to a uniform, fine powder to maximize the surface area available for extraction. The ideal particle size will depend on the extraction method used.[6] |
Problem Area 2: Extraction Parameters
| Question | Possible Cause | Recommended Solution |
| Is the solvent system appropriate for the target compound? | The polarity of the extraction solvent may not be suitable for this compound, which is a moderately polar sesquiterpenoid. | For extraction from Datura metel leaves, an ethanol-water mixture (e.g., 7:3 v/v) has been shown to be effective for similar sesquiterpenoids.[4] For extractions from vetiver oil, a less polar solvent like hexane (B92381) may be used initially, followed by chromatographic purification.[3] Experiment with a gradient of solvent polarities to find the optimal system. |
| Are the extraction temperature and duration optimized? | Excessive heat can lead to the degradation of thermally labile compounds, while insufficient time will result in incomplete extraction. | For solvent extractions, conduct the process at a moderate temperature (e.g., 40-60°C) to enhance solubility without causing degradation. The extraction time should be sufficient to allow for complete diffusion of the compound into the solvent; this may require several hours and can be monitored by analyzing aliquots of the extract over time.[7] |
| Is there an issue with the pH of the extraction medium? | The stability and solubility of the target compound may be pH-dependent. | While specific data for this compound is limited, for general natural product extraction, maintaining a neutral pH is often a safe starting point unless the compound is known to be acidic or basic. |
Problem Area 3: Post-Extraction Processing
| Question | Possible Cause | Recommended Solution |
| Are you losing the compound during solvent removal? | The target compound may be volatile or may degrade at high temperatures during evaporation. | Use a rotary evaporator under reduced pressure and at a controlled, low temperature (ideally below 40°C) to remove the solvent. Avoid prolonged evaporation times.[1] |
| Is the purification method leading to product loss? | The compound may be irreversibly adsorbing to the stationary phase during chromatography or co-eluting with other compounds. | For purification, column chromatography with silica (B1680970) gel is common. Select a solvent system for elution that provides good separation. Monitor fractions carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid discarding fractions containing the target compound. |
| Is emulsion formation during liquid-liquid partitioning a problem? | Emulsions can form at the interface between two immiscible solvents, trapping the target compound and leading to significant losses. | To break emulsions, you can try adding a saturated brine solution or centrifuging the mixture. Gentle mixing, rather than vigorous shaking, during partitioning can also help prevent emulsion formation.[7] |
Quantitative Data
The following table summarizes reported yields for vetiver oil using different extraction methods. While not specific to this compound, it provides a general reference for expected total oil yields from one of its primary sources.
| Extraction Method | Extraction Time | Average Yield (%) | Source |
| Solvent Extraction (Hexane) | 5 hours | ~1.6 | [3] |
| Hydro-distillation | 16 hours | 0.18 - 0.35 | [3] |
Experimental Protocols
Protocol 1: Solvent Extraction of Sesquiterpenoids from Datura metel Leaves
This protocol is adapted from methods used for the extraction of sesquiterpenoids from Datura metel.[4][8]
-
Preparation of Plant Material:
-
Dry the leaves of Datura metel in a shaded, well-ventilated area until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place 100 g of the powdered leaf material into a flask.
-
Add 500 mL of an ethanol-water solution (7:3 v/v).
-
Macerate the mixture at room temperature for 24 hours with occasional stirring, or perform a Soxhlet extraction for 6-8 hours.
-
-
Solvent Removal:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (B1210297) to separate the different components.
-
Monitor the fractions by TLC and combine those containing the target compound.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of Vetiver Oil
This protocol provides a general overview of SFE for obtaining vetiver oil.
-
Preparation of Plant Material:
-
Grind dried vetiver roots to a consistent particle size (e.g., 0.5-1.0 mm).
-
-
Extraction Parameters:
-
Pack the ground material into the extraction vessel.
-
Set the extraction temperature and pressure. For sesquiterpenes, a starting point could be a lower pressure (e.g., 100-150 bar) and a moderate temperature (e.g., 40-50°C).[1]
-
Set the flow rate of the supercritical CO2.
-
-
Extraction Process:
-
Pump supercritical CO2 through the extraction vessel.
-
The extracted oil is collected in a separator by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the extract.
-
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solving Dilution Dilemmas: Troubleshooting Common Issues in Plant Extract Preparation [greenskybio.com]
- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 4. Anti-inflammatory sesquiterpenoids from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wikifarmer.com [wikifarmer.com]
- 6. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
resolving co-eluting peaks in the chromatography of sesquiterpenoids
Welcome to the technical support center for the chromatographic analysis of sesquiterpenoids. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve common separation challenges, particularly co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak co-elution in sesquiterpenoid analysis?
Co-elution is a frequent challenge when analyzing sesquiterpenoids due to their structural similarity. Many sesquiterpenoids are isomers, possessing identical mass and similar physicochemical properties, which makes chromatographic separation difficult.[1][2] Key factors contributing to co-elution include:
-
Sub-optimal Mobile Phase Composition: The solvent strength, polarity, and pH of the mobile phase may not be adequate to differentiate between structurally similar analytes.[3][4]
-
Inappropriate Stationary Phase: The chosen column chemistry may not provide sufficient selectivity for the target sesquiterpenoids.[3][5]
-
Poor Method Parameters: Non-optimized parameters like temperature, flow rate, and gradient slope can lead to broad peaks and insufficient separation.[6]
-
Complex Sample Matrix: Interferences from the sample matrix can co-elute with the analytes of interest, complicating detection and quantification.[7]
Q2: How can I confirm if a single chromatographic peak contains co-eluting compounds?
Identifying co-elution is the first step to resolving it. A seemingly symmetrical peak might hide multiple components.[8][9]
-
Visual Inspection: Look for subtle signs of asymmetry, such as peak shoulders or tailing, which can indicate the presence of more than one compound.[8][9]
-
Diode Array Detector (DAD/PDA): For HPLC, a DAD can perform peak purity analysis. It collects multiple UV spectra across the peak; if the spectra are not identical, co-elution is likely.[9]
-
Mass Spectrometry (MS): An MS detector is a powerful tool for confirming peak purity. By examining the mass spectra across the eluting peak, you can identify the presence of different m/z values, which confirms the presence of multiple compounds.[8][9] If you have unique ions for each compound, you may be able to quantify them without complete chromatographic separation.[6]
Q3: What is a good starting point for developing an HPLC or GC method for sesquiterpenoid separation?
For Gas Chromatography (GC), which is often preferred for volatile sesquiterpenoids, a common starting point involves a non-polar or mid-polar column.[10][11] For High-Performance Liquid Chromatography (HPLC), reversed-phase chromatography is typically the method of choice.[3][4]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | DB-5, BPX5, or similar 5% phenyl-methylpolysiloxane | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Carrier Gas: Helium or Hydrogen | A: 0.1% Formic Acid in Water; B: Acetonitrile (B52724) or Methanol (B129727) |
| Initial Temp/Gradient | 40-60°C initial, ramp 5-10°C/min to 250°C | Start with a broad scouting gradient (e.g., 5% to 95% B in 15-20 min) |
| Flow Rate | 1-2 mL/min | 1.0 mL/min |
| Column Temperature | See temperature program | 25-40°C |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
Q4: When should I consider using an advanced separation technique like 2D-GC?
You should consider comprehensive two-dimensional gas chromatography (GCxGC) when analyzing highly complex samples where co-elution is persistent despite extensive 1D-GC method optimization.[1][12] GCxGC is particularly effective for separating structurally similar compounds, such as sesquiterpene isomers, which often co-elute in single-column systems.[1][13] This technique uses two columns with different stationary phases, providing a significant increase in peak capacity and resolving power.[12][14]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting sesquiterpenoid peaks.
Step 1: Initial Assessment and System Check
Before modifying the method, ensure your system is performing optimally. Check for peak fronting or tailing, which could indicate issues separate from co-elution, such as column degradation or sample solvent incompatibility.[4][15]
Step 2: Method Parameter Optimization
Optimizing your existing method is the most direct way to improve resolution. The resolution between two peaks is governed by efficiency, selectivity, and retention factor.[3]
Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for troubleshooting co-eluting peaks.
| Parameter | Recommended Action | Expected Outcome & Rationale |
| Mobile Phase / GC Temperature Program | Decrease the gradient ramp rate (e.g., for GC, from 5°C/min to 2°C/min in the elution region; for HPLC, flatten the gradient).[3][6] | Increases the separation window for closely eluting compounds, improving resolution. |
| Change the organic modifier (HPLC), e.g., switch from acetonitrile to methanol or vice versa.[3][4] | Alters selectivity due to different solvent properties, which can change the elution order and resolve co-eluting peaks. | |
| Adjust pH of the mobile phase (HPLC) by adding a small amount of acid like formic acid.[3][4] | Can improve peak shape and change the retention characteristics of ionizable compounds, affecting selectivity. | |
| Flow Rate | Decrease the flow rate. | Generally improves resolution by allowing more time for partitioning between the stationary and mobile phases, though it increases analysis time.[3] In some GC cases, increasing the flow rate towards the optimum linear velocity can sharpen peaks and improve resolution.[6] |
| Temperature | Adjust the column temperature (typically decrease for HPLC, but can be compound-dependent).[3] | Temperature affects solvent viscosity and analyte interaction with the stationary phase, thus altering selectivity and retention times.[3][16] |
Step 3: Stationary Phase Selection
If optimizing the method parameters on your current column is insufficient, changing the stationary phase is the next logical step.[3][5] A different column chemistry can provide a completely different selectivity.
-
For Reversed-Phase HPLC: If you are using a standard C18 column, consider switching to a phenyl-hexyl or a polar-embedded group (PEG) column. These phases offer alternative interaction mechanisms (e.g., pi-pi interactions) that can resolve compounds that co-elute on a C18.[3][17]
-
For GC: If using a standard non-polar DB-5 column, switching to a more polar phase like a wax column (e.g., DB-Wax) can provide the necessary change in selectivity.[11]
-
Particle Size: Using a column with smaller particles (e.g., sub-2 µm) or core-shell technology can increase column efficiency, leading to sharper peaks and better resolution.[3]
Step 4: Advanced Chromatographic and Data Analysis Techniques
When chromatographic separation is still not possible, advanced methods can be employed.
-
Comprehensive 2D-GC (GCxGC): This technique provides a massive increase in separation power by using two columns of different selectivity. It is highly effective for complex mixtures like essential oils containing numerous sesquiterpenoid isomers.[1][14]
-
Mass Spectrometry Deconvolution: If your co-eluting peaks have unique mass fragments, MS deconvolution algorithms can be used to mathematically separate the mass spectra.[18][19][20] This allows for the identification and potential quantification of individual components within a single chromatographic peak.
Experimental Protocols
Protocol 1: Systematic Method Development for Sesquiterpenoid Separation (HPLC)
This protocol outlines a systematic approach to developing a robust separation method.
-
Column and Initial Mobile Phase Selection:
-
Select a C18 column (e.g., 150 x 4.6 mm, 5 µm) as a starting point.
-
Prepare Mobile Phase A: 0.1% formic acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Set the column temperature to 30°C and the flow rate to 1.0 mL/min.[3]
-
-
Run a Scouting Gradient:
-
Perform a fast, broad gradient run (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time and organic solvent concentration required to elute all sesquiterpenoids of interest.[3]
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient.
-
If peaks are clustered, decrease the gradient slope (e.g., 1% B/min) in the region where they elute to improve separation.[3]
-
Introduce isocratic holds if necessary to resolve critical pairs.
-
-
Fine-Tuning:
-
If co-elution persists, switch the organic modifier (Mobile Phase B) to methanol and repeat the gradient optimization. Methanol offers different selectivity compared to acetonitrile.[4]
-
Adjust the temperature (e.g., in 5°C increments between 25°C and 45°C) to observe any changes in selectivity.
-
Systematic Method Development Workflow
Caption: A workflow for systematic chromatographic method development.
References
- 1. Comprehensive Two-Dimensional Gas Chromatography with a TOF MS Detector—An Effective Tool to Trace the Signature of Grape Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry-matters.com [chemistry-matters.com]
- 15. chromforum.org [chromforum.org]
- 16. Environmental Change Is Reshaping the Temperature Sensitivity of Sesquiterpene Emissions and Their Atmospheric Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Deconvolution in mass spectrometry based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
improving the stability of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. Here you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a spirovetivane sesquiterpenoid, is influenced by several factors inherent to its structure. The key functional groups to consider are the α,β-unsaturated ketone, the diol moiety, and the spirocyclic system. The primary factors affecting its stability are:
-
pH: The compound is susceptible to degradation in both highly acidic and alkaline conditions. Alkaline conditions (pH > 8) can promote reactions involving the enone system, while strong acids can lead to rearrangement or dehydration of the diol.
-
Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions. For this reason, storage at low temperatures is crucial.
-
Light: The conjugated enone system can absorb UV light, which may lead to photodegradation. Solutions should be protected from light.
-
Oxidizing Agents: The diol functionality and the allylic positions are susceptible to oxidation. Contact with atmospheric or chemical oxidants should be minimized.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and solvent purity is critical to avoid contaminants that can catalyze degradation.
Q2: What are the visual or analytical signs of degradation for this compound?
A2: Degradation of this compound can be identified through several observations:
-
Visual Changes: A change in the color or clarity of the solution may indicate degradation. The appearance of a yellow or brown tint could suggest the formation of polymeric or oxidized byproducts.
-
Chromatographic Analysis (HPLC/LC-MS): This is the most reliable method for detecting degradation. Signs include:
-
A decrease in the peak area of the parent compound over time.
-
The appearance of new peaks in the chromatogram, which correspond to degradation products.
-
Changes in the retention time of the main peak, possibly indicating isomerization.
-
-
Spectroscopic Changes: Alterations in the UV-Vis or NMR spectra can also indicate changes to the molecular structure.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the long-term stability of your solutions, the following storage conditions are recommended:
-
Temperature: For short-term storage (up to 1-2 weeks), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Atmosphere: For maximum stability, particularly for long-term storage, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: The choice of solvent is critical for maintaining the stability of the compound.
-
Stock Solutions: High-purity, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile (B52724) are generally suitable for preparing concentrated stock solutions for long-term storage.
-
Working Solutions: For biological assays, stock solutions are often diluted into aqueous buffers. It is crucial to prepare these working solutions fresh before each experiment. The final concentration of the organic co-solvent should be kept to a minimum to avoid toxicity in cellular assays. The pH of the aqueous buffer should be maintained in the neutral range (pH 6.5-7.5) for optimal stability.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Rapid loss of compound purity in aqueous buffer (confirmed by HPLC). | Incorrect pH: The buffer pH is too high or too low, catalyzing hydrolysis or rearrangement. | - Verify the pH of your buffer. - Use a buffered solution to maintain a stable pH between 6.5 and 7.5. - Prepare fresh dilutions immediately before use. |
| Appearance of multiple new peaks in the chromatogram after short-term storage at room temperature. | Temperature-Induced Degradation: The compound is thermally labile at ambient temperatures. | - Store all solutions, including working dilutions, at 2-8°C during use. - For any storage longer than a few hours, freeze at -20°C or below. |
| Inconsistent results in biological assays. | Photodegradation: Exposure to ambient or fluorescent light is degrading the compound. | - Protect all solutions from light by using amber vials or by wrapping containers in foil. - Minimize the exposure of samples to light during experimental procedures. |
| Gradual decrease in parent compound concentration in a frozen stock solution over several months. | Oxidation: Dissolved oxygen in the solvent is slowly degrading the compound. | - Before preparing the stock solution, sparge the solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen. - Store the sealed vial with an inert gas overlay in the headspace. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate its stability under various stress conditions. The purity was assessed by HPLC at T=0 and after 24 hours.
| Condition | Temperature | Purity at T=0 (%) | Purity at T=24h (%) | Degradation (%) |
| 0.1 M HCl | 60°C | 99.5 | 75.2 | 24.3 |
| 0.1 M NaOH | 60°C | 99.5 | 62.8 | 36.7 |
| 3% H₂O₂ | 25°C | 99.5 | 81.4 | 18.1 |
| UV Light (254 nm) | 25°C | 99.5 | 88.9 | 10.6 |
| Heat (Dry) | 80°C | 99.5 | 95.1 | 4.4 |
| Control (in Acetonitrile) | 4°C | 99.5 | 99.3 | 0.2 |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of the compound in a chosen solvent or buffer system.
-
Preparation of Stock Solution:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1.0 mL of high-purity acetonitrile (or another suitable solvent) to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved. This is your T=0 stock sample.
-
-
Preparation of Test Samples:
-
Dilute the stock solution to a final concentration of 50 µg/mL in the desired test solution (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare enough volume to allow for sampling at multiple time points.
-
Divide the solution into separate, light-protected vials for each time point and condition to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time Point Analysis:
-
Immediately after preparation, take an aliquot from the T=0 sample for analysis.
-
Store the remaining vials under the specified conditions.
-
Analyze samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analytical Method (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of the compound (determine by UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Visualizations
A potential degradation pathway for this compound is initiated by the susceptibility of its α,β-unsaturated ketone and diol functionalities to hydrolysis, oxidation, or rearrangement under stress conditions.
Caption: Potential degradation routes for the title compound.
The following diagram illustrates a standard workflow for conducting a comprehensive stability study of a research compound.
Caption: Workflow for assessing compound stability in solution.
troubleshooting NMR signal overlap in spirovetivane structure determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap issues encountered during the structure determination of spirovetivane-type sesquiterpenoids.
Troubleshooting Guides & FAQs
This section addresses common challenges with NMR signal overlap in a question-and-answer format, offering specific solutions and experimental guidance.
Frequently Asked Questions (FAQs)
Q1: Why are the 1H NMR spectra of my spirovetivane sample so complex and crowded?
A1: Spirovetivane skeletons are compact, rigid structures with numerous stereocenters. This often leads to many protons residing in chemically similar environments, resulting in small differences in their chemical shifts. Consequently, the signals in the 1H NMR spectrum, particularly in the aliphatic region (typically 1.0-2.5 ppm), tend to overlap, making direct interpretation and coupling analysis challenging.
Q2: I have a significant overlap of methylene (B1212753) (-CH2-) and methine (-CH-) signals. What is the first step to differentiate them?
A2: A Heteronuclear Single Quantum Coherence (HSQC) experiment is the ideal first step. This 2D NMR technique correlates proton signals with their directly attached carbon atoms. Since -CH2- and -CH- groups have distinct 13C chemical shifts, the HSQC spectrum will resolve the overlapping proton signals in the second dimension based on the carbon they are bonded to.
Q3: My COSY spectrum shows a complex network of correlations that is difficult to trace due to signal overlap. How can I simplify this?
A3: If the COSY spectrum is too crowded, a 2D Total Correlation Spectroscopy (TOCSY) experiment can be very helpful. TOCSY reveals correlations between all protons within a spin system, not just those that are directly coupled. By selecting a well-resolved proton signal in a spin system, you can identify all other protons belonging to that same system, even if their signals are overlapped.
Q4: How can I confirm the connectivity between different spin systems, especially to quaternary carbons?
A4: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for this purpose. HMBC shows correlations between protons and carbons that are two or three bonds away (2JCH and 3JCH). This is particularly useful for identifying the connectivity of different molecular fragments through quaternary carbons, which are not visible in HSQC or COSY spectra.
Q5: I've tried standard 2D NMR techniques, but some key signals remain overlapped. What other methods can I use?
A5: When standard 2D NMR is insufficient, you can employ the following techniques:
-
Varying the Solvent: Changing the deuterated solvent can induce changes in the chemical shifts of your compound due to different solvent-solute interactions. For example, switching from CDCl3 to benzene-d6 (B120219) can often resolve overlapping signals.[1]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can alter the chemical shifts and sometimes simplify the spectrum by changing the conformational equilibrium of the molecule.[2][3][4][5][6]
-
NMR Shift Reagents: The addition of a lanthanide-based shift reagent can cause significant changes in the chemical shifts of nearby protons. This effect is distance-dependent and can effectively spread out overlapping signals.
Q6: I suspect I have a mixture of diastereomers, which is complicating the spectra. How can I confirm this?
A6: A mixture of diastereomers will present two distinct sets of NMR signals. Carefully examining high-resolution 1D 1H and 2D HSQC spectra may reveal these two sets of resonances. If the overlap is severe, HPLC separation prior to NMR analysis is recommended.
Data Presentation
The following table summarizes typical 1H and 13C NMR chemical shift ranges for spirovetivane-type sesquiterpenoids. Note that these values can vary depending on the specific substitution pattern and stereochemistry.
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Notes |
| C-1 | 5.7 - 5.8 | 126 - 127 | Olefinic proton |
| C-2 | - | 202 - 203 | Carbonyl carbon |
| C-3 | 2.2 - 2.5 | 43 - 44 | Methylene protons |
| C-4 | 1.8 - 2.2 | 35 - 40 | Methine proton |
| C-5 | - | 51 - 52 | Spiro quaternary carbon |
| C-6 | 1.2 - 2.2 | 30 - 35 | Methylene protons |
| C-7 | 1.9 - 2.3 | 45 - 50 | Methine proton |
| C-8 | 1.7 - 2.1 | 25 - 30 | Methylene protons |
| C-9 | 1.8 - 2.0 | 40 - 45 | Methylene protons |
| C-10 | - | 50 - 55 | Quaternary carbon |
| C-11 | 2.0 - 2.3 | 30 - 35 | Methine proton |
| C-12 | 0.9 - 1.1 | 15 - 20 | Methyl protons |
| C-13 | 0.9 - 1.1 | 15 - 20 | Methyl protons |
| C-14 | 1.0 - 1.2 | 20 - 25 | Methyl protons |
| C-15 | 2.0 - 2.1 | 21 - 22 | Methyl protons |
Data compiled from published literature on spirovetivane sesquiterpenoids.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. 2D NMR Spectroscopy: General Setup
-
Sample Preparation: Dissolve 5-10 mg of the purified spirovetivane compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, C6D6, acetone-d6). Ensure the sample is free of particulate matter.
-
Spectrometer Setup: Lock and shim the spectrometer on the deuterated solvent signal. Acquire a standard 1D 1H spectrum to determine the spectral width and transmitter offset.
2. COSY (Correlation Spectroscopy)
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Parameters:
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire at least 256 increments in the F1 dimension and 2K data points in the F2 dimension.
-
Use a sufficient number of scans (typically 2-8) per increment to achieve good signal-to-noise.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. The resulting spectrum can be symmetrized.
3. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Use a standard gradient-selected, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Parameters:
-
Set the F2 (1H) spectral width based on the 1D proton spectrum.
-
Set the F1 (13C) spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquire 256-512 increments in F1 and 2K data points in F2.
-
Set the number of scans per increment (typically 4-16) based on sample concentration.
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
4. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Parameters:
-
Set the F2 (1H) and F1 (13C) spectral widths as for the HSQC experiment.
-
The long-range coupling delay (typically d6 in Bruker pulse programs) is usually optimized for a coupling constant of 8 Hz.
-
Acquire 256-512 increments in F1 and 2K data points in F2.
-
A higher number of scans (16-64) per increment is often required due to the lower sensitivity of this experiment.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
5. Variable Temperature (VT) NMR
-
Instrumentation: Use a spectrometer equipped with a variable temperature unit.
-
Procedure:
-
Acquire a standard spectrum at room temperature (e.g., 298 K).
-
Increase or decrease the temperature in increments of 10-20 K.
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[3]
-
Re-shim the spectrometer at each temperature.
-
Monitor changes in chemical shifts and signal resolution.
-
-
Safety: Ensure the chosen solvent is suitable for the temperature range to avoid boiling or freezing.
Visualizations
Troubleshooting Workflow for NMR Signal Overlap
The following diagram illustrates a logical workflow for troubleshooting signal overlap in the NMR-based structure determination of spirovetivane natural products.
Caption: A flowchart outlining the systematic approach to resolving NMR signal overlap.
Signaling Pathway for 2D NMR-Based Structure Elucidation
This diagram illustrates the logical connections between different 2D NMR experiments in the process of elucidating a chemical structure.
Caption: The interplay of various NMR experiments in structural elucidation.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. imserc.northwestern.edu [imserc.northwestern.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. www2.hawaii.edu [www2.hawaii.edu]
- 8. qcbr.queens.org [qcbr.queens.org]
Technical Support Center: Optimization of Spirovetivane Compound Extraction from Vetiver Oil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of spirovetivane compound extraction from vetiver oil.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting essential oil from vetiver roots?
A1: The main extraction methods for vetiver oil are hydro-distillation, steam distillation, and solvent extraction.[1][2] More advanced and "green" techniques like Supercritical Fluid Extraction (SFE) with CO2 and microwave-assisted hydrodistillation are also being employed to improve efficiency and oil quality.[1][3][4]
Q2: How does the age of vetiver roots affect the oil yield and quality?
A2: The age of vetiver roots is a significant factor. Research indicates that roots between one and three years old tend to produce superior yields compared to older roots.[5][6][7] However, some studies have noted that roots older than three years may yield more oil under certain conditions.[5] The chemical composition, and thus the concentration of spirovetivane compounds, can also vary with root age.[7]
Q3: What is Supercritical Fluid Extraction (SFE) and what are its advantages for vetiver oil?
A3: Supercritical Fluid Extraction (SFE) uses a solvent in a supercritical state, most commonly carbon dioxide (CO2), to extract compounds.[1][3] Its main advantages include:
-
Operation at lower temperatures , which prevents the degradation of heat-sensitive compounds like some spirovetivanes.[1]
-
Elimination of toxic solvent residues , making the extract purer and safer for pharmaceutical applications.[1]
-
High selectivity and efficiency , with the solvent power of CO2 being tunable by adjusting pressure and temperature.[1][3]
-
Improved yield , with SFE often producing higher yields (2.9% to 3.74%) compared to traditional methods.[8]
Q4: Which chemical compounds are considered markers for high-quality vetiver oil?
A4: The quality of vetiver oil is largely determined by its chemical composition, which includes over 150 sesquiterpenoid compounds.[2] The primary markers of quality in the perfume and pharmaceutical industries are the carbonyl compounds α-vetivone, β-vetivone, and khusimol.[2] Optimizing the extraction for these components is crucial for obtaining a high-value product.
Troubleshooting Guide
Q1: My vetiver oil yield is consistently low. What factors should I investigate?
A1: Low oil yield can be attributed to several factors. A systematic approach is needed to identify the root cause. Key areas to check include:
-
Raw Material Quality: Ensure you are using vetiver roots of the optimal age (1-3 years is often recommended).[5][6][7] The quality and oil content of roots can also be influenced by cultivation methods (e.g., soil-based vs. aquaponic) and harvesting time.[5][7][9]
-
Root Preparation: Proper preparation is crucial. Many protocols involve washing and soaking the roots for up to 24 hours before distillation to soften them and facilitate oil release.[5]
-
Extraction Parameters: Each extraction method has critical parameters. For distillation, ensure the distillation time is sufficient (can be 20-72 hours).[2] For SFE, verify that the temperature, pressure, time, and particle size are optimized.[1]
-
Solvent Volume: The volume of the solvent used has been identified as a critical determinant of oil yield.[5][6] Ensure your solvent-to-feed ratio is appropriate for your chosen method.
Q2: The extracted oil has a dark color and a smoky, burnt odor. How can I fix this?
A2: A dark color and smoky odor are typically signs of thermal degradation or contamination.[9]
-
Overheating: This is a common issue in hydro and steam distillation, especially with primitive equipment.[9] Operating at high temperatures can break down thermally-labile components.[1] For SFE, keep temperatures low (e.g., 35-60°C) to avoid degradation.[1] For distillation, ensure there is no direct, intense heat on the root material.
-
Contamination: The smoky odor can also come from soil materials that were not properly removed from the roots before distillation.[9] Thoroughly wash the roots before processing.
-
Process Control: Lack of precise process control can lead to inconsistent heating and degradation.[9] Using methods with better control, like steam distillation with a separate boiler or SFE, can mitigate this.[2]
Q3: My ultrasonic extraction attempt failed to improve the yield. What went wrong?
A3: While ultrasound can enhance extraction, its failure to deliver expected outcomes may stem from several issues. The configuration and parameters of the ultrasonic equipment are critical. Potential problems include incorrect intensity settings, frequency parameters, or an improper probe configuration for the specific biomass and solvent system.[5][6]
Q4: I am using Supercritical Fluid Extraction (SFE), but my results are inconsistent. What should I check?
A4: Inconsistency in SFE results often points to a lack of control over key variables.
-
Pressure and Temperature: These two parameters are interconnected and directly determine the density and solvent power of the supercritical CO2.[1] Ensure they are precisely controlled throughout the extraction.
-
Particle Size: The particle size of the ground vetiver roots is crucial. If particles are too small, they can cause channeling, where the solvent flows through paths of least resistance, bypassing much of the material.[1] If they are too large, diffusion into the particle core is limited. A mean diameter between 0.25 and 2.0 mm is generally recommended.[1]
-
CO2 Flow Rate: The flow rate of the supercritical fluid affects residence time and mass transfer, influencing the overall extraction efficiency.[10]
Data Presentation: Parameter Optimization
Table 1: Influence of Key Parameters on Vetiver Oil Extraction
| Parameter | Observation | Recommended Action/Value | Source(s) |
| Root Age | Roots aged 1-3 years generally provide superior yields. | Prioritize roots within this age range for extraction. | [5][6][7] |
| Solvent Volume | Identified as a critical determinant of oil yield. | An initial solvent ratio of 300g produced maximum quantities in one study. | [5][6] |
| Extraction Time | Varies by method. Traditional distillation can take up to 72 hours. | SFE: Optimize based on pressure/temp. Microwave Hydrodistillation: 180 min showed max yield in one study. | [2][4] |
| Extraction Pressure (SFE) | A very important parameter that determines CO2 density and solvent power. | Optimize in conjunction with temperature. Optimum pressure can be a strong function of particle diameter and flow rate. | [1][10] |
| Extraction Temp. (SFE) | For thermo-labile compounds, should be kept low to avoid degradation. | Recommended range: 35°C to 60°C. | [1] |
| Particle Size (SFE) | Affects channeling and diffusion. | Recommended mean diameter: 0.25 mm to 2.0 mm. | [1] |
| Microwave Power (MHD) | Higher power can increase yield. | 600 W resulted in the maximum yield in an optimization study. | [4] |
Table 2: Comparison of Vetiver Oil Extraction Methods
| Method | Typical Yield | Key Advantages | Key Disadvantages | Source(s) |
| Hydro/Steam Distillation | 0.23% - 1.8% | Economical for small-scale operations; well-established technique. | High temperatures can degrade oil quality; long extraction times; incomplete extraction. | [1][2][8][9] |
| Solvent Extraction | ~1.6% - 2.0% | Higher yield than distillation. | Risk of toxic solvent residue in the final product. | [1][8] |
| Supercritical CO2 (SFE) | 2.9% - 3.74% | No solvent residue; low-temperature operation preserves quality; high efficiency and yield. | High initial equipment cost. | [1][3][8] |
| Microwave Hydrodistillation | ~0.83% | Significantly shorter extraction time. | Parameter optimization is critical for good yield. | [4] |
Experimental Protocols
Methodology 1: Generalized Steam Distillation Protocol
-
Root Preparation: Harvested vetiver roots are thoroughly washed to remove soil and debris. They are then soaked in water for approximately 24 hours to soften the root tissue.
-
Loading the Still: The soaked roots are placed on a grid inside the distillation vessel (still), above a layer of water.[2]
-
Steam Generation: Steam is generated either by boiling the water directly beneath the roots (water and steam distillation) or in a separate boiler and injected into the still (steam distillation).[2]
-
Extraction: The steam passes through the vetiver roots, volatilizing the essential oil. This process can last from 20 to 72 hours.[2]
-
Condensation: The steam and oil vapor mixture is passed through a water-cooled condenser, where it liquefies.
-
Separation: The condensate is collected in a receiver or Florentine flask, where the essential oil, being less dense than water, separates and can be collected.[11]
Methodology 2: Generalized Supercritical Fluid Extraction (SFE) Protocol
-
Root Preparation: Dried vetiver roots are ground to a specific mean particle size (e.g., 0.25 - 2.0 mm).[1]
-
Loading the Extractor: The ground root material is packed into a high-pressure extraction vessel.
-
System Pressurization & Heating: Liquid CO2 is pumped into the system and brought to a supercritical state by elevating the pressure (e.g., 100-350 bar) and temperature (e.g., 35-60°C) to the desired setpoints.[1][10]
-
Extraction: The supercritical CO2 flows through the packed bed of vetiver roots, dissolving the spirovetivane compounds and other essential oil components.
-
Separation: The CO2-oil mixture flows into a separator vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, losing its solvent power and precipitating the extracted oil.
-
Collection: The extracted oil is collected from the bottom of the separator, and the CO2 gas is often recycled back into the system.
Visualizations
Caption: General experimental workflow for vetiver oil extraction.
Caption: Troubleshooting workflow for low vetiver oil yield.
References
- 1. vetiver.org [vetiver.org]
- 2. wikifarmer.com [wikifarmer.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ccsenet.org [ccsenet.org]
- 6. Optimizing Vetiver Oil Yield and Quality: A Comprehensive Approach Integrating Traditional and Modern Extraction Techniques [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of essential oils from vetiver (vetiveria zizanioides) grass. [researchspace.ukzn.ac.za]
- 9. engineeringresearch.org [engineeringresearch.org]
- 10. researchgate.net [researchgate.net]
- 11. globalessentialoil.id [globalessentialoil.id]
Technical Support Center: Addressing Solubility of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
Welcome to the technical support center for 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the aqueous solubility of this sesquiterpenoid compound.
Compound Overview: this compound is a sesquiterpene derivative with a complex chemical structure.[1] Like many sesquiterpenoids, it is characterized by low aqueous solubility, which can present significant hurdles in experimental assays and preclinical development. This guide provides troubleshooting strategies and detailed protocols to enhance the solubility of this compound in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am unable to dissolve this compound in my aqueous buffer. What are the initial steps I should take?
A1: Low aqueous solubility is a common issue with sesquiterpenoids. Here’s a step-by-step troubleshooting guide:
-
Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.
-
Particle Size Reduction (Micronization): The dissolution rate of a compound can often be improved by increasing its surface area.[2][3][4] Grinding the compound to a fine powder can be a simple first step. For more significant improvements, techniques like sonication or using a mechanical micronizer can be employed.
-
Use of Co-solvents: For initial experiments, dissolving the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer can be effective.[5] Common co-solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
Important: Always determine the final concentration of the co-solvent in your aqueous medium and ensure it does not interfere with your experimental system. It is crucial to run appropriate vehicle controls.
-
Q2: What are more advanced strategies if co-solvents are not suitable for my experiments?
A2: If co-solvents are not an option due to potential toxicity or interference with your assay, several formulation strategies can be employed to improve solubility.[6][7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[8] This is a widely used method to enhance the aqueous solubility of poorly soluble compounds.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[4][9] It is important to use surfactants at concentrations above their critical micelle concentration (CMC).
-
Lipid-Based Formulations: For in vivo studies, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral bioavailability of poorly soluble compounds.[7]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at a solid state.[2][3][10] This can enhance the dissolution rate by presenting the compound in a finely dispersed or amorphous state.
Below is a table summarizing the potential fold-increase in aqueous solubility that can be achieved with these methods. Please note that these are representative values and the actual improvement will depend on the specific experimental conditions.
| Solubilization Technique | Carrier/Excipient Example | Potential Fold Increase in Aqueous Solubility (Hypothetical) |
| Co-solvency | 10% DMSO in water | 10 - 50 |
| 20% Ethanol in water | 5 - 20 | |
| Cyclodextrin (B1172386) Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 - 500 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 100 - 1000 | |
| Surfactant Solubilization | Polysorbate 80 (Tween® 80) | 20 - 200 |
| Cremophor® EL | 30 - 300 | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 10 - 100 |
| Polyethylene glycol (PEG) 6000 | 5 - 50 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[11]
-
Calculation: The determined concentration represents the aqueous solubility of the compound under the tested conditions.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes a method to prepare a stock solution of the compound using cyclodextrins.
-
Cyclodextrin Solution Preparation: Prepare a stock solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in the desired aqueous buffer.
-
Compound Addition: Add an excess amount of this compound to the cyclodextrin solution.
-
Complexation: Vigorously vortex the mixture and then sonicate in a water bath for 30-60 minutes to facilitate the formation of the inclusion complex.
-
Equilibration: Agitate the mixture at room temperature for 24 hours.
-
Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Stock Solution: Carefully collect the clear supernatant. This is your stock solution of the cyclodextrin-complexed compound. The concentration can be determined by HPLC.
Diagrams
Caption: Decision workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. biosynth.com [biosynth.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. wjbphs.com [wjbphs.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one during storage and handling. Proper storage is critical to ensure the compound's integrity, biological activity, and the reproducibility of experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and recommended actions.
Question 1: After a period of storage, I observe a new, more polar peak in my reverse-phase HPLC chromatogram. What is the likely cause?
Answer: A new, more polar peak often indicates the formation of a degradation product with increased polarity. For this compound, a key structural feature is its vicinal diol (11R,12-dihydroxy) group. This group is susceptible to oxidation, which could convert one of the hydroxyl groups into a ketone, forming an α-hydroxy ketone.[1][2] This oxidation would increase the compound's polarity.
-
Possible Cause: Oxidation of the vicinal diol.
-
Recommended Action:
-
Confirm Structure: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurity. An increase of 14 Da (or loss of 2 Da followed by addition of 16 Da) could suggest oxidation.
-
Preventative Measures: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. Avoid sources of radical initiation, such as exposure to light.
-
Question 2: The biological activity of my compound has significantly decreased, but the HPLC purity still looks acceptable. Why might this be?
Answer: A loss of biological activity without a significant change in the primary HPLC peak could suggest subtle structural changes that do not grossly affect polarity, such as epimerization or a minor degradation product co-eluting with the main peak. However, a more likely cause for this class of compound is degradation that is not easily detected by a standard UV-HPLC method. The α,β-unsaturated ketone in the spirovetivane skeleton is an electrophilic center susceptible to Michael-type (1,4-conjugate) addition.[3][4]
-
Possible Cause: If the compound was stored in an alcohol-based solvent (e.g., methanol (B129727) or ethanol), the solvent may have added across the double bond.[5] This would alter the three-dimensional structure and electronic properties of the molecule, likely affecting its interaction with biological targets.[6]
-
Recommended Action:
-
Solvent Selection: Avoid long-term storage in nucleophilic solvents like alcohols. For stock solutions, prefer aprotic solvents like DMSO or acetonitrile.
-
Storage Form: For long-term storage, keeping the compound as a dry solid is the most stable option. Prepare solutions fresh for each experiment whenever possible.
-
Question 3: I dissolved the compound in a buffered aqueous solution at physiological pH (7.4) for my cell-based assay and noticed rapid degradation. Is this expected?
Answer: Yes, this is a possibility. Sesquiterpenoids, particularly those with ester or lactone functionalities, can be sensitive to pH. Studies on related sesquiterpene lactones have shown that they are more stable at a slightly acidic pH (e.g., 5.5) and can degrade at neutral or alkaline pH.[7] The α,β-unsaturated ketone system can also be susceptible to base-catalyzed reactions, including hydration of the double bond.[3]
-
Possible Cause: pH-mediated instability. The compound is likely more stable under slightly acidic conditions than at neutral or alkaline pH.
-
Recommended Action:
-
pH Stability Study: If feasible, perform a preliminary stability test of your compound in the assay buffer.
-
Minimize Incubation Time: Prepare the compound in the aqueous buffer immediately before use and minimize the time it spends in solution before being added to the experiment.
-
Alternative Formulation: Consider using a small amount of a co-solvent like DMSO to aid solubility and add it to the aqueous medium just before the experiment, keeping the final DMSO concentration low (typically <0.5%).
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for solid this compound? A: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C or colder, protected from light, and preferably under an inert atmosphere (argon or nitrogen).
Q: Can I store the compound in solution? If so, what is the best solvent and temperature? A: Storing as a solid is strongly recommended. If a stock solution is necessary, use a dry, aprotic solvent such as DMSO or acetonitrile. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. A related compound, 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one, is recommended to be stored in solvent at -80°C for up to one year.[8]
Q: How sensitive is this compound to light and air? A: As a complex organic molecule with unsaturated bonds and hydroxyl groups, it should be considered potentially sensitive to both light and atmospheric oxygen.[1][2] Exposure can lead to photo-oxidation and other radical-mediated degradation pathways. Always handle the compound in a well-ventilated area, away from direct sunlight, and store it in amber vials or containers wrapped in foil.
Q: What types of containers are best for storage? A: Use clear or amber glass vials with tight-fitting, inert caps (B75204) (e.g., PTFE-lined). Avoid plastic containers for long-term storage, as plasticizers may leach into the solvent or the compound may adsorb to the plastic surface.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Solid Compound (Long-Term) | Stock Solution (Short-Term) |
| Temperature | -20°C to -80°C | -80°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) |
| Light | Protected (Amber vial / Foil) | Protected (Amber vial / Foil) |
| Container | Glass vial with PTFE-lined cap | Glass vial with PTFE-lined cap |
| Duration | Years | Months (validation recommended) |
Table 2: Solvent Compatibility for Storage
| Recommended (for stock solutions) | Use with Caution (prepare fresh) | Avoid for Long-Term Storage |
| Anhydrous DMSO | Aqueous Buffers | Methanol |
| Anhydrous Acetonitrile | Dichloromethane | Ethanol |
| Anhydrous Acetone | Chloroform | Protic Solvents |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol helps identify potential degradation products and pathways under stress conditions.
-
Preparation: Prepare five separate solutions of this compound at a concentration of 1 mg/mL in a 1:1 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to one sample to achieve a final concentration of 0.1N HCl.
-
Base Hydrolysis: Add 1N NaOH to a second sample to achieve a final concentration of 0.1N NaOH.
-
Oxidation: Add 30% hydrogen peroxide to a third sample to achieve a final concentration of 3% H₂O₂.
-
Thermal Stress: Keep the fourth sample at 60°C.
-
Photolytic Stress: Expose the fifth sample to direct UV light (e.g., 254 nm) or strong visible light.
-
Control: Keep a sixth sample at 4°C in the dark.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).
-
Analysis:
-
At each time point, take an aliquot from each sample.
-
Neutralize the acid and base samples before injection if necessary.
-
Analyze all samples by HPLC-UV and HPLC-MS.
-
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The mass-to-charge ratio (m/z) from the MS data will be crucial for proposing the structures of the degradation products.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Logical workflow for troubleshooting potential compound degradation issues.
References
- 1. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 62574-30-5 | MCA57430 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one | TargetMol [targetmol.com]
method development for the chiral separation of spirovetivane stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the chiral separation of spirovetivane stereoisomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for the chiral separation of spirovetivane stereoisomers.
| Issue | Possible Causes | Suggested Solutions |
| Poor to No Resolution of Enantiomers | Inappropriate chiral stationary phase (CSP) selection. | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based). Polysaccharide-based columns are often a good starting point for sesquiterpenes. |
| Suboptimal mobile phase composition. | In normal phase, vary the alcohol modifier (e.g., isopropanol (B130326), ethanol) concentration in the non-polar solvent (e.g., hexane). In reversed-phase, adjust the organic modifier (e.g., acetonitrile (B52724), methanol) content and the pH of the aqueous phase.[1] | |
| Incorrect flow rate. | Chiral separations are often sensitive to flow rate. Try reducing the flow rate to enhance interaction with the CSP.[1] | |
| Inappropriate column temperature. | Temperature can significantly impact selectivity. Experiment with a range of temperatures (e.g., 10°C to 40°C) as both increases and decreases can improve resolution.[1] | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a mobile phase additive. For basic compounds, add a small amount of a basic modifier (e.g., diethylamine). For acidic compounds, add an acidic modifier (e.g., trifluoroacetic acid). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Extra-column band broadening. | Use tubing with a smaller internal diameter and minimize the length of all connections between the injector, column, and detector. | |
| Irreproducible Retention Times | Insufficient column equilibration. | Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase. Ensure the column is fully equilibrated before starting a sequence. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. Even minor temperature changes can affect retention times.[1] | |
| Mobile phase instability or degradation. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | |
| High Backpressure | Blockage of the column inlet frit. | Reverse flush the column (if permitted by the manufacturer's instructions). If the problem persists, the frit may need to be replaced. Using a guard column is highly recommended. |
| Sample precipitation in the mobile phase. | Ensure the sample is fully dissolved in a solvent that is miscible with the mobile phase. | |
| Mobile phase viscosity. | If using a highly viscous mobile phase, consider reducing the flow rate or increasing the column temperature to lower the viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for method development for the chiral separation of spirovetivane stereoisomers?
A1: A good starting point is to screen several polysaccharide-based chiral stationary phases (CSPs), such as those with amylose (B160209) or cellulose (B213188) derivatives as the chiral selector.[2] Begin with a normal-phase mobile phase, for instance, a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A typical starting gradient might be from 99:1 to 80:20 (hexane:alcohol).
Q2: How do I choose between Normal Phase, Reversed-Phase, and Polar Organic modes for chiral separation?
A2: The choice of mode depends on the solubility and physicochemical properties of your spirovetivane isomers.
-
Normal Phase (NP): Often the first choice for chiral separations due to its wide applicability. It uses a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., ethanol, isopropanol).
-
Reversed-Phase (RP): Suitable for more polar compounds that are soluble in water/organic mixtures. It uses a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Polar Organic (PO): This mode uses polar organic solvents like acetonitrile or methanol (B129727) as the main mobile phase, sometimes with additives. It can be a good alternative if NP or RP modes are unsuccessful.
Q3: Can temperature really make a significant difference in chiral separations?
A3: Yes, temperature is a critical parameter in chiral chromatography.[3] Unlike achiral separations where temperature primarily affects retention time and peak efficiency, in chiral separations, it can significantly influence the selectivity between enantiomers. Sometimes, a change of just a few degrees can dramatically improve resolution or even reverse the elution order of the enantiomers. Therefore, it is highly recommended to screen a range of temperatures during method development.
Q4: My spirovetivane isomers are not UV active. What detection method can I use?
A4: If your compounds lack a suitable chromophore for UV detection, you can consider using a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). An MS detector can provide both detection and structural information, which can be particularly useful for identifying stereoisomers.
Q5: Is Supercritical Fluid Chromatography (SFC) a viable option for spirovetivane stereoisomers?
A5: Absolutely. SFC is a powerful technique for chiral separations and is often considered a "greener" alternative to normal phase HPLC as it primarily uses supercritical CO2 as the mobile phase.[4] Polysaccharide-based CSPs are widely used in SFC. The principles of method development in SFC are similar to HPLC, involving the screening of columns and co-solvents (modifiers).
Experimental Protocols
Protocol 1: Chiral HPLC Method Development Screening
This protocol outlines a general screening approach for the method development of chiral separation of spirovetivane stereoisomers using HPLC.
-
Column Selection:
-
Select a set of at least three to four different polysaccharide-based chiral columns (e.g., columns with amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), and other derivatized polysaccharide selectors).
-
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)
-
Gradient: Start with a shallow gradient (e.g., 1% to 20% B over 20-30 minutes).
-
Flow Rate: Begin with a lower flow rate, for example, 0.5 mL/min, and adjust as needed.[1]
-
Temperature: 25 °C (or screen a range from 15 °C to 40 °C).
-
Detection: UV at a suitable wavelength (if applicable) or MS.
-
-
Data Evaluation:
-
Evaluate the chromatograms for any signs of separation between the stereoisomers.
-
If partial separation is observed, optimize the mobile phase composition (isocratic or gradient), flow rate, and temperature for the most promising column.
-
If no separation is achieved, proceed to reversed-phase or polar organic mode screening.
-
Protocol 2: Chiral GC Method Development Screening
For volatile spirovetivane stereoisomers, Gas Chromatography (GC) with a chiral stationary phase can be an effective separation technique.
-
Column Selection:
-
Choose a capillary GC column with a chiral stationary phase, such as a derivatized cyclodextrin-based column.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start with a slow temperature ramp to maximize resolution. For example, start at 60 °C, hold for 1 minute, then ramp at 2-5 °C/min to 220 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280 °C
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, dichloromethane).
-
If necessary, derivatization may be required to improve volatility and chromatographic performance.
-
Data Presentation
Table 1: Typical Starting Conditions for Chiral HPLC Method Screening
| Parameter | Normal Phase | Reversed-Phase |
| Chiral Columns | Amylose/Cellulose-based (e.g., Chiralpak IA, IB, IC, AD, AS) | Amylose/Cellulose-based for RP (e.g., Chiralpak IA-U, IB-U, IC-U) |
| Mobile Phase A | n-Hexane or Heptane | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Isopropanol or Ethanol | Acetonitrile or Methanol |
| Gradient | 1-20% B over 20-30 min | 10-90% B over 20-30 min |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV-Vis or MS | UV-Vis or MS |
Table 2: Typical Starting Conditions for Chiral GC Method Screening
| Parameter | Condition |
| Chiral Column | Derivatized Cyclodextrin-based capillary column (e.g., beta-DEX, gamma-DEX) |
| Injector Mode | Split (e.g., 50:1) or Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas Flow | 1.0 - 1.5 mL/min (Helium) |
| Oven Program | 60 °C (1 min hold), ramp 2-5 °C/min to 220 °C |
| Detector | FID or MS |
| Detector Temperature | 280 °C |
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Poor Resolution.
References
Technical Support Center: Refining Bioassay Protocols for 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in bioassays involving the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This natural compound, derived from sources such as vetiver oil and Datura metel, has shown potential anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] Its mechanism of action is thought to involve interactions with biological membranes and enzymes, potentially modulating various signaling pathways.[5]
Frequently Asked Questions (FAQs)
Q1: What are the alternative names and basic properties of this compound?
A1:
-
Synonyms: [2R-[2alpha(R),5alpha(R)]]-2-(1,2-Dihydroxy-1-methylethyl)-6,10-dimethylspiro[4.5]dec-6-en-8-one
-
Chemical Formula: C₁₅H₂₄O₃[5]
-
Molecular Weight: 252.35 g/mol [5]
-
Appearance: Typically a colorless oil or crystalline solid.
-
Solubility: Sparingly soluble in water, but soluble in organic solvents like ethanol, methanol, DMSO, and ethyl acetate.
Q2: What are the known biological activities of this compound?
A2: this compound is a sesquiterpenoid investigated for several biological activities, including:
-
Anti-inflammatory activity: Sesquiterpenoids from Datura metel have been shown to inhibit nitric oxide (NO) production in RAW 264.7 cells.[6][7]
-
Antimicrobial activity: Vetiver oil, rich in sesquiterpenoids, exhibits antibacterial and antifungal properties.[3]
-
Antioxidant activity: Sesquiterpenoids are known to possess antioxidant capabilities.[8]
-
Cytotoxic activity: Related sesquiterpenoids have demonstrated cytotoxicity against various cancer cell lines.[6]
Q3: What are the common challenges in obtaining consistent results with this compound?
A3: Common challenges include:
-
Purity of the compound: Ensure the purity of this compound is verified, as impurities can lead to variable results.
-
Solubility issues: Poor solubility in aqueous assay buffers can lead to precipitation and inaccurate concentrations. The use of a suitable co-solvent like DMSO is often necessary.
-
Compound stability: Sesquiterpenoids can be sensitive to light, temperature, and pH. Proper storage and handling are crucial.
-
Assay variability: Inherent variability in biological assays requires careful standardization of protocols, including cell passage number, reagent quality, and incubation times.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a cell-based assay. | 1. Inconsistent cell seeding. 2. Uneven compound distribution due to poor mixing or precipitation. 3. Edge effects in the microplate. 4. Pipetting errors. | 1. Ensure a homogenous cell suspension before seeding. 2. Mix the plate gently after adding the compound. Visually inspect for precipitates. 3. Avoid using the outer wells of the plate or fill them with sterile media/buffer. 4. Use calibrated pipettes and practice consistent pipetting technique. |
| No dose-dependent response observed. | 1. The tested concentration range is not appropriate (too high or too low). 2. The compound has degraded. 3. The assay is not sensitive enough to detect the compound's activity. | 1. Perform a wider range of serial dilutions (e.g., logarithmic scale). 2. Check the storage conditions and age of the compound stock solution. 3. Consider using a more sensitive assay or optimizing the current assay parameters (e.g., incubation time, cell density). |
| Unexpectedly high background signal. | 1. Contamination of reagents or cell cultures. 2. Interference of the compound with the assay's detection method (e.g., autofluorescence). 3. Reagents not at optimal temperature. | 1. Use sterile techniques and fresh, high-quality reagents. 2. Run a control with the compound alone (no cells or other reagents) to check for interference. 3. Ensure all reagents are equilibrated to the recommended temperature before use. |
| Inconsistent Minimum Inhibitory Concentration (MIC) values in antimicrobial assays. | 1. Inoculum size is not standardized. 2. Compound precipitation in the broth. 3. Variation in incubation conditions. | 1. Standardize the inoculum to the recommended McFarland standard. 2. Use a solvent control and observe for any precipitation. Consider using a solubilizing agent if necessary. 3. Ensure consistent incubation temperature and duration. |
Experimental Protocols & Data Presentation
The following tables summarize representative quantitative data for sesquiterpenoids structurally related to this compound, as specific data for this compound is limited in publicly available literature. These values can serve as a starting point for designing your experiments.
Table 1: Representative Cytotoxic and Anti-inflammatory Activities of Related Sesquiterpenoids
| Compound Type | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Vetispirane-type sesquiterpenoid | Cytotoxicity (MTT/MTS) | SGC-7901 | 21.43 - 29.51 | [6] |
| Vetispirane-type sesquiterpenoid | Cytotoxicity (MTT/MTS) | HeLa | 21.43 - 29.51 | [6] |
| Eudesmane-type sesquiterpenoid | Anti-inflammatory (NO inhibition) | RAW 264.7 | 9.33 - 11.67 | [7] |
| Vetispirane-type sesquiterpenoid | Anti-inflammatory (NO inhibition) | RAW 264.7 | 31.10 | [6] |
Table 2: Representative Antimicrobial Activity of Related Sesquiterpenoids
| Compound Type | Assay | Microorganism | MIC (µg/mL) | Reference |
| Eudesmane-type sesquiterpenoid | Broth Microdilution | Staphylococcus aureus | 3.4 | [9] |
| Eudesmane-type sesquiterpenoid | Broth Microdilution | Escherichia coli | 6.3 | [9] |
| Germacrane-type sesquiterpenoid | Broth Microdilution | Candida albicans | 0.26 | [9] |
Table 3: Representative Antioxidant Activity of Related Sesquiterpenoids
| Compound Type | Assay | IC₅₀ (µg/mL) | Reference |
| Sesquiterpenoid-rich extract | DPPH Radical Scavenging | 157.5 ± 4.24 | [10] |
| Sesquiterpenoid-rich extract | TEAC | 0.59 ± 0.02 mg/g | [11] |
Detailed Methodologies
1. Cell Viability Assay (MTT/MTS)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental goals.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
2. Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on CLSI guidelines and should be adapted for the specific microorganisms being tested.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Serially dilute the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Signaling Pathway
Sesquiterpenoids have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by sesquiterpenoids.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the bioactivity of this compound.
Caption: General workflow for bioactivity screening of natural products.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Ethnobotanical uses and phytochemical, biological, and toxicological profiles of Datura metel L.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new sesquiterpenoid with cytotoxic and anti-inflammatory activity from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory sesquiterpenoids from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Antioxidant and cytotoxic activities of Sideritis perezlarae (Borja) Roselló, Stübing and Peris - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with matrix effects in LC-MS analysis of plant extracts containing 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of plant extracts containing the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one .
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which ultimately affects the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In complex plant extracts, these co-eluting compounds compete with the analyte for ionization in the MS source, potentially leading to underestimation or overestimation of its concentration.[2][4]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are several methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative method where the response of the analyte in a standard solution is compared to the response of the same analyte spiked into a blank matrix extract after the extraction process.[1][5] A significant difference in response indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the analytical column.[1][5] A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused analyte indicates retention times where co-eluting matrix components cause ion suppression or enhancement.[1]
-
Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a curve prepared in a matrix-matched standard.[1][2] A significant difference between the slopes is a strong indicator of matrix effects.[2]
Q3: What are the most common sources of matrix effects when analyzing plant extracts for this compound?
A3: Plant extracts are complex mixtures, and common sources of matrix effects include:
-
Endogenous Compounds: Pigments (e.g., chlorophylls), phenolic compounds, lipids, sugars, and other secondary metabolites like other terpenoids or alkaloids can co-elute with the target analyte.[6][7]
-
Sample Preparation Reagents: Buffers, salts, and non-volatile additives used during the extraction process can interfere with ionization if not adequately removed.[7][8]
-
Chromatographic Conditions: Insufficient chromatographic separation is a primary cause, leading to the co-elution of matrix components with the analyte of interest.[1][9]
Q4: Can the choice of ionization technique (e.g., ESI vs. APCI) influence matrix effects?
A4: Yes, the choice of ionization source can significantly influence the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[4][10] This is because ESI relies on the formation of charged droplets and solvent evaporation, processes that are easily disrupted by co-eluting matrix components.[11] If severe ion suppression is encountered with ESI, switching to APCI may be a viable strategy, provided the analyte can be efficiently ionized by this technique.[4]
Troubleshooting Guide
Issue 1: Poor Signal Intensity & Sensitivity (Ion Suppression)
-
Possible Cause: High concentration of co-eluting matrix components are suppressing the ionization of this compound.[12][13]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is often more effective at removing interferences than simple liquid-liquid extraction (LLE) or protein precipitation (PPT).[10][14] Polymeric mixed-mode SPE can be particularly effective for removing a broad range of interferences.[14]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from the regions of ion suppression.[3] Use the post-column infusion method to identify these suppressive zones.[1] Switching to a column with a different chemistry or using smaller particle sizes (UPLC/UHPLC) can also improve resolution and reduce matrix effects.[14]
-
Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering compounds.[1][9] This is a practical approach if the analyte concentration is high enough to remain above the limit of detection after dilution.[9]
-
Check MS Source Conditions: Optimize source parameters like capillary voltage, gas flow, and temperature to favor the ionization of your analyte.[7]
-
Issue 2: Inaccurate Quantification & Poor Reproducibility
-
Possible Cause: Inconsistent matrix effects across different samples, standards, and quality controls.[3]
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to compensate for matrix effects.[9] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus correcting for variations.[2] If a specific SIL-IS for this compound is unavailable, a structurally similar deuterated sesquiterpenoid could be evaluated.[15]
-
Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[2] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Use the Standard Addition Method: This involves spiking the analyte at different concentrations into the actual sample.[5][9] This method is highly effective as it accounts for the specific matrix of each individual sample, but it is more time-consuming.[5]
-
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Possible Cause: This can be caused by matrix components interacting with the analytical column, column overload, or issues with the mobile phase.[12]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Residual matrix components can build up on the column, leading to poor peak shape.[12] A more effective cleanup procedure like SPE is recommended.[14]
-
Check for Column Overload: Dilute the sample extract to ensure the amount of both analyte and matrix components injected is within the column's capacity.[12]
-
Optimize Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analyte. Adding a small amount of an acid modifier like formic acid (e.g., 0.1%) can often improve the peak shape for many natural products.[8]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that can degrade performance over time.[12]
-
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects and achieving analyte recovery. Values are illustrative and adapted from studies on natural products in complex matrices.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Dilute-and-Shoot | ~100% (by definition) | 50 - 80% (Suppression) | Fast, simple, low cost.[1] | High potential for significant matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | 70 - 95% (Suppression) | Good for removing highly polar or non-polar interferences.[14] | Analyte recovery can be low for polar compounds; may not remove all interferences.[10][14] |
| Protein Precipitation (PPT) | 80 - 100% | 40 - 70% (Suppression) | Simple and fast for bio-matrices. | Least effective for removing matrix components like phospholipids.[14] |
| Solid-Phase Extraction (SPE) | 75 - 95% | 90 - 110% | Highly effective at removing specific interfering compounds; cleaner extracts.[1][14] | More time-consuming and requires method development. |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare Blank Matrix: Obtain or prepare a sample of the plant matrix known to be free of this compound. Process this blank matrix through your entire extraction procedure.
-
Prepare Sample Sets: Create three sets of samples:
-
Set A (Neat Solution): Spike the analyte from a stock solution into the final reconstitution solvent to a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Spike Matrix): Take the processed blank matrix extract and spike it with the analyte to the same final concentration as Set A.[1]
-
Set C (Pre-Spike Matrix for Recovery): Take a raw blank matrix sample, spike it with the analyte to the same concentration, and then perform the entire extraction procedure.[1]
-
-
LC-MS Analysis: Analyze multiple replicates (n=3-5) of each sample set.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
An ME value significantly different from 100% indicates a matrix effect.[2] Consistent and high recovery is essential for accurate quantification.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Sesquiterpenoids
This protocol provides a starting point for developing an SPE method for this compound, which is a moderately polar sesquiterpenoid. A polymeric reversed-phase cartridge (e.g., Strata-X, Oasis HLB) is often a good choice.
-
Sample Pre-treatment: Evaporate the initial plant extract (e.g., from methanol (B129727) or ethanol) to dryness and reconstitute in a weak, aqueous solvent (e.g., 10% methanol in water). This ensures the analyte will bind to the SPE sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the reconstituted sample onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 10-20% methanol in water) to remove highly polar interferences.
-
Elution: Elute the analyte with a stronger organic solvent like methanol or acetonitrile.[1] Collect the eluate.
-
Final Step: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.[1]
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting flowchart for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. nebiolab.com [nebiolab.com]
- 12. zefsci.com [zefsci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Resolution of Spirovetivane Isomers in HPLC
Welcome to the technical support center for the chromatographic analysis of spirovetivane isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of these complex sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are spirovetivane isomers, and why is their separation challenging?
A1: Spirovetivane-type sesquiterpenoids are a class of natural products characterized by a spiro[1][2]decane carbon skeleton.[3][4][5] Isomers of spirovetivane, including diastereomers and enantiomers, possess the same molecular formula but differ in the spatial arrangement of their atoms. These subtle structural differences result in very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging. Effective separation is crucial for accurate quantification, characterization, and evaluation of the biological activity of each isomer.
Q2: What type of HPLC column is best suited for separating spirovetivane isomers?
A2: The choice of HPLC column is critical for resolving structurally similar isomers. For reversed-phase HPLC (RP-HPLC), columns with high shape selectivity, such as C30 stationary phases, can be more effective than standard C18 columns for separating hydrophobic, structurally related isomers.[6] For separating enantiomers, a chiral stationary phase (CSP) is necessary.[7][8] Polysaccharide-based chiral columns are commonly used for the enantioseparation of various compounds.[9] The selection between normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) will also depend on the specific polarity of the spirovetivane isomers being analyzed.[10]
Q3: How does the mobile phase composition affect the resolution of spirovetivane isomers?
A3: Mobile phase composition is a key parameter for optimizing the separation of isomers. In RP-HPLC, a ternary mixture of solvents like acetonitrile, methanol (B129727), and water can provide optimal diastereomeric separation.[2] Adjusting the pH of the mobile phase with modifiers like formic acid or using buffers such as ammonium (B1175870) acetate (B1210297) can significantly improve the resolution of closely eluting compounds, particularly for acidic or basic analytes.[1][11] The ratio of organic solvent to the aqueous phase is critical; a lower percentage of the organic modifier generally leads to longer retention times but can improve resolution.[12]
Q4: Can temperature be used to enhance the separation of spirovetivane isomers?
A4: Yes, column temperature can influence separation selectivity and efficiency. Lowering the column temperature often leads to better resolution for some isomers, although it may increase analysis time and backpressure.[6][13] Conversely, higher temperatures can decrease viscosity and improve peak efficiency but may sometimes reduce resolution. It is essential to systematically evaluate the effect of temperature on the separation.
Experimental Protocols
Protocol 1: Method Development for Diastereomeric Separation of Spirovetivane Isomers using RP-HPLC
This protocol provides a starting point for developing a robust RP-HPLC method for the separation of spirovetivane diastereomers.
-
Column Selection:
-
Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
If co-elution persists, consider a column with enhanced shape selectivity, such as a C30 column.
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Water with 0.1% formic acid.
-
Prepare Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Filter all mobile phases through a 0.22 µm filter to remove particulates.[1]
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD) at a wavelength of 220 nm or as determined by the UV spectrum of the analytes.[2]
-
Gradient Elution: Start with a linear gradient from 60% B to 100% B over 20 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Optimization:
-
Mobile Phase: If resolution is poor, try methanol as the organic modifier, as it can offer different selectivity compared to acetonitrile.[2] Also, consider a ternary mobile phase of acetonitrile, methanol, and water.
-
Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[12]
-
Temperature: Evaluate column temperatures between 10 °C and 40 °C to determine the optimal condition for resolution.[6]
-
Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase efficiency and improve resolution, at the cost of a longer run time.[13]
-
Troubleshooting Guides
Issue 1: Poor Resolution or Peak Co-elution
Q: My spirovetivane isomers are not separating and appear as a single broad peak or overlapping peaks. What should I do?
A: Poor resolution is a common issue when separating isomers.[12] Follow these steps to troubleshoot:
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: If using acetonitrile, switch to methanol or a combination of both. The different solvent selectivity can alter retention and improve separation.[2]
-
Adjust pH: For isomers with ionizable groups, modifying the mobile phase pH can significantly impact retention and selectivity. Try adding a small amount of formic acid (0.1%) or acetic acid.[12]
-
Isocratic vs. Gradient: If using an isocratic method, switch to a shallow gradient. If already using a gradient, make it even shallower to enhance the separation of closely eluting peaks.[12]
-
-
Modify Chromatographic Conditions:
-
Evaluate the Stationary Phase:
-
Column Chemistry: Your current column may not have the required selectivity. Consider a column with a different stationary phase, such as a C30 or a phenyl-hexyl column, which offer different retention mechanisms.
-
Chiral Column for Enantiomers: If you suspect you have enantiomers, an achiral column will not separate them. A chiral stationary phase is required.[7]
-
Issue 2: Peak Tailing
Q: The peaks for my spirovetivane isomers are asymmetrical with a pronounced tailing. How can I improve the peak shape?
A: Peak tailing can compromise resolution and integration accuracy. Here are potential causes and solutions:
-
Column Overload:
-
Secondary Interactions:
-
Mobile Phase Modifier: Tailing of basic compounds can occur due to interactions with residual silanols on the silica (B1680970) support. Adding a competitor, such as a small amount of triethylamine (B128534) (TEA) (e.g., 0.1%), to the mobile phase can mitigate this. For acidic compounds, adding an acid like formic or acetic acid can improve peak shape.
-
Column Choice: Use a column with high-purity silica and end-capping to minimize silanol (B1196071) interactions.
-
-
Column Degradation:
-
Clogged Frit or Column Void: A buildup of particulate matter or degradation of the stationary phase at the column inlet can cause poor peak shape. Try flushing the column or, if necessary, replacing it. Using a guard column can help extend the life of your analytical column.[12]
-
Issue 3: Inconsistent Retention Times
Q: The retention times for my spirovetivane isomers are shifting between injections. What could be the cause?
A: Fluctuating retention times can indicate a problem with the HPLC system or the method's robustness.[15]
-
System Leaks:
-
Check for leaks in the pump, injector, and fittings. A drop in pressure will lead to a change in flow rate and, consequently, retention times.[15]
-
-
Mobile Phase Issues:
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurements.
-
Degassing: Poorly degassed mobile phase can cause bubble formation in the pump, leading to an unstable flow rate.[15]
-
-
Temperature Fluctuations:
-
Ensure the column compartment temperature is stable. Fluctuations in ambient temperature can affect retention if a column heater is not used.[14]
-
Data Presentation
Table 1: Example Starting Conditions for Isomer Separations from Literature
| Analyte Type | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Reference |
| Synthetic Pyrethroid Diastereomers | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Methanol:Water (1:3:1) | 1.0 | Ambient | [2] |
| Terpenic Compounds | C18 (150 x 4.6 mm, 3 µm) | Ammonium Acetate Buffer (pH 4.7) and Acetonitrile/Methanol | Not Specified | Not Specified | [1] |
| β-Carotene Isomers | C30 (250 x 4.6 mm, 5 µm) | Acetonitrile:Methanol:MTBE | 1.0 | 10 | [6] |
| Quinolone Enantiomers | Chirobiotic T (150 x 4.6 mm, 5 µm) | Methanol:Acetonitrile:Water:TEA (70:10:20:0.1) | 1.0 | Not Specified | [16] |
Visualizations
Caption: Workflow for HPLC method development.
Caption: Decision tree for troubleshooting poor resolution.
References
- 1. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.hawaii.edu [www2.hawaii.edu]
- 5. Item - Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains - American Chemical Society - Figshare [acs.figshare.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Selective Extraction of Natural Sesquiterpenic Acids in Complex Matrices: A Novel Strategy for Isolating Zizanoic Acid in Vetiver Essential Oil [mdpi.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the efficiency of semi-synthetic modifications of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthetic modification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the semi-synthetic modification of this compound.
Issue 1: Low Yield During Acylation/Esterification
Question: I am experiencing low yields when attempting to acylate or esterify the hydroxyl groups of this compound. What are the potential causes and solutions?
Answer:
Low yields in acylation/esterification reactions of this substrate are common and can be attributed to several factors, primarily the steric hindrance of the hydroxyl groups and the potential for side reactions. The 11-OH group is a sterically hindered tertiary alcohol, and the 12-OH is a primary alcohol, part of a vicinal diol system, which can present its own set of challenges.
Potential Causes and Troubleshooting Strategies:
-
Steric Hindrance: The tertiary nature of the 11-OH group makes it less reactive.
-
Solution: Employ more reactive acylating agents or use catalysts to enhance the reaction rate. Consider using acid anhydrides with a catalytic amount of a strong acid or a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). For particularly hindered alcohols, more powerful acylation methods may be required.[1][2][3][4]
-
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield.
-
Solution: Systematically optimize reaction conditions. A design of experiments (DoE) approach can be efficient in identifying the optimal parameter space. Increasing the reaction temperature or extending the reaction time may improve conversion, but this must be balanced against the risk of side reactions.
-
-
Side Reactions: The presence of multiple reactive sites, including the enone moiety, can lead to undesired side reactions.
-
Solution: Employ milder reaction conditions and highly selective reagents. The use of protecting groups to temporarily block other reactive sites can be a crucial strategy.
-
-
Reagent Stoichiometry: An incorrect ratio of acylating agent to substrate can lead to incomplete reaction or the formation of di-acylated products when mono-acylation is desired.
-
Solution: Carefully control the stoichiometry of your reagents. For mono-acylation, it is often advisable to use a slight excess of the substrate relative to the acylating agent.
-
Logical Workflow for Troubleshooting Low Acylation Yield:
References
Technical Support Center: Troubleshooting Contamination in Natural Product Isolation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the isolation of natural products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to contamination in natural product isolation.
Q1: What are the primary sources of contamination in a natural product isolation laboratory?
A1: Contamination in a natural product laboratory can be broadly categorized into two types: microbial and chemical. Each has distinct sources.[1][2][3]
-
Microbial Contamination: This includes bacteria, fungi, and yeasts.[1][4] Common sources are:
-
Airborne particles: Dust and aerosols in the laboratory environment can carry microorganisms.[2][5]
-
Personnel: Human operators are a significant source of contamination through skin cells, hair, and respiratory droplets.[2][6]
-
Raw Materials: The plant, microbial, or marine organisms used as starting materials can have a natural microbial load.
-
Equipment and Reagents: Improperly sterilized glassware, instruments, and contaminated media or solvents are common culprits.[1][2]
-
-
Chemical Contamination: This involves the introduction of unwanted chemical substances. Key sources include:
-
Solvents: Impurities in solvents can introduce extraneous peaks in analytical readouts.
-
Plasticware: Leaching of plasticizers (e.g., phthalates), antioxidants, and other additives from plastic containers, tubing, and pipette tips is a common issue.[7][8]
-
Cross-Contamination: Residues from previous experiments can carry over if equipment is not cleaned thoroughly.[2]
-
Environmental Pollutants: Heavy metals (e.g., lead, arsenic, cadmium, mercury) can be present in the raw materials due to environmental absorption.[9]
-
Q2: How can I detect contamination in my natural product extract?
A2: Detecting contamination early is crucial. The detection method depends on the type of contaminant.
-
Microbial Contamination:
-
Visual Inspection: Cloudy or turbid liquid cultures, or the appearance of slimy films (bacteria) or fuzzy/cottony growth (fungi) on solid media are clear indicators.[1][4]
-
Microscopy: Direct microscopic observation can reveal the presence of bacteria, yeast, or fungal spores.[10]
-
Culture Methods: Plating a sample of the extract or solvent onto a general-purpose growth medium can confirm the presence of viable microorganisms.[10]
-
-
Chemical Contamination:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for detecting chemical impurities, which often appear as unexpected or "ghost" peaks in the chromatogram.
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry can help identify the molecular weight and structure of unknown chemical contaminants.[11][12][13]
-
Spectroscopic Methods: Techniques like UV-Vis spectroscopy can sometimes indicate the presence of impurities if the spectral profile of the extract deviates from the expected pattern.
-
Q3: What are the acceptable limits for common contaminants in natural product extracts?
A3: The acceptable limits for contaminants often depend on the intended use of the final product (e.g., research, dietary supplement, pharmaceutical). Regulatory bodies like the FDA and the European Pharmacopoeia provide guidelines.[9][14]
Table 1: Regulatory Limits for Heavy Metals in Botanical Products
| Heavy Metal | FDA Action Level in Dietary Supplements |
|---|---|
| Lead (Pb) | 10.0 mg/kg (ppm)[9] |
| Arsenic (As) | 0.3 mg/kg (ppm)[9] |
| Cadmium (Cd) | 0.3 mg/kg (ppm)[9] |
| Mercury (Hg) | 0.5 mg/kg (ppm)[9] |
Table 2: General Microbial Limits for Botanical Ingredients (Oral Use)
| Microbiological Test | Acceptance Criteria (CFU/g or CFU/mL) |
|---|---|
| Total Aerobic Microbial Count (TAMC) | NMT 10^4[9] |
| Total Combined Yeasts/Moulds Count (TYMC) | NMT 10^2[9] |
| Bile-Tolerant Gram-Negative Bacteria | NMT 10^2[9] |
| Escherichia coli | Absence in 1g or 1mL[9] |
| Salmonella | Absence in 25g or 25mL[9] |
NMT: Not More Than
Q4: How can I prevent the degradation of my target natural product during isolation?
A4: Many natural products, particularly phenolic compounds, are sensitive to degradation. Key factors to control are:
-
Temperature: High temperatures can accelerate degradation. Whenever possible, work at lower temperatures and use methods like freeze-drying for solvent removal.[15]
-
Light: Exposure to UV light can cause photo-oxidation. Use amber glassware or wrap containers in aluminum foil to protect light-sensitive compounds.[15]
-
pH: Polyphenols are generally more stable in acidic conditions (pH 3-6).[15] The pH of your extraction and chromatography solvents can be a critical factor.
-
Oxygen: The presence of oxygen can lead to oxidation. De-gassing solvents and blanketing samples with an inert gas like nitrogen or argon can minimize this.[15]
-
Enzymes: In crude plant extracts, enzymes like polyphenol oxidase (PPO) can cause rapid degradation. Heat treatment (blanching) of the raw material or the use of enzyme inhibitors can be effective.[15]
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific contamination issues.
Microbial Contamination
Q: I am consistently getting bacterial or fungal contamination in my plant tissue cultures, even after surface sterilization of the explants. What should I do?
A: Persistent contamination in plant tissue culture despite surface sterilization often points to either endogenous contamination (microbes living within the plant tissue) or a breach in aseptic technique.[4]
Troubleshooting Steps:
-
Review and Reinforce Aseptic Technique:
-
Ensure the laminar flow hood is certified and working correctly.
-
Thoroughly sterilize all instruments and media. Autoclaving is a common and effective method.[6]
-
Disinfect the work surface and all items entering the hood with 70% ethanol (B145695).[16]
-
Practice good personal hygiene, including wearing appropriate personal protective equipment (PPE).[17]
-
Avoid talking, singing, or unnecessary movement in the vicinity of the sterile workspace.[18]
-
-
Optimize Surface Sterilization Protocol:
-
The standard protocol of a detergent wash, followed by an ethanol rinse and a soak in a bleach solution may need to be adjusted.[4]
-
Experiment with the concentration of the bleach solution (e.g., 10-20%) and the soaking time (e.g., 10-20 minutes).[4]
-
Ensure thorough rinsing with sterile distilled water after sterilization to remove any residual bleach that could be toxic to the plant tissue.[4]
-
-
Consider Antibiotics or Fungicides:
Q: My liquid cultures are cloudy, and I suspect bacterial contamination. How can I confirm this and what are the immediate actions?
A: Cloudy liquid cultures are a classic sign of bacterial contamination.[1][4]
Immediate Actions:
-
Confirmation:
-
Under a microscope, look for small, motile or non-motile single cells, which are characteristic of bacteria.[10]
-
You can also streak a loopful of the culture onto a nutrient agar (B569324) plate and incubate it to see if bacterial colonies grow.[10]
-
-
Containment:
-
Immediately isolate and remove the contaminated flask to prevent the spread to other cultures.[4]
-
Do not open the contaminated flask outside of a biological safety cabinet.
-
Decontaminate the exterior of the flask with a disinfectant.
-
Sterilize the contaminated culture and flask by autoclaving before disposal.[4]
-
-
Investigation:
-
Review your aseptic technique from the last time the culture was handled.
-
Check the sterility of the media and other reagents used for that culture.
-
Inspect the incubator for any signs of spills or contamination.
-
Chemical Contamination
Q: I am seeing unexpected peaks (ghost peaks) in my HPLC chromatogram, especially during a blank run. What could be the cause?
A: Ghost peaks in a blank run (an injection of the mobile phase without a sample) are a strong indicator of contamination within the HPLC system or the mobile phase itself.
Troubleshooting Steps:
-
Isolate the Source:
-
Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents and water. If the ghost peaks disappear, the original mobile phase was contaminated.
-
System Components: If fresh mobile phase does not solve the issue, the contamination may be within the HPLC system. Systematically flush each component (injector, tubing, detector) with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove adsorbed contaminants.
-
Sample Vials and Caps: Contaminants can leach from sample vials and caps. Run a blank using a vial and cap from a different batch to rule this out.
-
-
Common Culprits:
-
Water Quality: Ensure the water used for the mobile phase is of high purity (e.g., Milli-Q or equivalent).
-
Solvent Additives: Additives like trifluoroacetic acid (TFA) or formic acid can be a source of impurities. Use high-purity grades of these additives.
-
Carryover: A highly concentrated sample from a previous run may not have been completely flushed from the injector or column. Implement a robust needle wash protocol.
-
Q: I suspect my natural product extract is contaminated with plasticizers from my centrifuge tubes. How can I confirm this and prevent it in the future?
A: Plasticizers, such as phthalates, are common contaminants that can leach from plastic labware, especially when using organic solvents.[7][8]
Confirmation and Prevention:
-
Confirmation:
-
The most definitive way to confirm plasticizer contamination is by GC-MS analysis of your extract. Phthalates have characteristic mass spectra that can be identified by comparison to a spectral library.
-
You can also run a "leaching blank" by incubating the solvent you used for extraction in the same type of centrifuge tube for the same duration and at the same temperature, and then analyzing the solvent by GC-MS.
-
-
Prevention:
-
Use Glassware: Whenever possible, use glass tubes and containers, especially when working with organic solvents.
-
Choose Appropriate Plastics: If plastic must be used, polypropylene (B1209903) (PP) is generally more resistant to leaching by organic solvents than polyvinyl chloride (PVC).[7]
-
Minimize Contact Time and Temperature: Reduce the amount of time your extract is in contact with plastic and avoid high temperatures.
-
Solvent Pre-washing: Rinsing plasticware with the solvent you will be using before the actual extraction can sometimes help remove surface-level plasticizers.
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to contamination control.
Protocol 1: Standard Operating Procedure for Aseptic Technique
This protocol outlines the basic steps for maintaining a sterile environment when handling cultures.[16][17][18][19]
1. Preparation of the Work Area:
- Before starting, ensure the laboratory is clean and uncluttered.[17]
- Wipe down the interior surfaces of the biological safety cabinet (BSC) or laminar flow hood with 70% ethanol and allow it to evaporate.[16][18]
- Turn on the BSC/laminar flow hood and allow the air to circulate for at least 15-20 minutes before starting work.[18]
2. Personal Protective Equipment (PPE):
- Wear a clean lab coat, safety glasses, and sterile gloves.[17]
- Spray gloves with 70% ethanol before starting and periodically during long procedures.[18]
3. Handling of Sterile Materials:
- Only bring necessary sterile items into the hood.[16]
- Arrange items in a logical manner to avoid passing non-sterile items over sterile ones.[17]
- When opening sterile containers (e.g., media bottles, petri dishes), do not place the cap or lid face down on the work surface.[17]
- Flame the necks of glass bottles and test tubes before and after introducing a sterile pipette or loop.
4. Performing Aseptic Transfers:
- Use sterile pipettes, pipette tips, and inoculating loops for all transfers.
- Do not touch the sterile ends of pipettes or tips to any non-sterile surfaces.
- Work deliberately and efficiently to minimize the time that sterile containers are open.[20]
5. Completion of Work:
- Remove all items from the hood.
- Wipe down the work surface again with 70% ethanol.
- Dispose of all contaminated waste in appropriate biohazard containers.
Protocol 2: HPLC-DAD Method for Quantification of Flavonoids in a Citrus Extract
This protocol provides a general method for the analysis of flavonoids.[6][21][22][23]
1. Sample Preparation:
- Accurately weigh approximately 10 g of the powdered, dried citrus peel.
- Add 200 mL of 70% ethanol and extract for 24 hours with agitation.[6]
- Filter the extract through filter paper.
- Evaporate the solvent under reduced pressure to obtain the crude extract.
- Dissolve a known amount of the crude extract in methanol.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC.
2. HPLC Conditions:
- HPLC System: An HPLC system equipped with a diode array detector (DAD).[6][21]
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]
- Mobile Phase:
- Solvent A: 0.5% acetic acid in water.[6][23]
- Solvent B: Acetonitrile.
- Gradient Elution: A typical gradient might be:
- 0-5 min: 10% B
- 5-25 min: Linear gradient to 40% B
- 25-30 min: Linear gradient to 60% B
- 30-35 min: Hold at 60% B
- 35-40 min: Return to 10% B
- 40-45 min: Re-equilibration at 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: DAD set to scan a range (e.g., 200-400 nm) with specific monitoring at wavelengths relevant for flavonoids (e.g., 280 nm and 340 nm).[21]
3. Quantification:
- Prepare a series of standard solutions of known concentrations for the flavonoids of interest (e.g., hesperidin, naringin).
- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Quantify the flavonoids in the extract by comparing their peak areas to the calibration curve.
Protocol 3: GC-MS Headspace Method for Residual Solvent Analysis (based on USP <467>)
This protocol is a general guide for detecting and quantifying residual solvents.[11][12][13][24][25]
1. Sample and Standard Preparation:
- Sample Preparation: Accurately weigh a portion of the natural product extract into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water) to dissolve the sample.
- Standard Preparation: Prepare a standard solution containing the residual solvents of interest at known concentrations in the same solvent used for the sample.
2. GC-MS and Headspace Conditions:
- Headspace Autosampler Parameters:
- Incubation Temperature: 80 °C[12]
- Incubation Time: 60 minutes[12]
- Syringe Temperature: 90 °C[12]
- Injection Volume: 1 mL of headspace vapor.[12]
- GC System:
- Injector: Split/splitless injector, with a split ratio of 1:5.[11]
- Column: A column suitable for volatile compounds, such as a DB-624 (30 m x 0.32 mm, 1.8 µm film thickness).[12]
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 20 minutes.
- Ramp at 10 °C/min to 240 °C.
- Hold at 240 °C for 20 minutes.[12]
- MS System:
- Ionization Mode: Electron Ionization (EI).
- Scan Range: A suitable mass range to detect the target solvents (e.g., m/z 35-300).
3. Data Analysis:
- Identify residual solvents in the sample by comparing their retention times and mass spectra to those of the standards.
- Quantify the amount of each residual solvent by comparing the peak area in the sample to the calibration curve generated from the standards.
Section 4: Data Presentation
This section provides tables with quantitative data for easy comparison.
Table 3: Comparison of Common Sterilization Methods
| Sterilization Method | Typical Conditions | Microbial Inactivation (Log Reduction) | Advantages | Disadvantages |
|---|---|---|---|---|
| Autoclaving (Steam) | 121°C, 15 psi, 15-30 min | >6 log reduction for most bacteria and spores[26][27][28][29] | Highly effective, non-toxic, relatively fast. | Not suitable for heat-sensitive materials. |
| Dry Heat | 160-180°C, 1-2 hours | >6 log reduction | Good for heat-stable, non-aqueous materials. | Long cycle times, high temperatures can damage some items. |
| Filtration | 0.22 µm pore size filter | Effective for removing bacteria from liquids | Good for heat-sensitive liquids. | Does not remove viruses or some small bacteria; can be slow for large volumes. |
| UV Irradiation | 254 nm wavelength | Variable, surface-level decontamination | Good for surfaces and air in BSCs. | Low penetrating power, effectiveness reduced by shadows and distance. |
| Chemical (70% Ethanol) | Surface wipe or spray | ~3-4 log reduction for many bacteria | Easy to use, effective for surface disinfection. | Not effective against spores, can be damaging to some plastics. |
| Gas (Ethylene Oxide) | Low temperature, long cycle | >6 log reduction | Good for heat- and moisture-sensitive items. | Toxic and flammable gas, requires long aeration times. |
Table 4: Leaching of Phthalate (B1215562) Plasticizers from Laboratory Plastics
| Plastic Type | Common Plasticizer | Leaching Potential into Organic Solvents | Conditions Favoring Leaching |
|---|---|---|---|
| Polyvinyl Chloride (PVC) | Di(2-ethylhexyl) phthalate (DEHP) | High | Contact with non-polar organic solvents (e.g., hexane, chloroform), elevated temperatures. |
| Polypropylene (PP) | None typically added | Low[7] | Generally more resistant to solvent leaching than PVC. |
| Polystyrene (PS) | None typically added | Low | Generally resistant to many solvents at room temperature. |
| Polyethylene (PE) | None typically added | Low | Generally resistant to many solvents at room temperature. |
Section 5: Visualizations
This section provides diagrams created using Graphviz (DOT language) to illustrate key workflows and relationships.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. msesupplies.com [msesupplies.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. Identifying & Preventing Lab Contamination [kewaunee.in]
- 6. mdpi.com [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov.ph [fda.gov.ph]
- 10. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. uspnf.com [uspnf.com]
- 12. grupobiomaster.com [grupobiomaster.com]
- 13. agilent.com [agilent.com]
- 14. FDA Announces Increased Inspections and Enforcement Actions, Additional Guidance to Reduce Toxic Elements in Food for Babies and Young Children | Publications | Insights | Faegre Drinker Biddle & Reath LLP [faegredrinker.com]
- 15. benchchem.com [benchchem.com]
- 16. Aseptic Technique in the Lab: Complete Step-by-Step Guide & SOP (2025) [mantacc.com]
- 17. depts.ttu.edu [depts.ttu.edu]
- 18. Aseptic technique: Standard Operating Procedures - Cellculture2 [cellculture2.altervista.org]
- 19. cect.umd.edu [cect.umd.edu]
- 20. researchgate.net [researchgate.net]
- 21. Determining Flavonoids in Citrus Fruits Using HPLC Standardized Method [casb.org.cn]
- 22. researchgate.net [researchgate.net]
- 23. uspnf.com [uspnf.com]
- 24. innoteg-instruments.com [innoteg-instruments.com]
- 25. dcvmn.org [dcvmn.org]
- 26. Sterility Assurance Level (SAL) and Log Reduction (D Value) in Sterilization | Pharmaguideline [pharmaguideline.com]
- 27. Lethality in Validation: SAL vs Log Reduction - Alcami [alcami.com]
- 28. paulyeatman.net.au [paulyeatman.net.au]
- 29. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
optimization of cell culture conditions for testing 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel sesquiterpenoid, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, in cell culture-based assays. Given the novelty of this compound, this guide focuses on general principles and common challenges encountered when working with new natural products, particularly in the context of assessing anti-inflammatory and cytotoxic properties.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of cell culture conditions for testing this compound.
Issue 1: Poor Compound Solubility in Culture Media
-
Q1: My compound precipitates when I add it to the cell culture medium. How can I improve its solubility?
-
A1: Poor solubility is a common issue with novel organic compounds. Here are several strategies to address this:
-
Use a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution in a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).
-
Test Different Solvents: If DMSO is not effective or causes cellular stress, consider other solvents such as ethanol, methanol, or a mixture of solvents. Always run a vehicle control to account for any effects of the solvent itself.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic compounds and increase their aqueous solubility.
-
Sonication: Briefly sonicating the diluted compound in the medium can help to disperse it more effectively.
-
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Q2: I am observing high variability between my experimental replicates. What could be the cause?
-
A2: Inconsistent results can stem from several factors:
-
Compound Instability: The compound may be unstable in the culture medium at 37°C. Assess its stability over the time course of your experiment by incubating it in media and analyzing its concentration by HPLC or a similar method.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells, as variations can significantly impact the outcome of viability and functional assays.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize errors in dispensing cells, compound, and reagents.
-
-
Issue 3: High Background or False Positives in Cytotoxicity Assays
-
Q3: My MTT/XTT assay shows high background absorbance or results that don't correlate with cell morphology. What should I do?
-
A3: Some compounds can interfere with the chemistry of colorimetric or fluorometric assays.
-
Assay Interference Check: Run a cell-free control where the compound is added to the medium and the assay reagents. A change in color or fluorescence indicates direct interference.
-
Use an Alternative Assay: If interference is confirmed, switch to a different type of cytotoxicity assay that relies on a different principle, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or a crystal violet staining assay (measures cell number).
-
Compound Color: If the compound itself is colored, its absorbance may overlap with that of the assay's readout. Ensure you subtract the absorbance of a "compound only" control from your experimental wells.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting concentration range for testing this compound?
-
A1: For a completely new compound, it is best to start with a broad concentration range to determine its potency. A common approach is to use a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This will help you identify the concentration range where the compound exhibits biological activity and to determine its IC50 (half-maximal inhibitory concentration).
-
-
Q2: Which cell lines are recommended for initial screening of anti-inflammatory and cytotoxic effects?
-
A2: The choice of cell line depends on your research question.
-
For Anti-inflammatory Activity: Murine macrophage cell lines like RAW 264.7 or human monocytic cell lines like THP-1 (differentiated into macrophages) are excellent models. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
For Cytotoxicity/Anti-cancer Activity: A panel of cancer cell lines from different tissues is often used for initial screening, such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). It is also crucial to test the compound on a non-cancerous cell line (e.g., primary cells or a non-transformed cell line like HEK293) to assess its selectivity.
-
-
-
Q3: How long should I incubate the cells with the compound?
-
A3: The optimal incubation time depends on the specific biological process you are investigating.
-
For Cytotoxicity: A 24 to 72-hour incubation is standard to allow for effects on cell proliferation and survival to become apparent.
-
For Anti-inflammatory Effects: When measuring the inhibition of inflammatory mediators like nitric oxide (NO) or cytokines, a co-incubation with the inflammatory stimulus (e.g., LPS) for 18-24 hours is typical. For signaling pathway studies (e.g., phosphorylation events), much shorter incubation times (minutes to a few hours) may be required.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out a precise amount of the compound (e.g., 1 mg).
-
Dissolve the compound in a minimal amount of sterile, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in fresh culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no treatment" control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the continued presence of the compound. Include appropriate controls (cells alone, cells + LPS, cells + compound alone).
-
Incubate for 24 hours at 37°C.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Data Presentation
Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0.1% DMSO) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.09 | 92.0 |
| 10 | 0.85 | 0.06 | 68.0 |
| 50 | 0.45 | 0.04 | 36.0 |
| 100 | 0.15 | 0.02 | 12.0 |
Table 2: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) | Standard Deviation | % Inhibition of NO Production |
| Untreated Control | 1.5 | 0.2 | - |
| LPS (1 µg/mL) | 35.2 | 2.5 | 0 |
| LPS + Compound (1 µM) | 30.1 | 2.1 | 14.5 |
| LPS + Compound (10 µM) | 18.6 | 1.8 | 47.2 |
| LPS + Compound (50 µM) | 5.8 | 0.9 | 83.5 |
Visualizations
Caption: Experimental workflow for screening a novel compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Validation & Comparative
Comparative Analysis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one and Solavetivone Bioactivity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of two sesquiterpenoid compounds: 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one and solavetivone (B1203128). While both molecules belong to the diverse class of sesquiterpenoids, their origins and the extent of their characterization in scientific literature differ significantly. This analysis aims to summarize the available data, provide standardized experimental protocols for their evaluation, and highlight areas for future research.
Introduction to the Compounds
This compound is a sesquiterpene derivative often isolated from vetiver oil, which is extracted from the roots of the Chrysopogon zizanioides plant.[1] Its complex structure, featuring multiple hydroxyl groups and a spirocyclic core, suggests a potential for diverse biological activities.[1] It is investigated for applications in the pharmaceutical and cosmetic industries due to its potential anti-inflammatory, antimicrobial, and antioxidant properties.[1] However, specific quantitative data on its bioactivity is scarce in publicly available literature.
Solavetivone is a well-known phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack.[2] It is primarily found in solanaceous plants such as potatoes (Solanum tuberosum) and tomatoes (Solanum lycopersicum). Solavetivone is a key intermediate in the biosynthesis of other phytoalexins, such as rishitin. Its role in plant defense has led to investigations into its antimicrobial and insecticidal properties.
Comparative Bioactivity Profile
A direct comparative study of the bioactivities of this compound and solavetivone has not been extensively reported. The following sections summarize the available information on their individual activities.
Antimicrobial and Antifungal Activity
Solavetivone: As a phytoalexin, solavetivone is expected to possess significant antifungal and antibacterial properties. While concrete experimental data is limited, hypothetical data based on the activity of similar sesquiterpenoids can serve as a guide for future research.
Table 1: Hypothetical Antimicrobial Activity of Solavetivone
| Microorganism | Type | Bioactivity Metric | Value (µg/mL) |
| Aspergillus fumigatus | Fungus | MIC | 64 |
| MFC | 128 | ||
| Candida albicans | Fungus | MIC | 32 |
| MFC | 64 | ||
| Fusarium oxysporum | Fungus | MIC | 16 |
| MFC | 32 | ||
| Trichophyton rubrum | Fungus | MIC | 32 |
| MFC | 64 | ||
| Staphylococcus aureus | Bacterium | MIC | 50 |
| MBC | 100 | ||
| Escherichia coli | Bacterium | MIC | 100 |
| MBC | 200 | ||
| Pseudomonas aeruginosa | Bacterium | MIC | >200 |
| MBC | >200 | ||
| Bacillus subtilis | Bacterium | MIC | 25 |
| MBC | 50 |
Note: The data in this table is hypothetical and for illustrative purposes, based on known activities of similar compounds.[3] MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; MBC: Minimum Bactericidal Concentration.
Cytotoxic Activity
Information regarding the cytotoxic effects of both this compound and solavetivone is limited. Phytoalexins, in general, are an area of interest for their potential applications in cancer research. To evaluate and compare the cytotoxic potential of these compounds, a standardized assay such as the MTT assay is recommended.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed methodologies for key bioassays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, Solavetivone) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal isolates.
-
Sterile 96-well microtiter plates.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Spectrophotometer or microplate reader.
-
0.5 McFarland turbidity standard.
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in the chosen solvent.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations (e.g., 0.5 to 1024 µg/mL). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.[3] Dilute this suspension in the broth to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
Inoculation: Add 100 µL of the diluted inoculum to each well containing the test compound, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth only), and a solvent control.[3]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3]
Protocol 2: Cytotoxicity Assessment by MTT Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form formazan (B1609692), which is indicative of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration and performing a non-linear regression analysis.
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Generalized Signaling Pathway for Sesquiterpenoid Bioactivity.
Conclusion
This guide provides a comparative framework for understanding the bioactivities of this compound and solavetivone. While solavetivone is recognized as a phytoalexin with expected antimicrobial properties, quantitative data remains limited. For this compound, the lack of published quantitative bioactivity data presents a significant knowledge gap.
To move forward, it is imperative that direct, side-by-side experimental evaluations of these two compounds are conducted. The standardized protocols provided herein for determining MIC and IC50 values offer a starting point for such investigations. The elucidation of their precise mechanisms of action and the signaling pathways they modulate will be crucial for any potential therapeutic or agrochemical applications. Future research should focus on generating robust, quantitative data to enable a true comparative analysis of the bioactivities of these promising natural products.
References
validating the antimicrobial spectrum of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one against known antibiotics
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of extracts from the source plants of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one and compares them to the activity of standard antibiotics against a range of microorganisms. It is important to note that the activity of a crude extract or essential oil does not directly equate to the activity of a single isolated compound, as synergistic or antagonistic effects of multiple constituents may be at play.
Table 1: Antibacterial Spectrum Comparison
| Microorganism | Vetiveria zizanioides Essential Oil MIC (µg/mL) | Datura metel Extract MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin (B1669076) MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus | 39 - 78[1] | - | 0.6 - 1[2] | 0.6[3] | - |
| Escherichia coli | 15.63 - 312.5[1][4][5] | - | 4[2] | ≤1[6] | - |
| Pseudomonas aeruginosa | 312.5 - 2500[1] | - | - | 0.15[3] | 0.25 - 2[7] |
| Enterococcus faecalis | 31.25[5] | - | - | - | - |
Table 2: Antifungal Spectrum Comparison
| Microorganism | Vetiveria zizanioides Essential Oil MIC (µg/mL) | Datura metel Extract MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | - | - | ≤1[8] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial spectrum of a compound, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
- Microbial Strains: Standardized cultures of test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and fungi (e.g., Candida albicans ATCC 90028).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
- Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Fungal inoculum is prepared similarly, with the final concentration adjusted to 0.5-2.5 x 10³ CFU/mL.
3. Assay Procedure:
- Serial two-fold dilutions of the test compound are prepared in the microtiter plate wells containing the growth medium.
- Each well is inoculated with the standardized microbial suspension.
- Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included.
- Plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of antimicrobial action.
References
- 1. Chemical Composition, Antioxidant, and Antimicrobial Activities of Vetiveria zizanioides (L.) Nash Essential Oil Extracted by Carbon Dioxide Expanded Ethanol | MDPI [mdpi.com]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. droracle.ai [droracle.ai]
- 7. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Potential of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one and Rishitin
A guide for researchers and drug development professionals
In the quest for novel therapeutic agents to combat inflammation, natural products remain a vital source of inspiration and discovery. This guide provides a comparative overview of the anti-inflammatory effects of two such compounds: 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid, and Rishitin (B106575), a phytoalexin.
Disclaimer: Direct comparative studies on the anti-inflammatory effects of this compound and Rishitin are not available in the current scientific literature. This guide, therefore, presents a summary of the available data on the individual compounds and their closely related analogs to offer a potential, albeit indirect, comparison of their anti-inflammatory properties. The information for this compound is based on studies of similar vetispirane-type sesquiterpenoids isolated from Datura metel. The data for Rishitin is inferred from research on other phytoalexins and glycoalkaloids from Solanum tuberosum.
At a Glance: Comparative Anti-Inflammatory Activity
| Parameter | This compound (and related Vetispirane Sesquiterpenoids) | Rishitin (and related Phytoalexins/Glycoalkaloids) |
| Compound Type | Vetispirane-type Sesquiterpenoid | Phytoalexin (Sesquiterpenoid) |
| Natural Source | Datura metel | Solanum tuberosum (Potato) and other Solanaceae species |
| Reported Anti-inflammatory Activity | Inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.[1] | General anti-inflammatory effects reported for related compounds (polysaccharides and glycoalkaloids), including modulation of the MAPK pathway.[2] |
| Mechanism of Action | Likely involves the suppression of pro-inflammatory mediators. The precise mechanism, including effects on NF-κB and MAPK pathways, requires further investigation. | The mechanism for rishitin itself is not well-defined. Related glycoalkaloids from the same source have been shown to modulate the MAPK signaling pathway.[2] |
In-Depth Analysis of Anti-Inflammatory Effects
This compound and Related Sesquiterpenoids
Research into the bioactive compounds of Datura metel has led to the isolation of several vetispirane-type sesquiterpenoids, which are structurally related to this compound. One such study identified a new vetispirane-type sesquiterpenoid glycoside that demonstrated inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophage cells, with an IC50 value of 31.10 μM.[1] Another investigation into sesquiterpenoids from the same plant also reported inhibition of NO production in lipopolysaccharide (LPS)-induced RAW264.7 cells, with one of the compounds showing a potent IC50 value in the range of 9.33-11.67 μM.[3]
This inhibitory action on NO, a key inflammatory mediator, suggests a potential anti-inflammatory role for this class of compounds. However, detailed studies on the specific effects of this compound on other inflammatory markers such as prostaglandins (B1171923) (PGE2) and pro-inflammatory cytokines (TNF-α, IL-6), as well as its influence on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, are currently lacking.
Rishitin and Related Phytoalexins/Glycoalkaloids
Rishitin is a well-known phytoalexin produced by plants of the Solanaceae family, particularly in response to infection or stress. While direct evidence for the anti-inflammatory activity of rishitin is limited, studies on other compounds from its source, Solanum tuberosum (potato), provide some insights.
Polysaccharides isolated from Solanum tuberosum have demonstrated anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while also activating cellular defense mechanisms. Furthermore, steroidal glycoalkaloids from potatoes have been reported to possess anti-inflammatory effects and can modulate the MAPK signaling pathway, a critical regulator of the inflammatory response.[2] These findings suggest that compounds from Solanum tuberosum, including potentially rishitin, may exert their anti-inflammatory effects through the modulation of key signaling cascades. However, dedicated studies are necessary to elucidate the specific anti-inflammatory profile of rishitin and its impact on the NF-κB and MAPK pathways.
Signaling Pathways in Inflammation: Potential Intervention Points
The NF-κB and MAPK signaling cascades are central to the inflammatory response, regulating the expression of a multitude of pro-inflammatory genes. The diagrams below illustrate these pathways and highlight the potential points of intervention for anti-inflammatory compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory effects of natural compounds.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Rishitin) for a pre-incubation period (e.g., 1-2 hours). Subsequently, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Principle: This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Procedure:
-
After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, and their total protein counterparts).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Melongenaterpenes A-L, Vetispirane-Type Sesquiterpenoids from the Roots of Solanum melongena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 62574-30-5 | MCA57430 [biosynth.com]
- 3. Anti-inflammatory activity of an alkaloid from Solanum trilobatum on acute and chronic inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid with potential therapeutic applications, is critical for research and development.[1] This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—that can be employed for its quantification. While specific validated methods for this particular compound are not widely published, this document outlines experimental protocols and performance data from analogous sesquiterpenoid analyses to serve as a foundational resource.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the potential performance of HPLC-UV, GC-MS, and LC-MS/MS based on data from the analysis of structurally similar sesquiterpenoids.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | 0.9995 - 0.9998 | > 0.999 |
| Limit of Detection (LOD) | 2.00 - 93 ng/mL | 0.3 - 1.0 µg/mL | 0.025 - 1 ng/mL |
| Limit of Quantification (LOQ) | 6.00 - 20.40 µg/mL | 1.0 - 5.0 µg/mL | 0.2 - 7.5 ng/mL |
| Accuracy (% Recovery) | 97.3 - 101.91% | 98.4 - 101.1% | 85 - 115% |
| Precision (%RSD) | < 3.21% | 1.02 - 1.86% | < 15% |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for sesquiterpenoid analysis and should be optimized and validated for the specific quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control and quantification of this compound in less complex matrices.
Sample Preparation:
-
A stock solution of this compound is prepared in HPLC-grade methanol (B129727).
-
Calibration standards are prepared by serial dilution of the stock solution.
-
Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength determined by UV-Vis spectral analysis of the compound.
-
Injection Volume: 20 µL.
Validation Parameters to be Assessed:
-
Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is well-suited for the analysis of volatile and semi-volatile compounds like many sesquiterpenoids.
Sample Preparation:
-
An internal standard (e.g., a structurally similar deuterated compound) is added to the sample.
-
Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) is performed.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is optimized to achieve good separation.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalysis and trace-level quantification in complex matrices.
Sample Preparation:
-
An internal standard is added to the sample.
-
Protein precipitation (for biological samples) or solid-phase extraction (SPE) is used for sample cleanup.
-
The extracted sample is reconstituted in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A high-efficiency C18 or similar reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like formic acid to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Triple quadrupole.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.
Cross-Validation of Analytical Methods
When multiple analytical methods are used within a study, cross-validation is essential to ensure the consistency and reliability of the data. The following workflow outlines the process for cross-validating the HPLC-UV, GC-MS, and LC-MS/MS methods for this compound quantification.
Caption: Cross-validation workflow for analytical methods.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision in the research and drug development process. While HPLC-UV offers a cost-effective solution for routine analysis, GC-MS provides higher selectivity for volatile compounds. For applications requiring the utmost sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice. A thorough cross-validation of these methods is imperative to ensure data integrity and comparability, thereby supporting robust and reliable scientific outcomes.
References
Structure-Activity Relationship of Spiro-Sesquiterpenoids and Their Derivatives: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) for spirovetivane derivatives remains a largely unexplored area within medicinal chemistry. Current research provides limited specific data on how structural modifications to the spirovetivane skeleton directly influence biological activity. However, by examining related spiro-sesquiterpenoids and other spirocyclic compounds, we can infer potential SAR trends and guide future research in this promising field.
This guide presents a comparative analysis of the cytotoxic activities of various spiro-compounds, drawing from available experimental data to highlight key structural features that may contribute to their biological effects. While not focused on spirovetivane derivatives due to a lack of available data, this information provides a valuable starting point for researchers, scientists, and drug development professionals interested in the broader class of spiro-compounds.
Comparative Cytotoxicity of Spiro-Derivatives
The following table summarizes the cytotoxic activity of a selection of spiro-compounds against various cancer cell lines. The data is presented to facilitate comparison of different structural motifs and their impact on potency.
| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/CC50 in µM) | Reference |
| Spirocyclic Bromotyrosines | Dichloro compound 18 | A-375 (Melanoma) | 0.4 ± 0.3 | |
| Pyridin-2-yl derivative 29 | A-375 (Melanoma) | Not specified, Selectivity Index = 2.4 | ||
| Hydrazide analog of 2-picoline 37 | A-375 (Melanoma) | Not specified, Selectivity Index = 2.4 | ||
| Spiro-alkaloids | (-)-Spiroleucettadine | H522 (Lung Cancer) | Data not quantified in abstract | [1] |
| (+)-Spiroleucettadine | H522 (Lung Cancer) | Data not quantified in abstract | [1] | |
| Bis-spiro-labdane Diterpenes | Compound 5a | Tongue and Oral Cancer | <100 | [2] |
| Compound 5c | Tongue and Oral Cancer | <100 | [2] | |
| Compound 10f | Tongue and Oral Cancer | <100 | [2] | |
| Compound 13o | Tongue and Oral Cancer | <100 | [2] |
Key Observations on Structure-Activity Relationships
From the limited available data on various spiro-compounds, several preliminary SAR observations can be made:
-
Halogenation: The presence of dichloro-substituents in spirocyclic bromotyrosine analogs, as seen in compound 18 , significantly enhances cytotoxic activity against melanoma cells.
-
Side Chain Modification: Alterations to the side chain of spirocyclic bromotyrosines, such as the introduction of pyridin-2-yl and hydrazide analogs, can improve the selectivity index, suggesting a role in differentiating between cancerous and normal cells.
-
Stereochemistry: The enantiomers of spiroleucettadine, (-) and (+)-spiroleucettadine, both exhibit anti-proliferative activity, indicating that the core spiro-scaffold is crucial for its biological function.[1]
-
General Trends in Sesquiterpenoids: For the broader class of sesquiterpene lactones, the presence of an α-methylene-γ-lactone group is a key structural feature for their bioactivities, including anticancer effects.[3] This functional group's reactivity with biological thiols is believed to be a primary mechanism of action.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., spiro-derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a generalized experimental workflow for screening and evaluating the cytotoxic activity of novel compounds and a simplified representation of a signaling pathway often implicated in cancer cell survival, which can be targeted by cytotoxic agents.
References
A Comparative Guide to the Efficacy of Different Extraction Methods for Spirovetivane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction methods for spirovetivane sesquiterpenoids, a class of bicyclic sesquiterpenoids with a characteristic spiro[4.5]decane skeleton. The selection of an appropriate extraction technique is a critical step in the isolation and purification of these compounds for structural elucidation, biological activity screening, and potential therapeutic applications. This document outlines the principles, experimental protocols, and comparative efficacy of common extraction methods, supported by experimental data from scientific literature.
Data Presentation: Quantitative Comparison of Extraction Methods
The efficiency of an extraction method is primarily evaluated by the yield of the target compounds. The following table summarizes quantitative data from various studies, comparing the yields of sesquiterpenoids using different extraction techniques. It is important to note that direct comparisons can be challenging due to variations in plant material, experimental conditions, and analytical methods.
| Plant Material | Target Sesquiterpenoid(s) | Hydrodistillation (HD) Yield | Steam Distillation (SD) Yield | Supercritical Fluid Extraction (SFE) Yield | Solvent Extraction (SE) Yield | Microwave-Assisted Extraction (MAE) Yield | Ultrasound-Assisted Extraction (UAE) Yield | Reference(s) |
| Zingiber officinale (Ginger) | α-Zingiberene | 15.70% of essential oil (0.007 g/g plant) | 28.9% of essential oil (0.006 g/g plant) | 19.34% of essential oil (0.051 g/g plant) | Not Reported | Not Reported | Not Reported | [1] |
| Calomeria amaranthoides | Eremophila-1(10)-11(13)-dien-12,8β-olide | - | 0.56% (of fresh plant material) | - | 0.66% (of dried plant material) | - | - | [2] |
| Inula helenium | Alantolactone and Isoalantolactone | - | - | - | - | 54.99 mg/g (Alantolactone), 48.40 mg/g (Isoalantolactone) | - | [3] |
| Aucklandia lappa | Sesquiterpene lactones | - | - | - | Optimized method: 1h shaking + 30 min sonication with 100% MeOH | - | Recovery of ~97% | [4] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant matrix and target spirovetivane sesquiterpenoids.
Steam Distillation (SD)
Steam distillation is a method used to isolate volatile compounds that are sensitive to high temperatures.[5] It is particularly suitable for extracting essential oils rich in sesquiterpenoids.[2][6]
Protocol:
-
Material Preparation: Fresh or dried plant material is loaded into a distillation flask.
-
Steam Generation: Steam is generated in a separate flask and passed through the plant material.
-
Volatilization: The steam causes the volatile sesquiterpenoids to vaporize at a lower temperature than their boiling point.
-
Condensation: The mixture of steam and volatile compounds is passed through a condenser, where it cools and liquefies.
-
Separation: The resulting distillate, a mixture of water and the essential oil containing sesquiterpenoids, is collected. The oil, being immiscible with water, can be separated using a separatory funnel.[7]
Solvent Extraction (SE)
Solvent extraction utilizes organic solvents to dissolve the target compounds from the plant matrix.[1] Common techniques include maceration and Soxhlet extraction.
Protocol (Maceration):
-
Material Preparation: Dried and powdered plant material is placed in a sealed container.[8]
-
Solvent Addition: A suitable solvent (e.g., ethanol, methanol, hexane, ethyl acetate) is added to the plant material.[4][8]
-
Extraction: The mixture is left to stand for a period of time (hours to days), often with periodic agitation, to allow the solvent to extract the sesquiterpenoids.[8]
-
Filtration: The mixture is filtered to separate the extract from the solid plant residue.
-
Concentration: The solvent is removed from the extract, typically under reduced pressure using a rotary evaporator, to yield the crude extract.[1]
Protocol (Soxhlet Extraction):
-
Material Preparation: The dried and ground plant material is placed in a thimble.[1]
-
Apparatus Setup: The thimble is placed in the extraction chamber of a Soxhlet apparatus, which is connected to a flask containing the extraction solvent and a condenser.[1]
-
Extraction Cycle: The solvent is heated, and its vapor rises, condenses, and drips into the thimble, immersing the plant material.[1] Once the solvent reaches a certain level, it is siphoned back into the boiling flask, carrying the extracted compounds. This cycle is repeated multiple times.[1]
-
Concentration: After extraction, the solvent is evaporated to yield the crude extract.[1]
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[1][9] This method is considered a "green" technique due to the use of a non-toxic and environmentally benign solvent.[1]
Protocol:
-
Material Preparation: The ground plant material is packed into an extraction vessel.[1]
-
Supercritical Fluid Generation: CO2 is pressurized and heated above its critical point (31.1 °C and 73.8 bar) to reach a supercritical state.[1]
-
Extraction: The supercritical CO2 is passed through the extraction vessel, where it dissolves the spirovetivane sesquiterpenoids.[1]
-
Separation: The pressure is reduced in a separator vessel, causing the CO2 to return to its gaseous state and leaving the extracted compounds behind.[1]
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[3][10]
Protocol:
-
Material Preparation: The plant material is placed in a microwave-transparent vessel with a suitable solvent.[11]
-
Microwave Irradiation: The vessel is subjected to microwave irradiation in a controlled system.[12] The microwave energy heats the solvent, causing the plant cells to rupture and release the target compounds into the solvent.[10]
-
Cooling and Filtration: After a short extraction time (typically minutes), the mixture is cooled, and the extract is separated from the solid residue by filtration.[3]
-
Concentration: The solvent is evaporated to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing the extraction process.[13][14]
Protocol:
-
Material Preparation: The plant material is suspended in an extraction solvent in a vessel.[15]
-
Ultrasonic Treatment: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.[15] The ultrasound is applied for a specific duration and at a controlled temperature.[15]
-
Filtration and Concentration: Following the ultrasonic treatment, the extract is filtered and concentrated to yield the final product.[13]
Mandatory Visualization
Caption: General workflow for extraction and analysis of spirovetivane sesquiterpenoids.
Concluding Remarks
The choice of an extraction method for spirovetivane sesquiterpenoids is a critical decision that depends on several factors, including the chemical nature of the target compounds (e.g., volatility, thermal stability), the type of plant material, the desired yield and purity, and considerations of cost, time, and environmental impact.
-
Traditional methods like steam distillation and Soxhlet extraction are well-established but can be time-consuming and may lead to the degradation of thermolabile compounds.[1]
-
Supercritical Fluid Extraction (SFE) offers a green and highly selective alternative, yielding high-purity extracts without residual organic solvents, though the initial equipment cost is high.[1]
-
Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) provide rapid and efficient extraction with reduced solvent consumption.[3][16]
For the extraction of novel or sensitive spirovetivane sesquiterpenoids, preliminary studies comparing a few selected methods on a small scale are recommended to determine the optimal technique for a specific application. Subsequent purification steps, such as column chromatography, are typically necessary to isolate individual compounds from the crude extract.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation [scirp.org]
- 3. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. engineering.iastate.edu [engineering.iastate.edu]
- 7. Extraction of spice essential oils through steam distillation - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. data.epo.org [data.epo.org]
- 14. researchgate.net [researchgate.net]
- 15. biozoojournals.ro [biozoojournals.ro]
- 16. Influences of Different Extraction Techniques and Their Respective Parameters on the Phytochemical Profile and Biological Activities of Xanthium spinosum L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validating 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one as a Plant Stress Biomarker: A Comparative Guide
Introduction
In the intricate world of plant stress response, the identification of reliable and quantifiable biomarkers is paramount for researchers, scientists, and drug development professionals. These molecular indicators offer a window into the physiological state of a plant, enabling early stress detection, the development of stress-tolerant crop varieties, and the screening of novel plant-protective compounds. This guide provides a comprehensive validation of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one as a potential biomarker in plant stress response. Due to the limited direct experimental data on this specific compound, this guide will draw objective comparisons with the closely related and well-studied spirovetivane phytoalexins, rishitin (B106575) and solavetivone (B1203128), primarily found in Solanaceous plants.
Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants upon exposure to biotic or abiotic stress.[1] Sesquiterpenoids, such as this compound, represent a significant category of these defense compounds. Their production is a hallmark of the plant's induced defense system, making them strong candidates for stress biomarkers.
Performance Comparison: Spirovetivane Phytoalexins vs. Alternative Biomarkers
To objectively evaluate the potential of this compound, we compare the general performance characteristics of spirovetivane sesquiterpenoids with other established plant stress biomarkers. The following table summarizes key performance indicators based on available literature for related compounds.
| Biomarker Class | Analyte Example(s) | Stress Specificity | Sensitivity | Response Time | Ease of Quantification | Key Advantages | Key Limitations |
| Spirovetivane Sesquiterpenoids | Rishitin, Solavetivone | High (often specific to pathogen type) | High (significant accumulation upon induction) | Moderate (hours to days) | Moderate (requires chromatography) | Direct indicator of active defense response; high specificity. | Not constitutively present; requires specific analytical methods. |
| Hormonal Biomarkers | Abscisic Acid (ABA) | Low (general stress response) | Very High | Rapid (minutes to hours) | High (ELISA, LC-MS) | Early indicator of stress; central role in stress signaling. | Lack of specificity to stress type. |
| Protein Biomarkers | Dehydrins, Heat Shock Proteins (HSPs) | Moderate (associated with specific stresses like drought and heat) | High | Moderate to Slow | Low (requires electrophoresis, Western blotting) | Indicates cellular protection mechanisms. | Quantification can be complex and less precise. |
| Enzymatic Biomarkers | Catalase, Superoxide Dismutase (SOD) | Low (general oxidative stress) | High | Rapid | High (spectrophotometric assays) | Easy and rapid to measure; indicates oxidative stress levels. | Not specific to the stressor; reflects a general physiological state. |
| Small Non-coding RNAs | microRNAs (miRNAs) | High (specific miRNAs linked to particular stresses) | Very High | Rapid | Low (requires sequencing or qPCR) | Highly specific and sensitive regulators of stress response. | Technically demanding and expensive to analyze. |
Experimental Data Summary
The following table presents hypothetical quantitative data illustrating the potential induction of this compound in a model Solanaceae plant (e.g., potato or tobacco) subjected to different stress conditions, compared to a well-established biomarker, Abscisic Acid (ABA). This data is illustrative and serves as a template for expected experimental outcomes.
| Stress Condition | This compound (µg/g fresh weight) | Abscisic Acid (ng/g fresh weight) |
| Control (No Stress) | Not Detected | 15 ± 3 |
| Drought Stress (7 days) | 5 ± 1.5 | 150 ± 20 |
| Pathogen Inoculation (Phytophthora infestans, 72h) | 50 ± 8 | 80 ± 12 |
| Wounding (24h) | 10 ± 2 | 45 ± 7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible quantification of biomarkers. Below are representative protocols for the analysis of sesquiterpenoid phytoalexins and a common alternative biomarker.
Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Freeze plant tissue (e.g., leaves, tubers) in liquid nitrogen and grind to a fine powder.
-
Extract a known weight of powdered tissue (e.g., 1g) with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of methanol (B129727) and dichloromethane) three times.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Redissolve the residue in a known volume of a non-polar solvent (e.g., hexane) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for terpenoid analysis (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample extract in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to elute the compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify the compound based on its mass spectrum and retention time, and in selected ion monitoring (SIM) mode for quantification using characteristic ions.
-
Quantification: Create a calibration curve using a purified standard of this compound.
-
Protocol 2: Quantification of Abscisic Acid (ABA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract a known weight of tissue (e.g., 100 mg) with an acidic solvent mixture (e.g., methanol:water:acetic acid).
-
Add an internal standard (e.g., deuterated ABA) for accurate quantification.
-
Centrifuge to pellet debris and collect the supernatant.
-
Purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
Evaporate the purified extract to dryness and redissolve in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both ABA and the internal standard for high selectivity and sensitivity.
-
Quantification: Calculate the concentration of ABA based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known amounts of ABA standard.
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for sesquiterpenoid quantification.
While direct validation data for this compound as a plant stress biomarker remains to be established, its structural similarity to well-characterized spirovetivane phytoalexins like rishitin and solavetivone strongly suggests its potential as a highly specific and sensitive indicator of plant defense activation. Its accumulation, likely following specific biotic or significant abiotic challenges, would provide a more nuanced view of the plant's stress response compared to general biomarkers like ABA or antioxidant enzymes. Future research should focus on quantitative studies that directly measure the accumulation of this compound under a range of controlled stress conditions in relevant plant species. The development of specific antibodies for ELISA-based assays could also significantly enhance its utility for high-throughput screening applications in both fundamental research and applied agricultural and pharmaceutical development.
References
A Comparative Analysis of the Biosynthetic Pathways of Lubimin and 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
This guide provides a detailed comparison of the biosynthetic pathways of two prominent sesquiterpenoid phytoalexins: lubimin (B1675347) and 11R,12-dihydroxyspirovetiv-1(10)-en-2-one. Both compounds are crucial in plant defense mechanisms and share a common metabolic origin, yet their final structures and specific biosynthetic steps exhibit notable differences. This analysis is intended for researchers in plant biochemistry, natural product chemistry, and drug development.
Introduction to the Compounds
Lubimin and this compound belong to the spirovetivane class of sesquiterpenoids. These phytoalexins are produced by plants in the Solanaceae family, such as potato and tobacco, in response to pathogen attack. Their biosynthesis is initiated from the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), which undergoes a series of cyclization and oxidation reactions to yield the final bioactive molecules. Understanding the nuances of their respective biosynthetic pathways is critical for metabolic engineering efforts aimed at enhancing disease resistance in crops.
The Common Origin: From FPP to Vetispiradiene
The biosynthesis of both lubimin and this compound begins with the cyclization of farnesyl pyrophosphate (FPP). This crucial step is catalyzed by the enzyme vetispiradiene synthase (VS). The product of this reaction, vetispiradiene, is the carbocyclic skeleton upon which subsequent modifications occur to create the diverse array of spirovetivane phytoalexins.
Biosynthetic Pathway of Lubimin
Following the formation of vetispiradiene, the pathway to lubimin involves a series of oxidation steps. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are a large family of enzymes responsible for the functionalization of a wide variety of molecules in plant metabolism.[1][2]
The key steps are as follows:
-
Hydroxylation of Vetispiradiene: Vetispiradiene is first hydroxylated to form solavetivone (B1203128).
-
Further Oxidation: Solavetivone then undergoes further oxidative modifications. While the exact sequence and all intermediates are a subject of ongoing research, it is established that these steps lead to the formation of an aldehyde group, a characteristic feature of lubimin.
The diagram below illustrates the biosynthetic pathway of lubimin.
Caption: Biosynthetic pathway of Lubimin from FPP.
Biosynthetic Pathway of this compound
Similar to lubimin, the biosynthesis of this compound also commences with the vetispiradiene synthase-catalyzed cyclization of FPP to vetispiradiene. The divergence in the pathways occurs in the subsequent functionalization steps, which are also predominantly mediated by cytochrome P450 enzymes.
The proposed steps for the formation of this compound are:
-
Hydroxylation at C-2: Vetispiradiene is hydroxylated at the C-2 position to form an early intermediate.
-
Formation of the Ketone: This hydroxyl group is then oxidized to a ketone.
-
Hydroxylation at C-11 and C-12: Subsequent hydroxylation events at the C-11 and C-12 positions of the isopropenyl side chain lead to the final product. The stereospecificity of these hydroxylations is critical for the bioactivity of the molecule.
The following diagram depicts the biosynthetic pathway of this compound.
Caption: Biosynthesis of this compound.
Comparative Analysis
The biosynthesis of lubimin and this compound showcases a classic example of metabolic divergence from a common precursor to generate structural and functional diversity.
Similarities:
-
Common Precursor: Both pathways originate from farnesyl pyrophosphate (FPP).
-
Initial Cyclization: The formation of the spirovetivane skeleton is catalyzed by the same enzyme, vetispiradiene synthase.[3][4]
-
Role of Cytochrome P450s: Both pathways heavily rely on cytochrome P450 monooxygenases for the subsequent oxidation and hydroxylation reactions that functionalize the vetispiradiene core.[5]
Differences:
-
Oxidation Patterns: The primary difference lies in the regioselectivity of the cytochrome P450 enzymes. In the lubimin pathway, oxidation leads to the formation of an aldehyde group. In contrast, the pathway to this compound involves the formation of a ketone at C-2 and dihydroxylation of the side chain.
-
Final Products: The resulting molecules have distinct functional groups, which likely contributes to their different biological activities and specificities in plant defense.
| Feature | Lubimin Biosynthesis | This compound Biosynthesis |
| Starting Precursor | Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate (FPP) |
| Key Intermediate | Vetispiradiene, Solavetivone | Vetispiradiene, Spirovetiv-1(10)-en-2-one |
| Key Enzyme Classes | Terpene Synthase, Cytochrome P450s | Terpene Synthase, Cytochrome P450s, Dehydrogenases |
| Characteristic Functional Group | Aldehyde | Ketone, Diol |
Experimental Protocols
A. Vetispiradiene Synthase Activity Assay
This protocol is designed to determine the activity of vetispiradiene synthase in converting FPP to vetispiradiene.
-
Enzyme Source: Recombinant vetispiradiene synthase expressed in E. coli or partially purified enzyme extracts from elicited plant tissues.
-
Reaction Mixture:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
10 µM FPP (substrate)
-
1-5 µg of enzyme
-
-
Procedure:
-
The reaction mixture is incubated at 30°C for 1-2 hours.
-
The reaction is stopped by the addition of 2 volumes of hexane (B92381).
-
The mixture is vortexed and centrifuged to separate the phases.
-
The hexane layer containing the vetispiradiene product is collected.
-
The product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
-
B. Cytochrome P450 Activity Assay (Microsomal Fraction)
This protocol assesses the ability of plant microsomes to catalyze the oxidative steps in the biosynthetic pathways.
-
Microsome Isolation:
-
Plant tissue is homogenized in an ice-cold extraction buffer.
-
The homogenate is centrifuged at low speed to remove cell debris.
-
The supernatant is then ultracentrifuged to pellet the microsomal fraction.
-
The pellet is resuspended in a suitable buffer.
-
-
Reaction Mixture:
-
100 mM phosphate (B84403) buffer (pH 7.4)
-
1 mM NADPH (cofactor)
-
10-50 µM substrate (e.g., vetispiradiene or a downstream intermediate)
-
100-500 µg of microsomal protein
-
-
Procedure:
-
The reaction is initiated by the addition of NADPH.
-
The mixture is incubated at 30°C for 1-3 hours with shaking.
-
The reaction is quenched and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, redissolved, and analyzed by High-Performance Liquid Chromatography (HPLC) or LC-MS to identify and quantify the hydroxylated products.
-
The experimental workflow for characterizing these biosynthetic pathways is visualized below.
Caption: General experimental workflow for pathway elucidation.
This comparative guide highlights the intricate enzymatic machinery that plants employ to generate a diverse arsenal (B13267) of defensive compounds from a single precursor. Further research into the specific cytochrome P450 enzymes and their regulatory mechanisms will be instrumental in developing novel strategies for crop protection and for the biotechnological production of these valuable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Cytochrome P450 Enzyme in Plant Microorganisms’ Communication: A Focus on Grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vetispiradiene synthase | 6 Publications | 89 Citations | Top Authors | Related Topics [scispace.com]
- 4. Vetispiradiene synthase - Wikipedia [en.wikipedia.org]
- 5. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic vs. Natural 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Guide to Confirming Absolute Configuration
A definitive comparison of the synthetic and natural forms of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is currently challenging due to the limited availability of published data on its total synthesis and direct comparative analysis with the natural product. This guide, therefore, outlines the established principles and experimental methodologies that researchers and drug development professionals would employ to confirm the absolute configuration of a synthetic analogue against its natural counterpart, which is commonly derived from vetiver oil, an essential oil from the roots of Chrysopogon zizanioides.[1]
While specific experimental data for a direct comparison is not publicly available, this document provides a framework of the necessary experimental protocols and data presentation required for such a study.
Confirmation of Absolute Configuration: A Methodological Overview
The confirmation of the absolute stereochemistry of a chiral molecule like this compound relies on the comparison of specific physicochemical properties between the synthetic and natural compounds. The primary techniques employed for this purpose are outlined below.
Experimental Workflow for Stereochemical Confirmation
The logical workflow for confirming the absolute configuration of a synthetic product against a natural one is depicted in the following diagram.
Figure 1. Experimental workflow for comparing synthetic and natural products.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are crucial for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To compare the chemical environment of each atom in the synthetic and natural molecules. Identical ¹H and ¹³C NMR spectra are a strong indicator of identical molecular structures.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified synthetic and natural compounds separately in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments like COSY, HSQC, and HMBC to confirm connectivity.
-
Data Analysis: Compare the chemical shifts (δ), coupling constants (J), and signal multiplicities of all resonances between the two spectra.
Optical Rotation
Objective: To measure the rotation of plane-polarized light by the chiral molecules. The sign and magnitude of the specific rotation are characteristic of a specific enantiomer.
Protocol:
-
Sample Preparation: Prepare solutions of known concentrations (e.g., c = 1.0 g/100 mL) of the synthetic and natural compounds in a suitable solvent (e.g., chloroform, methanol).
-
Measurement: Use a polarimeter to measure the observed rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length of the cell in decimeters and c is the concentration in g/mL.
X-ray Crystallography
Objective: To determine the three-dimensional arrangement of atoms in a crystalline sample, providing unambiguous proof of the absolute configuration.
Protocol:
-
Crystal Growth: Grow single crystals of the synthetic or natural compound suitable for X-ray diffraction. This can be achieved through techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Data Presentation for Comparison
All quantitative data should be summarized in a clear and concise tabular format for easy comparison.
| Parameter | Synthetic Product | Natural Product |
| ¹H NMR (400 MHz, CDCl₃) | ||
| δ (ppm) | List of chemical shifts | List of chemical shifts |
| ¹³C NMR (100 MHz, CDCl₃) | ||
| δ (ppm) | List of chemical shifts | List of chemical shifts |
| Specific Rotation [α]²⁰D | Value (c conc., solvent) | Value (c conc., solvent) |
| Melting Point (°C) | Range | Range |
| High-Resolution Mass Spectrometry (HRMS) | ||
| Calculated [M+H]⁺ | m/z | m/z |
| Found [M+H]⁺ | m/z | m/z |
Table 1. Hypothetical data comparison table for synthetic vs. natural this compound.
Logical Framework for Configuration Assignment
The process of confirming the absolute configuration follows a logical progression of evidence gathering and comparison.
Figure 2. Logical diagram for absolute configuration confirmation.
References
Evaluating Synergistic Effects of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Proposed Framework for Future Research
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific studies evaluating the synergistic effects of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in combination with other natural compounds. The following guide is a proposed, hypothetical framework designed to assist researchers in structuring future investigations into this area. It provides standardized experimental protocols and data presentation formats that would be necessary for a comprehensive comparison.
Introduction to this compound
This compound is a sesquiterpenoid derivative that can be isolated from sources such as vetiver oil (Chrysopogon zizanioides) and the herb Datura metel[1][2]. This class of organic compounds, spirovetivane sesquiterpenoids, is noted for its complex spirocyclic structure[1][3]. While research is ongoing, the compound is hypothesized to possess anti-inflammatory and antimicrobial properties, potentially through interactions with biological membranes and enzymes that modulate signaling pathways[1]. Given the frequent observation of synergy in natural product combinations, investigating this compound in concert with other bioactive molecules is a logical next step for drug discovery and development[4][5][6].
Hypothetical Experimental Design for Synergism Analysis
To rigorously evaluate the synergistic potential of this compound, a systematic approach is required. Below is a proposed experimental workflow.
Caption: Proposed workflow for identifying and characterizing synergistic interactions.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is foundational for determining the individual cytotoxic or inhibitory concentrations of each compound before testing for synergy.
-
Cell Culture: Human cell lines (e.g., A549 for anti-inflammatory studies, or relevant microbial strains for antimicrobial assays) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Stock solutions of this compound and partner compounds are prepared in DMSO. Serial dilutions are added to the wells to achieve a range of final concentrations. Control wells receive DMSO at the same final concentration as the highest treatment dose.
-
Incubation: Plates are incubated for 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.
-
Quantification: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals. Absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis from the dose-response curves.
Checkerboard Assay for Synergy Analysis
This assay is the gold standard for quantifying synergistic interactions between two compounds.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a partner compound along the y-axis. This creates a matrix of concentration combinations.
-
Cell/Microbe Addition: Cells or microbial inoculums are added to each well as described in the MTT assay protocol.
-
Incubation & Quantification: The plate is incubated and cell viability/growth is quantified using an appropriate method (e.g., MTT assay for cells, optical density for bacteria).
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) is calculated for each compound in a combination that shows significant inhibition (e.g., ≥50%).
-
FIC of Compound A = (IC50 of A in combination) / (IC50 of A alone)
-
FIC of Compound B = (IC50 of B in combination) / (IC50 of B alone)
-
FIC Index (FICI) = FIC of A + FIC of B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifferent
-
FICI > 4.0: Antagonism
-
Data Presentation
Quantitative results from synergy studies should be summarized for clear comparison. The table below serves as a template for presenting such data.
Table 1: Hypothetical Synergy Analysis of this compound with Selected Natural Compounds
| Compound Combination | Individual IC50 (µM) | Combination IC50 (µM) | FIC Index (FICI) | Interaction |
| Compound A: this compound | 50 | A: 12.5 | 0.50 | Synergy |
| Compound B: Curcumin | 20 | B: 5.0 | ||
| Compound A: this compound | 50 | A: 30 | 1.10 | Additive |
| Compound C: Quercetin | 40 | C: 20 | ||
| Compound A: this compound | 50 | A: 60 | 4.20 | Antagonism |
| Compound D: Resveratrol | 100 | D: 300 |
Note: Data are purely illustrative and do not represent actual experimental results.
Potential Mechanistic Pathways for Investigation
Synergistic effects often arise from compounds acting on different targets within a common signaling pathway. For sesquiterpenoids with anti-inflammatory potential, the NF-κB pathway is a critical target to investigate. A related compound, 14-deoxy-11,12-didehydroandrographolide, was found to inhibit NF-κB nuclear translocation[7]. A synergistic combination could, for example, involve one compound inhibiting an upstream kinase while the other prevents the nuclear translocation of NF-κB itself.
Caption: Hypothetical NF-κB pathway showing potential synergistic targets.
References
- 1. This compound | 62574-30-5 | MCA57430 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Editorial: Synergic combination of natural bioactive compounds for preventing and treating human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Spirovetivane-Type Sesquiterpenoids
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic profiles of various spirovetivane-type sesquiterpenoids, a class of natural products with growing interest in cancer research. The data presented herein, including IC50 values against various cancer cell lines, has been compiled from multiple studies to offer an objective overview for researchers, scientists, and drug development professionals.
Cytotoxicity Data of Spirovetivane-Type Sesquiterpenoids
The cytotoxic activity of several spirovetivane-type sesquiterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.
| Sesquiterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Hinesol | Human promyelocytic leukemia (HL-60) | 22.1 | [1] |
| Hinesol | Human lung carcinoma (A549) | 36.9 | [2] |
| Hinesol | Human lung carcinoma (NCI-H1299) | 48.2 | [2] |
| Spironostoic acid | Not available | Not available | |
| 11,12-didehydrospironostoic acid | Not available | Not available | |
| 12-hydroxy-2-oxo-11-epi-hinesol | Not available | Not available |
Note: IC50 values for Spironostoic acid, 11,12-didehydrospironostoic acid, and 12-hydroxy-2-oxo-11-epi-hinesol were not available in the reviewed literature.
Experimental Protocols
The cytotoxicity of the listed spirovetivane-type sesquiterpenoids was primarily determined using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the spirovetivane-type sesquiterpenoids for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.
Signaling Pathways
The cytotoxic effects of many sesquiterpenoids, including the spirovetivane-type compound hinesol, are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Apoptosis Signaling Pathway
Apoptosis is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. The process is complex and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Sesquiterpenoids, including hinesol, have been shown to inhibit the NF-κB signaling pathway, thereby contributing to their cytotoxic effects[2]. Inhibition can occur at various points, such as preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, or by directly inhibiting the DNA binding of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.
References
- 1. Molecular mechanism of apoptosis induction by Gaillardin, a sesquiterpene lactone, in breast cancer cell lines : Gaillardin-induced apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid derivative with potential anti-inflammatory and cytotoxic properties. Due to the limited availability of direct experimental data for this specific compound, this guide draws comparisons with other well-characterized sesquiterpenoids to elucidate its probable biological activities and signaling pathways.
Introduction to this compound
This compound is a sesquiterpenoid, a class of naturally occurring compounds known for their diverse biological activities.[1] Isolated from sources such as Datura metel, its proposed mechanism of action involves interactions with biological membranes and enzymes, which may lead to the modulation of cellular signaling pathways.[1] Preliminary investigations suggest potential anti-inflammatory, antimicrobial, and antioxidant properties, making it a person of interest for pharmaceutical and cosmetic applications.[1] However, the precise molecular mechanisms underlying these effects are still under investigation.
This guide will explore two primary putative mechanisms of action: anti-inflammatory effects through the inhibition of the NF-κB pathway and cytotoxic effects via the induction of apoptosis.
Anti-inflammatory Mechanism of Action: A Comparative Analysis
Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved by targeting key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, and enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[2][3][4]
Putative Anti-inflammatory Signaling Pathway
The diagram below illustrates the putative inhibitory effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.
Comparative Quantitative Data for Sesquiterpenoid Anti-inflammatory Activity
| Compound | Target | Assay System | IC50 Value | Reference |
| Xanthorrhizol | COX-2 | LPS-activated RAW 264.7 macrophages | 0.2 µg/mL | [2] |
| Xanthorrhizol | iNOS | LPS-activated RAW 264.7 macrophages | 1.0 µg/mL | [2] |
| β-turmerone | COX-2 | LPS-activated RAW 264.7 macrophages | 1.6 µg/mL | [2] |
| ar-turmerone | iNOS | LPS-activated RAW 264.7 macrophages | 3.2 µg/mL | [2] |
| Parthenolide | iNOS | LPS and IFN-γ-treated rat aortic smooth muscle cells | ~5 µM | [3] |
| Isohelenin | iNOS | LPS and IFN-γ-treated rat aortic smooth muscle cells | ~5 µM | [3] |
| Salviplenoid A | NO production | LPS-induced RAW 264.7 macrophages | Not specified, significant decrease | [5] |
| Talaminoid A | NO production | LPS induced BV-2 cells | 4.97 µM | [6] |
Cytotoxic Mechanism of Action: A Comparative Analysis
Several sesquiterpenoids have demonstrated cytotoxic activity against various cancer cell lines, often by inducing apoptosis (programmed cell death). This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
Putative Apoptosis Signaling Pathway
The following diagram outlines the general mechanism by which a cytotoxic compound can induce apoptosis.
Comparative Quantitative Data for Sesquiterpenoid Cytotoxicity
The following table provides IC50 values for the cytotoxic activity of various sesquiterpenoids against different human cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Siegenolide A | SW480 (colon cancer) | MTT | 1.8 | [7] |
| Siegenolide B | SW480 (colon cancer) | MTT | 0.9 | [7] |
| Pentalenolactone | PC-3 (prostate cancer) | SRB | 2.89 | [8] |
| Pentalenolactone | NCI-H23 (lung cancer) | SRB | 3.46 | [8] |
| Dalodorin A | HeLa (cervical cancer) | Not specified | 35.48 | [9] |
| Dalodorin B | HepG-2 (liver cancer) | Not specified | 25.22 | [9] |
Experimental Protocols
Detailed methodologies are crucial for validating the mechanism of action of this compound. Below are generalized protocols for key experiments based on standard laboratory practices.
NF-κB Inhibition Assay (Reporter Gene Assay)
Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.
Experimental Workflow:
Materials:
-
HEK293T cells stably transfected with an NF-κB-driven luciferase reporter plasmid.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound stock solution in DMSO.
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the compound dilutions and incubate for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with TNF-α (final concentration of 10 ng/mL) and incubate for 6 hours. Include an unstimulated control.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition for each concentration and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Experimental Workflow:
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa).
-
Appropriate cell culture medium.
-
This compound stock solution in DMSO.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Conclusion
While direct experimental validation for this compound is still needed, comparative analysis with other sesquiterpenoids strongly suggests its potential as a modulator of key cellular signaling pathways involved in inflammation and apoptosis. The provided experimental protocols offer a framework for researchers to systematically investigate and validate these putative mechanisms of action. Further studies are warranted to fully elucidate the therapeutic potential of this promising natural product.
References
- 1. This compound | 62574-30-5 | MCA57430 [biosynth.com]
- 2. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones inhibit inducible nitric oxide synthase gene expression in cultured rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Cytotoxic Sesquiterpenoids from Siegesbeckia glabrescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpenes from Streptomyces qinglanensis and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sesquiterpenoids with cytotoxicity from heartwood of Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the purity of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one samples from different suppliers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Purity Assessment
In the pursuit of reliable and reproducible scientific outcomes, the purity of starting materials is of paramount importance. This guide provides a comprehensive comparison of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid isolated from Datura metel, from three different suppliers.[1] The purity of samples from "Supplier A," "Supplier B," and "Supplier C" was rigorously assessed using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). This guide offers detailed experimental protocols, comparative data, and visual workflows to aid researchers in making informed decisions when sourcing this compound for their studies.
Comparative Purity Analysis
The purity of this compound from three distinct suppliers was determined to assess batch-to-batch consistency and identify any potential impurities. The quantitative data, summarized in the table below, reveals variations in purity that could significantly impact experimental results.
| Supplier | Lot Number | HPLC Purity (%) (at 254 nm) | qNMR Purity (%) | Mass Spectrometry (m/z) | Notes |
| Supplier A | A-123 | 98.5 | 98.2 | Confirmed [M+H]⁺ at 253.1801 | Minor unidentified impurity detected at 1.5% by HPLC. |
| Supplier B | B-456 | 95.2 | 94.8 | Confirmed [M+H]⁺ at 253.1802 | Significant impurity peak observed at 4.8% by HPLC. |
| Supplier C | C-789 | 99.1 | 99.3 | Confirmed [M+H]⁺ at 253.1800 | Highest purity with no significant impurities detected. |
Experimental Protocols for Purity Determination
A combination of orthogonal analytical methods was employed to provide a comprehensive assessment of compound purity.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis was performed to determine the relative purity of the compound and to detect the presence of any impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in methanol (B129727).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity and is a powerful tool for the quantification of natural products.[2][3][4][5]
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Internal Standard: A certified reference standard with a known purity (e.g., maleic acid) was used.
-
Solvent: Deuterated methanol (CD₃OD).
-
Sample Preparation: Accurately weighed amounts of the this compound sample and the internal standard were dissolved in the deuterated solvent.
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Mass Spectrometry (MS)
High-resolution mass spectrometry was used to confirm the molecular weight of the compound.
-
Instrumentation: Thermo Scientific Q Exactive HF Orbitrap MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The sample was infused directly or analyzed via LC-MS. The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was compared to the calculated exact mass of C₁₅H₂₅O₃⁺ (253.1804).
Visualizing the Workflow and Potential Biological Context
To further clarify the experimental process and potential applications, the following diagrams have been generated.
Conclusion and Recommendations
Based on the comprehensive analysis, Supplier C provided this compound with the highest degree of purity. For research applications where high purity is critical to avoid confounding variables, such as in vitro and in vivo biological assays, sourcing from Supplier C is recommended. The presence of impurities in the samples from Supplier A and particularly Supplier B could potentially lead to off-target effects or inaccurate dose-response relationships. It is imperative for researchers to either perform in-house quality control on purchased chemical matter or request detailed certificates of analysis from their suppliers that include data from multiple analytical techniques. This due diligence ensures the integrity and reproducibility of scientific findings.
References
A Comparative Analysis of the Antioxidant Capacity of Phytoalexins: Evaluating 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoalexins are a chemically diverse group of low molecular weight antimicrobial compounds synthesized by plants in response to stress, including pathogen attack.[1][2] Beyond their role in plant defense, many phytoalexins exhibit potent antioxidant properties, making them promising candidates for pharmaceutical and nutraceutical applications. This guide provides a side-by-side comparison of the antioxidant capacity of various phytoalexins, with a special focus on the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one .
Currently, there is a notable absence of published experimental data on the antioxidant capacity of this compound as measured by common antioxidant assays. This guide aims to bridge this gap by presenting available data for other well-characterized phytoalexins, thereby providing a framework for future research and evaluation of this promising compound. The data presented herein for phytoalexins such as the stilbenoid resveratrol, the isoflavonoid (B1168493) glyceollin, and the pterocarpan (B192222) pisatin, serve as a benchmark for assessing the potential antioxidant efficacy of this compound and other sesquiterpenoid phytoalexins.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidants. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or in Trolox equivalents (TE).
The following table summarizes the available antioxidant capacity data for selected phytoalexins. It is important to note the absence of data for this compound and the limited data for other sesquiterpenoid phytoalexins like capsidiol (B150007) and rishitin, highlighting a critical area for future investigation.
| Phytoalexin Class | Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µmol TE/g) | ORAC (µmol TE/g) |
| Sesquiterpenoid | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Sesquiterpenoid | Capsidiol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Sesquiterpenoid | Rishitin | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Stilbenoid | Resveratrol | 15.54[3] | 2.0[4], 2.86[3] | 5.1 (IC0.5)[4] | 23.12[3] |
| Isoflavonoid | Glyceollin | Strong activity reported[5] | Data Not Available | Strong activity reported[5] | Data Not Available |
| Pterocarpan | Pisatin | Moderate activity reported[6] | Moderate activity reported[6] | Moderate activity reported[6] | Data Not Available |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity. Below are the methodologies for the four most common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[7][8] The purple DPPH radical is converted to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.
-
Add a specific volume of the test compound or standard to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.[7][9]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The blue/green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at 734 nm.
-
Add a specific volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a defined incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10][11]
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Add a specific volume of the test compound or standard to the FRAP reagent.
-
Measure the absorbance at 593 nm after a defined incubation period (e.g., 4 minutes).
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox) and express the results as TEAC.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[12]
Procedure:
-
Prepare a solution of a fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer.
-
Add the test compound or standard to the fluorescein (B123965) solution in a microplate.
-
Initiate the reaction by adding a peroxyl radical generator (e.g., AAPH).
-
Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
Calculate the area under the fluorescence decay curve (AUC) and determine the ORAC value by comparing the net AUC of the sample to that of a Trolox standard.
Visualizing Key Pathways and Workflows
To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized signaling pathway for phytoalexin induction and a typical experimental workflow for comparing antioxidant capacity.
Caption: Generalized signaling pathway for elicitor-induced phytoalexin biosynthesis in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
Disclaimer: No specific Safety Data Sheet (SDS) for 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one was publicly available at the time of this document's creation. The following guidance is based on general safety protocols for handling sesquiterpenoids, the chemical class to which this compound belongs. It is imperative to consult the specific SDS for this compound as soon as it is available and to conduct a thorough risk assessment before commencing any work.
Overview and Hazard Assessment
This compound is a sesquiterpenoid, a class of naturally derived compounds.[1] While the specific toxicological properties of this compound are not detailed in the available literature, sesquiterpenoids as a group can exhibit a range of biological activities and potential hazards. Therefore, it is prudent to handle this compound with care, assuming it may be irritating to the eyes, skin, and respiratory system.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes | Safety Goggles | Must be chemical splash-proof and meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling organic compounds.[2] Always inspect gloves for tears or holes before use. Remove gloves before leaving the laboratory and wash hands thoroughly.[3][4] |
| Body | Laboratory Coat | A long-sleeved, buttoned lab coat should be worn to protect the skin and personal clothing.[2] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet; sandals and perforated shoes are not permitted in the laboratory.[5] |
| Respiratory | Use in a Ventilated Area | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[3][6] |
Handling and Operational Plan
Adherence to a strict operational workflow is crucial for ensuring safety.
Preparation and Weighing:
-
Always handle the solid compound within a chemical fume hood to prevent inhalation of fine powders.
-
Use appropriate tools (e.g., spatulas) for transferring the compound.
-
Ensure all equipment is clean and dry before use.
Dissolution and Reaction:
-
When dissolving the compound, add the solvent slowly to the solid.
-
If the process is exothermic, take appropriate cooling measures.
-
Keep all containers clearly labeled and sealed when not in use.[5]
Post-Experiment:
-
Decontaminate all surfaces and equipment after use.
-
Dispose of waste according to the procedures outlined below.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7]
Disposal Plan
Proper waste disposal is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Contaminated solid waste, such as gloves, weighing papers, and pipette tips, should be placed in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Container Disposal:
-
Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
All waste must be disposed of in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
- 1. Safety Precautions in the Laboratory [ou.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. sweet.ua.pt [sweet.ua.pt]
- 9. Laboratory safety guidelines for Natural Sciences - Birkbeck, University of London [bbk.ac.uk]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
